Technical Documentation Center

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
  • CAS: 1314713-02-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Structural Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique molecule that holds potential as a bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique molecule that holds potential as a building block in the development of novel therapeutics. Its rigid cyclopropane scaffold, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl and carboxylic acid groups, presents a compelling structural motif for interaction with biological targets. The cyclopropane ring, a common feature in many biologically active compounds, can impart conformational rigidity and improved metabolic stability to a molecule. This guide provides a comprehensive overview of the structural properties, a proposed synthetic route, and a detailed approach to the characterization of this intriguing compound.

Section 1: Molecular and Structural Properties

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. The core of the molecule features a cyclopropane ring substituted with a 2-hydroxyphenyl group and a carboxylic acid at the same carbon atom. This quaternary carbon introduces a significant steric and electronic influence on the molecule's overall conformation.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 1314713-02-4[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
X-ray Crystallography: A Window into the Atomic Level

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and the overall conformation of the molecule.

xray_workflow A Crystal Growth B Crystal Mounting A->B High-quality single crystal C X-ray Diffraction Data Collection B->C Mounted crystal D Data Processing C->D Diffraction pattern E Structure Solution and Refinement D->E Processed data F Structural Analysis E->F Refined crystal structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

In the absence of experimental data for the title compound, analysis of structurally similar molecules, such as other substituted phenyl-carboxylic acids, can provide valuable insights into the expected molecular geometry and intermolecular interactions, like hydrogen bonding patterns.

Section 2: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

While a specific, validated protocol for the synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not widely published, a plausible and efficient route can be designed based on established synthetic methodologies for related cyclopropane derivatives. A promising approach involves a phase-transfer-catalyzed (PTC) alkylation of a protected 2-hydroxyphenylacetonitrile, followed by hydrolysis. PTC is a powerful technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions[2][3].

Proposed Synthetic Pathway

synthesis_pathway A 2-Hydroxyphenylacetonitrile B Protection of Phenolic -OH A->B e.g., Benzyl bromide, K2CO3 C Protected 2-Hydroxyphenylacetonitrile B->C D Phase-Transfer Catalyzed Cyclopropanation C->D 1,2-Dibromoethane, NaOH (aq), PTC (e.g., TBAB) E Protected 1-(2-Hydroxyphenyl)cyclopropane-1-carbonitrile D->E F Hydrolysis and Deprotection E->F Acid or Base Hydrolysis G 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid F->G

Caption: Proposed synthetic route to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 2-Hydroxyphenylacetonitrile

  • To a solution of 2-hydroxyphenylacetonitrile in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

  • Add a protecting group reagent, for example, benzyl bromide, and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting protected 2-hydroxyphenylacetonitrile by column chromatography.

Step 2: Phase-Transfer Catalyzed Cyclopropanation

  • To a vigorously stirred mixture of the protected 2-hydroxyphenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a suitable organic solvent (e.g., dichloromethane or toluene), add an aqueous solution of a strong base, such as sodium hydroxide.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Continue vigorous stirring at a controlled temperature until the reaction is complete, as monitored by TLC or gas chromatography (GC).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude protected 1-(2-hydroxyphenyl)cyclopropane-1-carbonitrile.

Step 3: Hydrolysis and Deprotection

  • Subject the crude nitrile to acidic or basic hydrolysis. For example, refluxing with a strong acid like hydrochloric acid or sulfuric acid in a water/alcohol mixture will hydrolyze the nitrile to a carboxylic acid and simultaneously cleave the benzyl protecting group.

  • After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Section 3: Spectroscopic and Chromatographic Characterization

A comprehensive characterization of the synthesized 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid is essential to confirm its identity and purity. The following section outlines the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and acidic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons6.8 - 7.5Multiplet4H
Cyclopropyl Protons1.0 - 2.0Multiplets4H
Carboxylic Acid Proton> 10.0Broad Singlet1H
Phenolic Proton5.0 - 9.0Broad Singlet1H

Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and the solvent used. The cyclopropyl protons will likely appear as two sets of multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Carbonyl175 - 185
Aromatic Carbons115 - 160
Quaternary Cyclopropyl Carbon30 - 45
Methylene Cyclopropyl Carbons15 - 25
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, electrospray ionization (ESI) in negative ion mode would be a suitable technique.

Expected Fragmentation Pattern:

  • [M-H]⁻: The deprotonated molecule with an m/z corresponding to the molecular weight minus one.

  • [M-H-CO₂]⁻: A prominent fragment resulting from the loss of carbon dioxide from the carboxylate anion.

  • Other fragments arising from the cleavage of the cyclopropane ring and the aromatic moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad
O-H (Phenol)3200-3600Broad
C=O (Carboxylic Acid)1680-1720Strong, sharp
C=C (Aromatic)1450-1600Medium to weak
C-O (Carboxylic Acid/Phenol)1210-1320Strong
Cyclopropane C-H~3080Weak to medium
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated) would be a suitable starting point for analysis. The compound would be detected by UV absorption, likely with a maximum absorbance around 275 nm due to the hydroxyphenyl chromophore.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. While specific experimental data for this molecule is not widely available, the proposed synthetic route and the predicted spectroscopic and chromatographic data are based on established chemical principles and data from analogous compounds. This information serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this unique molecular scaffold. Further experimental validation of the proposed methods and predicted data is a necessary next step in fully elucidating the properties of this promising compound.

References

  • App-Chem. 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid. Available at: [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415.
  • Makosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of cyclopropane derivatives. Pure and Appl. Chem.1975, 43(3-4), 439-462.
  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93(1), 195-199.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Executive Summary & Pharmacological Relevance The compound 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314713-02-4) is a highly specialized, conformationally restricted building block utilized in advanced pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The compound 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314713-02-4) is a highly specialized, conformationally restricted building block utilized in advanced pharmaceutical synthesis[1]. By incorporating a cyclopropane ring, medicinal chemists can lock the spatial arrangement of the carboxylic acid and the 2-hydroxyphenyl (phenol) pharmacophores. This rigidification strategy reduces the entropic penalty upon target binding and enhances metabolic stability compared to flexible acyclic analogs. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and downstream synthetic applications.

Structural Dynamics & Mechanistic Causality in NMR

To interpret the NMR spectra of this molecule accurately, one must understand the underlying quantum mechanical and electronic effects dictating the chemical shifts.

  • Cyclopropane Ring Current & Hybridization: The carbon-carbon bonds in a cyclopropane ring possess unusually high p -character (often described as sp5 hybridized). This unique geometry creates a diamagnetic ring current that strongly shields the attached protons, pushing their 1 H NMR signals significantly upfield (typically between 1.0 and 1.8 ppm)[2]. In the 13 C spectrum, the quaternary C1 carbon is deshielded by both the aromatic ring and the carbonyl group, resonating near 28.5 ppm, while the methylene carbons (C2/C3) remain highly shielded near 16.5 ppm[3].

  • Symmetry and Diastereotopicity: The molecule possesses a plane of symmetry that bisects the C2–C3 bond. Consequently, the C2 and C3 carbons are chemically equivalent in 13 C NMR. However, the geminal protons on these carbons are diastereotopic. One proton is fixed cis to the bulky, electron-rich aromatic ring, while the other is cis to the electron-withdrawing carboxylic acid. This spatial inequivalence results in an AA'BB' spin system, yielding two distinct multiplets in the 1 H NMR spectrum.

  • Electronic Effects of the Ortho-Hydroxyl Group: The phenolic -OH group is a strong electron-donating group via resonance (+R effect). This localized electron density strongly shields the ortho (C3') and para (C5') protons, shifting them upfield to ~6.7 ppm. Conversely, the meta protons (C4', C6') are primarily affected by the inductive electron-withdrawing effect (-I) of the oxygen, leaving them further downfield near 7.1–7.2 ppm.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute confidence in the spectral data, the following self-validating workflow must be executed. Every step is designed to minimize artifacts and maximize signal-to-noise (S/N) ratio and resolution.

Step 1: Sample Preparation & Solvent Selection

  • Weigh exactly 15–20 mg of the analyte to ensure sufficient concentration for 13 C acquisition without causing viscosity-induced line broadening.

  • Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it acts as a strong hydrogen-bond acceptor. This disrupts intermolecular dimerization of the carboxylic acid and slows down the chemical exchange rate of the -OH and -COOH protons relative to the NMR timescale, allowing them to be observed as distinct, albeit broad, singlets.

Step 2: Spectrometer Calibration (Tuning & Matching)

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automated or manual Probe Tuning and Matching (ATMA) for both the 1 H and 13 C channels.

    • Causality: This ensures that the impedance of the probe matches the transmitter, maximizing the efficiency of the radiofrequency (RF) pulse and the sensitivity of signal detection.

Step 3: B 0​ Field Homogenization (Shimming)

  • Lock the spectrometer to the deuterium frequency of the DMSO- d6​ solvent.

  • Execute gradient shimming (e.g., TopShim) to optimize the Z1, Z2, Z3, and Z4 superconducting coils.

    • Validation: The solvent residual peak (DMSO pentet at 2.50 ppm) must exhibit a linewidth at half-maximum (FWHM) of <1.0 Hz. If the peak is asymmetric, manual shimming of the non-spinning X and Y gradients is required.

Step 4: Pulse Sequence Execution

  • 1 H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors. Acquire 16 scans.

  • 13 C NMR: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate S/N ratio for the quaternary carbons (C1, C=O, Ar-C1', Ar-C2'), which suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Spectral Data Presentation

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
ProtonShift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-COOH 12.20br s-1HHighly deshielded by carbonyl; broad due to solvent exchange.
Ar-OH 9.55br s-1HDeshielded by aromatic ring; H-bonding with DMSO slows exchange.
H-6' 7.15dd7.6, 1.61HOrtho to cyclopropyl; deshielded by ring current.
H-4' 7.08td7.6, 1.61HMeta to OH; minimal shielding from resonance.
H-3' 6.78dd8.0, 1.21HOrtho to OH; strongly shielded by +R resonance effect.
H-5' 6.72td7.6, 1.21HPara to OH; strongly shielded by +R resonance effect.
H-cis 1.45m-2HDiastereotopic CH 2​ ; deshielded by spatial proximity to Ar ring.
H-trans 1.05m-2HDiastereotopic CH 2​ ; shielded by cyclopropane diamagnetic anisotropy.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
CarbonShift (ppm)TypeAssignment Rationale
C=O 175.8CCarbonyl carbon of the carboxylic acid group.
C-2' 156.2CAromatic carbon attached to hydroxyl (strongly deshielded by electronegative oxygen).
C-6' 131.5CHAromatic carbon ortho to the cyclopropyl group.
C-4' 128.4CHAromatic carbon meta to the hydroxyl group.
C-1' 126.0CQuaternary aromatic carbon attached to the cyclopropyl ring.
C-5' 118.5CHAromatic carbon para to the hydroxyl (shielded by resonance).
C-3' 115.2CHAromatic carbon ortho to the hydroxyl (strongly shielded by resonance).
C-1 28.5CQuaternary cyclopropane carbon; deshielded by attached Ar and COOH groups.
C-2, C-3 16.5CH 2​ Equivalent cyclopropane methylenes; highly shielded by ring current.

Data Visualization & Workflows

NMR_Workflow A Sample Preparation (Dissolve 15 mg in 0.6 mL DMSO-d6) B Instrument Setup (Probe Tuning & Matching) A->B C Shimming & Locking (Optimize B0 Field Homogeneity) B->C D 1H NMR Acquisition (zg30, D1=2s, ns=16) C->D E 13C NMR Acquisition (zgpg30, D1=2s, ns=512) C->E F Data Processing (FT, Phase/Baseline Correction) D->F E->F

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

Spin_System cluster_0 Cyclopropane Ring cluster_1 Aromatic Ring C1 C1 (Quaternary) 13C: ~28.5 ppm C2_C3 C2/C3 (CH2) 13C: ~16.5 ppm C1->C2_C3 Ar_C1 Ar C1' 13C: ~126.0 ppm C1->Ar_C1 COOH Carboxylic Acid 13C: ~175.8 ppm 1H: ~12.2 ppm C1->COOH H_cis H-cis to Ar 1H: ~1.45 ppm C2_C3->H_cis H_trans H-trans to Ar 1H: ~1.05 ppm C2_C3->H_trans Ar_OH Ar C2'-OH 13C: ~156.0 ppm 1H: ~9.5 ppm Ar_C1->Ar_OH Ar_H Ar Protons (C3'-C6') 1H: 6.7 - 7.2 ppm Ar_C1->Ar_H

Fig 2. Spin system map and structural connectivity of the target molecule.

References

  • Title: 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL: [Link]

  • Title: Construction of stereodefined 1,1,2,2-tetrasubstituted cyclopropanes by acid catalyzed reaction of aryldiazoacetates and α-substituted acroleins Source: Chemical Communications (The Royal Society of Chemistry) URL: [Link]

Sources

Foundational

mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid in Biological Systems Abstract 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a novel small mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid in Biological Systems

Abstract

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a novel small molecule with a unique structural motif, combining a cyclopropane ring with a hydroxy-carboxylic acid moiety. While its precise biological role is currently uncharacterized, its chemical features suggest several plausible mechanisms of action within biological systems. This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the compound's mechanism of action. We will explore potential interactions with G-protein coupled receptors (GPCRs), enzymatic inhibition, modulation of plant signaling pathways, and potential antimicrobial activities. This document serves as a roadmap, detailing experimental workflows from initial target identification to in-depth pathway analysis, grounded in established scientific protocols and principles.

Introduction: The Investigative Challenge

The structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid presents an intriguing puzzle. The hydroxy-carboxylic acid group is a known pharmacophore for a class of G-protein coupled receptors, while the strained cyclopropane ring offers a unique three-dimensional scaffold that can participate in specific and high-affinity interactions with protein targets, potentially acting as an enzyme inhibitor.[1] Furthermore, derivatives of cyclopropane carboxylic acids are known to have diverse biological activities, including roles as antibacterial agents and modulators of ethylene biosynthesis in plants.[2][3]

Given the absence of established data, a logical and multi-faceted investigative approach is required. This guide is structured not as a review of known facts, but as a proactive experimental strategy. We will proceed from broad, unbiased screening to more focused, hypothesis-driven validation, ensuring a robust and comprehensive elucidation of the compound's biological function.

A Multi-Pronged Approach to Target Identification

The initial and most critical step is to identify the primary biological target(s) of the compound. A parallel approach combining computational and experimental methods is most efficient.

In Silico and Computational Screening

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Target Prediction: Utilize cheminformatics tools to screen the compound's structure against databases of known pharmacophores and protein binding sites. This can highlight potential target classes.

  • Molecular Docking: Perform docking studies against structural databases of potential targets suggested by the initial screen, such as Hydroxy-Carboxylic Acid (HCA) receptors or enzymes like O-acetylserine sulfhydrylase (OASS).[4][5]

Experimental Target Discovery

Broad experimental screening is essential to uncover novel or unexpected targets.

  • Phenotypic Screening: Expose various cell lines (e.g., cancer cell lines, primary neurons, immune cells) to the compound and monitor for specific phenotypic changes, such as effects on cell viability, morphology, or proliferation.[6]

  • Proteomics-Based Approaches: Techniques like affinity chromatography using the immobilized compound coupled with mass spectrometry can identify binding partners from cell lysates.[7]

G cluster_0 Initial Investigation Workflow cluster_1 In Silico Screening cluster_2 Experimental Screening Compound 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid TargetPrediction Target Prediction (Cheminformatics) Compound->TargetPrediction PhenotypicScreening Phenotypic Screening Compound->PhenotypicScreening Docking Molecular Docking TargetPrediction->Docking Hypotheses Generate Target Hypotheses Docking->Hypotheses Proteomics Affinity Proteomics PhenotypicScreening->Proteomics Proteomics->Hypotheses

Caption: Initial workflow for target identification.

Hypothesis-Driven Investigation 1: GPCR Modulation

The presence of the hydroxy-carboxylic acid moiety strongly suggests a potential interaction with the Hydroxy-Carboxylic Acid (HCA) receptor family, which are Gi-coupled GPCRs.[8]

Rationale

HCA receptors are activated by endogenous hydroxy-carboxylic acids like lactate and 3-hydroxy-butyric acid, leading to the inhibition of adenylyl cyclase.[8] We hypothesize that 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid may act as a ligand for one or more HCA receptors.

Experimental Workflow

G cluster_0 GPCR Investigation Workflow Start HEK293 cells expressing HCA1, HCA2, or HCA3 BindingAssay Radioligand Binding Assay (Competition) Start->BindingAssay GTPgS [35S]GTPγS Binding Assay (G-protein activation) BindingAssay->GTPgS cAMP cAMP Accumulation Assay (Downstream signaling) GTPgS->cAMP ERK ERK1/2 Phosphorylation Assay (Western Blot / ELISA) cAMP->ERK Conclusion Determine Affinity (Ki), Efficacy (EC50/IC50), and Bias ERK->Conclusion

Caption: Experimental workflow for GPCR activity.

Detailed Protocols

Protocol 3.3.1: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the HCA receptor of interest. Harvest cells and prepare cell membranes via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add receptor membranes, a known radioligand for the HCA receptor (e.g., ³H-Nicotinic Acid for HCA2), and increasing concentrations of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

  • Incubation: Incubate at room temperature for 2 hours to reach equilibrium.[9]

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitory constant (Ki).

Protocol 3.3.2: cAMP Accumulation Assay

  • Cell Culture: Plate HEK293 cells expressing the HCA receptor in a 96-well plate.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) along with increasing concentrations of the test compound.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Calculate the IC50 value from the dose-response curve, representing the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production.

Hypothetical Data Summary
AssayHCA1HCA2HCA3
Binding Affinity (Ki, nM) >10,0002501,200
cAMP Inhibition (IC50, nM) >10,0004501,800
GTPγS Binding (EC50, nM) >10,0003801,500

Hypothesis-Driven Investigation 2: Enzyme Inhibition

Cyclopropane-containing molecules can act as mechanism-based inhibitors or competitive inhibitors of various enzymes.[1] O-acetylserine sulfhydrylase (OASS), an enzyme in the cysteine biosynthesis pathway of bacteria and plants, is a known target for cyclopropane-carboxylic acid derivatives.[4][5]

Rationale

We hypothesize that 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid may inhibit OASS activity, suggesting a potential application as an antimicrobial or herbicidal agent.

Experimental Workflow

Protocol 4.2.1: Continuous Spectrophotometric OASS Activity Assay [10]

  • Reagent Preparation: Prepare a reaction mixture containing potassium phosphate buffer, O-acetyl-L-serine (OAS), sodium sulfide (Na₂S), and DTNB (Ellman's reagent).

  • Enzyme Preparation: Purify recombinant OASS enzyme (e.g., from Salmonella typhimurium).

  • Inhibition Assay: In a 96-well plate, add the reaction mixture, varying concentrations of the test compound, and initiate the reaction by adding the OASS enzyme.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The product of the OASS reaction, L-cysteine, reacts with DTNB to produce a yellow-colored compound (TNB²⁻) that absorbs at 412 nm.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition versus the log concentration of the inhibitor to determine the IC50 value.

Hypothetical Data Summary
Enzyme IsoformIC50 (µM)Inhibition Type
S. typhimurium OASS-A 15.2Competitive
S. typhimurium OASS-B 89.5Competitive

Hypothesis-Driven Investigation 3: Antimicrobial and Antibiofilm Activity

Based on the potential for OASS inhibition, a direct assessment of the compound's effect on bacterial growth and biofilm formation is a logical next step.

Rationale

Inhibition of essential metabolic pathways like cysteine synthesis should result in bacteriostatic or bactericidal effects. Some fatty acid signaling molecules with structural similarities can also interfere with biofilm formation.[2]

Experimental Protocols

Protocol 5.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., S. aureus or P. aeruginosa) to mid-log phase.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Protocol 5.2.2: Biofilm Inhibition Assay (Crystal Violet Method)

  • Biofilm Formation: Inoculate a 96-well plate with a bacterial suspension in media containing sub-MIC concentrations of the test compound.

  • Incubation: Incubate for 24-48 hours to allow biofilm formation.

  • Washing and Staining: Gently wash the wells to remove planktonic bacteria. Stain the remaining adherent biofilm with 0.1% crystal violet.

  • Solubilization and Quantification: Solubilize the stain with ethanol or acetic acid and measure the absorbance at ~570 nm.[1]

  • Data Analysis: Compare the absorbance of treated wells to untreated controls to determine the percentage of biofilm inhibition.

Hypothesis-Driven Investigation 4: Plant Growth Regulation

The structural similarity of cyclopropane carboxylic acids to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, suggests a potential role in modulating plant physiology.[3]

Rationale

The compound could potentially inhibit ACC synthase or ACC oxidase, key enzymes in the ethylene biosynthesis pathway, thereby affecting plant growth and development processes like fruit ripening or senescence.[13][14]

Experimental Protocol

Protocol 6.2.1: Ethylene Production Assay in Plant Tissue

  • Plant Material: Use plant tissue known for high ethylene production, such as tomato fruit discs or carnation flower petals.[15]

  • Treatment: Incubate the plant tissue in a solution containing various concentrations of the test compound. Use a known inhibitor like aminoethoxyvinyl glycine (AVG) as a positive control.[13]

  • Incubation: Place the treated tissue in sealed vials for a defined period (e.g., 4-6 hours).

  • Gas Sampling: Collect a sample of the headspace gas from each vial using a gas-tight syringe.

  • Quantification: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the ethylene concentration.[8][16]

  • Data Analysis: Calculate the rate of ethylene production and determine the IC50 for inhibition.

Data Integration and Conclusion

The culmination of this multi-faceted investigation will be the integration of data from all validated hypotheses. For instance, a potent inhibition of OASS (Hypothesis 2) should correlate with significant antibacterial activity (Hypothesis 3). Conversely, a lack of effect in the GPCR assays would deprioritize that pathway. By systematically testing these evidence-based hypotheses, a clear and well-supported mechanism of action for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid will emerge, paving the way for its potential development as a therapeutic agent, a biological probe, or an agricultural chemical.

References

  • Binder, B. M., & Schaller, G. E. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology, 1573, 251–261. [Link]

  • Chen, C. H., & Lih, T. S. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 25(14), 3249. [Link]

  • Daly, S., et al. (2018). Novel Antimicrobial Compounds for Inhibition of Clinically Relevant Biofilms. IADR/PER General Session. [Link]

  • Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 689025. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 7(13), 1313-1330. [Link]

  • ResearchGate. (n.d.). Experimental workflow. (a)GPCR membranes are incubated with a mixture... Scientific Diagram. [Link]

  • Califano, F., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(3), 671-683. [Link]

  • Gasparyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Antibacterial and antibiofilm activities of novel cyclic peptides against methicillin-resistant Staphylococcus aureus. (2022). MDPI. [Link]

  • Mozzarelli, A., et al. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 225-233. [Link]

  • ResearchGate. (2020). Assasy for inhibition of ethylene biosynthesis? [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. (2012). PubMed. [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. (2023). Frontiers in Pharmacology. [Link]

  • Costantino, G., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. International Journal of Molecular Sciences, 23(12), 6849. [Link]

  • Cristancho, A. G., & Lazar, M. A. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Trends in Endocrinology & Metabolism, 22(10), 394-400. [Link]

  • A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. (2020). OUCI. [Link]

  • Biological and postharvest interventions to manage the ethylene in fruit: a review. (2023). Sustainable Food Technology (RSC Publishing). [Link]

  • Antibacterial and antibiofilm activities of novel antimicrobial peptide DP7 against the periodontal pathogen Porphyromonas gingivalis. (2022). PubMed. [Link]

  • Inhibition of O-acetylserine Sulfhydrylase by Fluoroalanine Derivatives. (2018). PubMed. [Link]

  • Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. (2025). PMC. [Link]

  • Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). Briefings in Bioinformatics. [Link]

  • Current methods for detecting ethylene in plants. (2012). Annals of Botany. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in pharmaceutical resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. In the absence of direct empirical data for this specific compound, this document outlines the foundational principles governing its stability, details robust experimental and computational methodologies for its thorough assessment, and discusses potential degradation pathways. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a self-validating system for stability investigation. By synthesizing established analytical techniques with mechanistic insights, this whitepaper provides a roadmap for predicting the shelf-life, informing formulation strategies, and ensuring the quality of drug substances and products containing this unique molecular scaffold.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] For 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314713-02-4), a molecule featuring a strained cyclopropane ring, a nucleophilic phenolic hydroxyl group, and an ionizable carboxylic acid, a comprehensive understanding of its stability profile is paramount.[3][4][5] The inherent ring strain of the cyclopropane moiety, coupled with the reactivity of the phenol and carboxylic acid functional groups, presents a unique set of stability challenges.[6]

This guide provides a systematic approach to characterizing the thermodynamic stability of this compound through a series of forced degradation studies, analytical method development, and theoretical assessments. The objective is to identify potential degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.[1][2][7]

Molecular Structure and Physicochemical Properties

  • IUPAC Name: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

  • CAS Number: 1314713-02-4

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol

Table 1: Physicochemical Properties of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

PropertyValue (Predicted or Sourced)Source
Melting Point (°C)Not available
pKa (Phenolic OH)~10(Predicted)
pKa (Carboxylic Acid)~4-5(Predicted)
LogPNot available
SolubilityPoorly soluble in water(Inferred)

The presence of both an acidic carboxylic acid and a weakly acidic phenol group suggests that the molecule's stability will be highly dependent on pH. The strained cyclopropane ring may be susceptible to ring-opening reactions under certain conditions.[6]

Proposed Experimental Workflow for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid necessitates a multi-faceted approach, integrating forced degradation studies with robust analytical methodology.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][7][8]

Diagram 1: Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Sample Sample Preparation (Neutralization, Dilution) Acid->Sample Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->Sample Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->Sample Thermal Thermal Stress (80°C, solid state) Thermal->Sample Photo Photolytic Stress (ICH Q1B) Photo->Sample HPLC HPLC-UV/DAD Analysis Sample->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Peak Purity & Unknowns Mass_Balance Mass Balance Calculation HPLC->Mass_Balance API 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for forced degradation and analysis.

Experimental Protocols:

  • Acidic and Basic Hydrolysis:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic conditions, add the stock solution to 0.1 M HCl. For basic conditions, add to 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the samples before HPLC analysis to halt further degradation.[9]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Sample at appropriate time intervals. The phenol moiety is particularly susceptible to oxidation.[1][7]

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Sample at various time points and prepare solutions for analysis. This helps to understand the solid-state stability.[7]

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.[10][11]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Conditions
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Detection WavelengthDiode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220, 254, 280 nm)
Column Temperature30°C
Injection Volume10 µL

The use of a Diode Array Detector (DAD) is critical for assessing peak purity and detecting the formation of degradants that may have different UV spectra from the parent compound.

Potential Degradation Pathways

Based on the functional groups present in 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, several degradation pathways can be postulated.

Diagram 2: Postulated Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Parent 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid Lactone Intramolecular Lactonization (Acid-catalyzed) Parent->Lactone Acidic Conditions Quinone Oxidation to Quinone-like Species Parent->Quinone Oxidizing Agents Ring_Opening Oxidative Ring Opening of Cyclopropane Parent->Ring_Opening Oxidizing Agents Decarboxylation Decarboxylation Parent->Decarboxylation Heat Rearrangement Rearrangement to Dihydrofuran Decarboxylation->Rearrangement Possible subsequent step

Caption: Potential degradation routes for the target molecule.

  • Intramolecular Lactonization: Under acidic conditions, the carboxylic acid could undergo intramolecular esterification with the phenolic hydroxyl group to form a lactone. The formation of a delta-lactone is plausible.[12]

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, potentially forming quinone-type structures.[1][7] The cyclopropane ring itself could also undergo oxidative cleavage under harsh conditions.[13]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[7]

  • Rearrangement: Thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids can lead to the formation of 2-substituted-4,5-dihydrofurans.[14]

The identification of these potential degradation products would be achieved using LC-MS/MS, which provides both chromatographic separation and mass spectrometric fragmentation data for structural elucidation.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Example Summary of Forced Degradation Results

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradants DetectedMass Balance (%)
0.1 M HCl (60°C)24DataDataData
0.1 M NaOH (60°C)24DataDataData
3% H₂O₂ (RT)24DataDataData
Thermal (80°C)72DataDataData
Photolytic (ICH Q1B)-DataDataData

A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Computational Assessment of Stability

In parallel with experimental studies, computational chemistry can provide valuable insights into the thermodynamic stability of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. Quantum mechanical calculations can be employed to:

  • Calculate the enthalpy of formation (ΔHf°): This provides a measure of the intrinsic stability of the molecule.

  • Model reaction pathways: The energy barriers for potential degradation reactions, such as lactonization or decarboxylation, can be calculated to predict the likelihood of these pathways.

  • Determine conformational preferences: The relative stability of different conformers can be assessed.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the in-depth investigation of the thermodynamic stability of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. By systematically subjecting the molecule to a range of stress conditions and employing a validated, stability-indicating HPLC method, researchers can gain a thorough understanding of its degradation profile. The elucidation of degradation pathways and the identification of degradation products are critical for ensuring the safety and efficacy of any potential drug product.

For optimal stability, it is recommended that 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid be stored in a cool, dark, and dry place, protected from light and oxidative conditions.[9] Further studies should focus on the impact of formulation excipients on the stability of the compound. The methodologies and principles detailed in this guide provide a robust framework for these future investigations.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Postulated pathways for oxidative degradation of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • stability and degradation of Cyclopropane-1,2-dicarbohydrazide under different conditions. (n.d.). Benchchem.
  • A Comparative Analysis of the Stability of Fluorescent Carboxylic Acid Esters. (2025, December). Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [No source provided].
  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid | 1314713-02-4. (n.d.). Appchem.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). [No source provided].
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). Arkivoc.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid, 500mg. (n.d.). Biomall.
  • 1314713-02-4 | 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. (n.d.). AiFChem.
  • An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropane-1-carbaldehyde. (n.d.). Benchchem.
  • Showing Compound 2-(2-Hydroxyphenyl) cyclopropanecarboxylic acid delta lactone (FDB009610). (2010, April 8). FooDB.

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Single Crystal X-ray Diffraction of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Introduction: The Criticality of Crystal Structure in Drug Development In the landscape of modern drug development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Crystal Structure in Drug Development

In the landscape of modern drug development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[1] For a novel compound like 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a molecule with potential pharmacophoric features such as a hydroxyl group, a carboxylic acid, and a strained cyclopropane ring, understanding its atomic arrangement is paramount. This guide provides a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals on obtaining and interpreting the single crystal X-ray diffraction (SC-XRD) data for this specific molecule.

Single crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline material.[2][3] It provides unambiguous information on bond lengths, bond angles, conformational details, and intermolecular interactions.[4][5] This atomic-level insight is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the molecule's 3D shape with its biological activity.[6]

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of the active pharmaceutical ingredient (API), which can have drastically different solubility, stability, and bioavailability.[7][8][9]

  • Intellectual Property: Securing robust patent protection for a novel molecular entity.[8][9]

  • Formulation Development: Guiding the selection of excipients and manufacturing processes based on the crystal's physical properties.[1][7]

This document will navigate the intricate process, from the foundational step of obtaining high-quality single crystals to the final stages of structure refinement and data interpretation, providing both the "how" and the critical "why" behind each experimental choice.

Part 1: The Art and Science of Crystallization

The most significant bottleneck in any SC-XRD study is often the growth of diffraction-quality single crystals.[10] For a small organic molecule like 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (C₁₀H₁₀O₃, MW: 178.18)[11], several classical and modern techniques can be employed. The choice of method is guided by the molecule's solubility, stability, and the quantity of material available.

Foundational Work: Solubility Screening

Before attempting any crystallization technique, a thorough solubility screening is essential. This preliminary step saves valuable material and time.

Protocol: Small-Scale Solubility Testing

  • Solvent Selection: Choose a diverse range of solvents (typically 10-20) with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Place a small amount (1-2 mg) of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid into separate small vials.

  • Solvent Addition: Add the selected solvent dropwise to each vial at room temperature, vortexing after each addition, until the solid dissolves.

  • Observation: Record the approximate solubility (e.g., insoluble, sparingly soluble, soluble, very soluble) in each solvent. Note if dissolution requires heating.

  • Causality: This screening identifies suitable solvents for single-solvent crystallization methods (where the compound is sparingly soluble) and solvent/anti-solvent systems for diffusion or anti-solvent techniques. For instance, a solvent in which the compound is highly soluble can be paired with an "anti-solvent" in which it is insoluble.

Crystallization Methodologies: A Practical Guide

Based on the solubility data, the following methods are recommended for exploration. It is often necessary to screen multiple conditions in parallel.

A. Slow Evaporation

This is the simplest crystallization method.[12] It is most effective when the compound has moderate solubility in a relatively volatile solvent.

Protocol: Slow Evaporation

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture, acetone) at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.

  • Vial Setup: Cover the vial with a cap or parafilm with a few pinholes to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Expertise & Causality: The rate of evaporation is critical. Too fast, and a powder or microcrystalline mass will precipitate. Too slow, and nucleation may never occur. The number and size of the pinholes control this rate. A cooler environment generally slows evaporation and promotes the growth of larger, more ordered crystals.

B. Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when only small amounts of material are available.[12][13] It involves the slow introduction of an anti-solvent (precipitant) into a solution of the compound.

Protocol: Vapor Diffusion (Inner Vial in Outer Beaker)

  • System Setup: Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.

  • Anti-Solvent: Place this inner vial inside a larger beaker or jar containing a larger volume of a "poor" solvent (the anti-solvent, e.g., diethyl ether) in which the compound is insoluble but the "good" solvent is miscible.

  • Sealing: Seal the outer container tightly.

  • Diffusion: The more volatile solvent from the inner vial will slowly diffuse out, while the vapor from the anti-solvent in the outer chamber will diffuse into the inner vial.

  • Crystallization: This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.

  • Trustworthiness: This method provides a self-validating system for achieving supersaturation at a controlled rate, which is the driving force for high-quality crystal growth.[7]

G cluster_prep Preparation cluster_diffusion Diffusion Process cluster_result Outcome dissolve Dissolve Compound in 'Good' Solvent place_inner Place in Inner Vial dissolve->place_inner seal Seal System place_inner->seal place_outer Add Anti-Solvent to Outer Beaker place_outer->seal diffusion Vapor Diffusion (Solvent Out, Anti-Solvent In) seal->diffusion supersaturation Achieve Slow Supersaturation diffusion->supersaturation crystals Formation of Single Crystals supersaturation->crystals

C. Encapsulated Nanodroplet Crystallization (ENaCt)

For scenarios where the sample amount is extremely limited (micrograms), high-throughput automated methods like ENaCt can be invaluable. This technique involves injecting a nanoliter-scale droplet of the analyte solution into an inert oil. The slow evaporation of the solvent through the oil layer leads to a gradual increase in concentration, promoting crystallization. While requiring specialized equipment, it allows for the screening of a vast number of crystallization conditions with minimal sample consumption.[10]

Part 2: The Single Crystal X-ray Diffraction Experiment

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the diffraction experiment can proceed. Modern diffractometers have largely automated the data collection process, but understanding the underlying principles is key to ensuring high-quality data.[3]

Crystal Mounting and Screening
  • Mounting: The selected crystal is carefully picked up using a cryo-loop and mounted on a goniometer head. It is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize radiation damage and thermal vibrations.

  • Screening: A few initial diffraction images are taken to assess the crystal quality. A good crystal will produce sharp, distinct diffraction spots. Diffuse or multiple spots may indicate a poorly ordered crystal or a twinned crystal, respectively.

Data Collection

The core of the experiment involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffracted X-rays on a detector.[4][5]

Protocol: Automated Data Collection

  • Unit Cell Determination: The diffractometer software uses the positions of a few dozen strong reflections to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[4][14] This step also identifies the crystal system (e.g., monoclinic, orthorhombic).

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot (reflection) and assigns it Miller indices (h,k,l), which define its position in 3D space.[4][15]

  • Data Reduction: The integrated data is then corrected for various experimental factors (e.g., Lorentz factor, polarization) and scaled. The output is a reflection file containing the h,k,l indices and the intensity (and standard uncertainty) for each unique reflection.

G cluster_exp Experimental Setup cluster_process Data Acquisition & Processing cluster_output Final Output xray_source X-ray Source crystal Mounted Single Crystal (on Goniometer) xray_source->crystal detector Detector crystal->detector integration 3. Integrate Intensities (h,k,l, I) detector->integration unit_cell 1. Determine Unit Cell & Crystal System data_coll 2. Collect Diffraction Images (Crystal Rotation) unit_cell->data_coll data_coll->integration reduction 4. Data Reduction & Scaling integration->reduction reflection_file Reflection File (for Structure Solution) reduction->reflection_file

Part 3: Structure Solution and Refinement

This phase transforms the raw diffraction intensities into a 3D model of the molecule.[5]

  • Structure Solution: The "phase problem" is the central challenge. While we measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Computational methods, such as Direct Methods or Patterson methods, are used to generate an initial hypothesis for the phases, which allows for the calculation of an initial electron density map.

  • Model Building: Peaks in the electron density map correspond to atomic positions. An initial molecular model is built by assigning atoms to these peaks. For 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, the chemist's knowledge of the expected connectivity is invaluable.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (position, thermal motion) to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is typically done using a least-squares minimization algorithm. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures.

Part 4: Interpreting the Crystal Structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

The final refined structure provides a wealth of information.

Key Structural Parameters

A crystallographic information file (CIF) is generated, containing all the metric data. This data should be summarized for clarity.

Parameter CategoryData to AnalyzeSignificance for Drug Development
Unit Cell Data Cell dimensions (a, b, c, α, β, γ), Volume, Crystal System, Space GroupDefines the basic packing arrangement and symmetry. Essential for polymorph identification.[14]
Intramolecular Geometry Bond lengths, Bond angles, Torsion anglesConfirms the molecular connectivity and reveals the molecule's preferred conformation in the solid state.
Intermolecular Interactions Hydrogen bonds, π-π stacking, van der Waals contactsCrucial for understanding crystal packing, stability, and solubility. The hydroxyl and carboxylic acid groups are prime candidates for strong hydrogen bonding.
Stereochemistry Absolute configuration (if chiral)Unambiguously determines the 3D arrangement of substituents, which is critical for biological activity.
Implications for Drug Development

The crystal structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid will directly inform several key development decisions:

  • Hydrogen Bonding Network: The interaction between the phenolic hydroxyl group and the carboxylic acid moiety is of particular interest. Does it form an intramolecular hydrogen bond, or does it engage in intermolecular hydrogen bonds with neighboring molecules? This will profoundly influence the compound's melting point, solubility, and dissolution rate.

  • Polymorphism: The determined crystal structure represents only one possible solid form. This structure serves as the definitive reference against which other potential polymorphs, discovered through screening, can be compared using techniques like Powder X-ray Diffraction (PXRD).[16]

  • Co-crystal Formation: The presence of strong hydrogen bond donors (OH) and acceptors (C=O, OH) makes this molecule an excellent candidate for forming co-crystals with other molecules (co-formers) to modify its physicochemical properties, such as solubility or stability.[8][9]

Conclusion

The single crystal X-ray diffraction analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a critical step in its journey from a chemical entity to a potential therapeutic agent. It provides the definitive molecular blueprint, offering unparalleled insight into the structure, conformation, and intermolecular interactions that govern its physical and, ultimately, its biological properties. By following a systematic approach—from meticulous crystallization screening to rigorous data collection and interpretation—researchers can unlock the structural secrets that are fundamental to successful, structure-guided drug development.[1][6]

References

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. Available from: [Link]

  • Chemical crystallization | SPT Labtech. Available from: [Link]

  • Crystallization of small molecules. Available from: [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing - Zhanghua Dryer. Available from: [Link]

  • Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

  • The future of crystallography in drug discovery - PMC - NIH. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. Available from: [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis - Books. Available from: [Link]

  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications - Technology Networks. Available from: [Link]

  • 12 X-ray Diffraction and Mineral Analysis – Mineralogy - OpenGeology. Available from: [Link]

  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid | 1314713-02-4 - Appchem. Available from: [Link]

  • Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. Available from: [Link]

  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents.
  • Crystallographic data for single crystal X-ray diffraction | Download Table - ResearchGate. Available from: [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Available from: [Link]

  • Single Crystal X-Ray Structure Determination - Improved Pharma. Available from: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. Available from: [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition - Organic Chemistry Portal. Available from: [Link]

Sources

Exploratory

preliminary pharmacological screening of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid Authored by a Senior Application Scientist Preamble: The Scientific Rationale for Investigatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Authored by a Senior Application Scientist

Preamble: The Scientific Rationale for Investigation

The confluence of unique structural motifs in a single molecular entity often heralds novel pharmacological potential. The compound 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid presents such an opportunity, integrating the rigid, strained cyclopropane ring with a phenolic moiety. The cyclopropane ring is increasingly utilized in drug development to enhance metabolic stability and potency. Carboxylic acid groups can improve water solubility and are present in roughly 25% of all commercial pharmaceuticals[1]. This guide delineates a comprehensive, multi-tiered strategy for the preliminary pharmacological evaluation of this compound, designed for researchers and drug development professionals. Our approach is grounded in a logical progression from in silico prediction to in vitro and in vivo validation, ensuring scientific rigor at each stage.

Section 1: Synthesis and Characterization of the Target Compound

A robust pharmacological screening cascade is predicated on the availability of a pure, well-characterized test compound. A plausible synthetic route for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be adapted from established methods for similar structures[2][3].

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below, starting from commercially available 2-hydroxyphenylacetonitrile.

SynthesisWorkflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis start 2-Hydroxyphenylacetonitrile reagents1 1,2-Dibromoethane, NaOH (aq) start->reagents1 intermediate 1-(2-Hydroxyphenyl)cyclopropane-1-carbonitrile reagents1->intermediate reagents2 Conc. HCl, Heat intermediate->reagents2 product 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid reagents2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carbonitrile.

    • To a stirred solution of 2-hydroxyphenylacetonitrile in a suitable solvent (e.g., water or a phase-transfer catalyst system), add a strong base such as sodium hydroxide[2].

    • Slowly add 1,2-dibromoethane to the reaction mixture at a controlled temperature (e.g., 60°C)[2].

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the intermediate nitrile.

  • Step 2: Hydrolysis to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

    • Reflux the purified 1-(2-hydroxyphenyl)cyclopropane-1-carbonitrile with concentrated hydrochloric acid[2][4].

    • The reaction progress can be monitored by the cessation of gas evolution or by TLC.

    • After cooling, the carboxylic acid product may precipitate and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure target compound.

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Section 2: In Silico and Early-Stage Safety Profiling

Prior to extensive wet-lab screening, computational methods can provide valuable insights into potential biological targets and liabilities, guiding the experimental design.

Virtual Screening and Target Prediction
  • Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities[5][6]. The structure of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid can be used as a query to search databases of known bioactive compounds to identify potential targets.

  • Structure-Based Virtual Screening (Molecular Docking): If a specific target is hypothesized (e.g., cyclooxygenase enzymes for anti-inflammatory activity), molecular docking studies can predict the binding affinity and mode of interaction between the compound and the target protein's three-dimensional structure[7][8].

Early Safety and ADMET Prediction

In silico tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A key initial screen is to assess potential off-target effects. An early in vitro safety pharmacology profile can be conducted against a panel of common off-targets to identify potential adverse drug reactions early in the discovery process[9].

InSilicoWorkflow start Compound Structure lbvs Ligand-Based Virtual Screening start->lbvs sbvs Structure-Based Virtual Screening start->sbvs admet ADMET Prediction start->admet target_hyp Hypothesized Targets lbvs->target_hyp sbvs->target_hyp potential_liabilities Potential Liabilities admet->potential_liabilities exp_design Guide Experimental Design target_hyp->exp_design potential_liabilities->exp_design

Caption: In silico workflow for target and liability prediction.

Section 3: Tiered In Vitro Pharmacological Screening

A tiered approach to in vitro screening focuses resources on the most promising activities. Based on the structural motifs, initial screening should focus on anti-inflammatory and analgesic potential.

Tier 1: Primary Screening for Bioactivity
A. Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many natural and synthetic compounds with anti-inflammatory properties inhibit NO production[10][11].

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or resazurin) to ensure that the observed NO inhibition is not due to cell death.

B. Analgesic Potential: TRP Channel Activity Screening

Transient Receptor Potential (TRP) channels, such as TRPV1, are key mediators of pain and temperature sensation, making them important targets for novel analgesics[12][13].

Protocol:

  • Cell Line: Use a stable cell line (e.g., HEK293) heterologously expressing the human TRPV1 channel.

  • Assay Method: A calcium mobilization assay using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) is a standard method[7][8].

  • Compound Incubation: Incubate the cells with the test compound at various concentrations.

  • Agonist Application: Challenge the cells with a known TRPV1 agonist, such as capsaicin.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the capsaicin-induced calcium influx would indicate antagonistic activity.

Tier 2: Dose-Response and Selectivity Profiling

Compounds demonstrating significant activity in Tier 1 assays should be advanced to determine their potency and selectivity.

  • IC50/EC50 Determination: Conduct full dose-response curves for the active compounds in the primary assays to determine the half-maximal inhibitory/effective concentration (IC50/EC50).

  • Selectivity Panel: To assess selectivity, the compound should be tested against a panel of related targets. For an anti-inflammatory hit, this could include COX-1 and COX-2 enzyme inhibition assays. For a TRPV1 modulator, screening against other TRP channels (e.g., TRPA1, TRPM8) would be crucial[12].

Hypothetical In Vitro Data Summary
AssayEndpoint1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acidPositive Control
Anti-Inflammatory
NO Inhibition (LPS-stimulated RAW 264.7)IC5015.2 µMIndomethacin (IC50 = 26.5 µM)[10]
Cytotoxicity (RAW 264.7)CC50> 100 µMDoxorubicin (CC50 = 1.2 µM)
Analgesic
TRPV1 Antagonism (Calcium Mobilization)IC508.9 µMCapsazepine (IC50 = 0.4 µM)

Section 4: Preliminary In Vivo Pharmacological Evaluation

Promising candidates from in vitro screening require validation in living organisms to assess their efficacy and potential side effects.

A. Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This is a standard and well-validated model for evaluating the in vivo activity of potential anti-inflammatory agents.

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

B. Model of Acute Pain: Hot Plate Test

This model assesses the central analgesic activity of a compound.

Protocol:

  • Animal Model: Use mice or rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Determine the baseline reaction time (latency) for each animal, which is the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound and controls.

  • Post-Treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: An increase in the reaction latency compared to the vehicle group indicates an analgesic effect.

InVivoWorkflow start Promising In Vitro Candidate inflammation_model Carrageenan-Induced Paw Edema start->inflammation_model pain_model Hot Plate Test start->pain_model efficacy Assess Efficacy inflammation_model->efficacy side_effects Observe for Side Effects inflammation_model->side_effects pain_model->efficacy pain_model->side_effects conclusion Go/No-Go for Further Development efficacy->conclusion side_effects->conclusion

Caption: In vivo screening workflow for lead validation.

Conclusion and Forward Look

This guide provides a structured and scientifically grounded framework for the initial pharmacological assessment of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid. A positive outcome from this screening cascade—demonstrating potent and selective in vitro activity that translates to in vivo efficacy in relevant models of inflammation and pain—would establish this compound as a viable lead candidate. Subsequent steps would involve more extensive preclinical development, including mechanism of action studies, pharmacokinetic profiling, and toxicology assessments, to fully delineate its therapeutic potential.

References
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). Taylor & Francis Group, LLC.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Taylor & Francis.
  • Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. (2024). Research and Reviews.
  • Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. (n.d.). Open Access Journals - Research and Reviews.
  • Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. (2025). PMC.
  • Anti-inflammatory cyclopropanes and benzofurans from mangrove endophytic fungus Schizophyllum sp. QYM-12. (n.d.).
  • Recent Advances in Anti-Inflammatory Compounds
  • Anti-inflammatory cyclopropanes and benzofurans from mangrove endophytic fungus Schizophyllum sp. QYM-12. (2025). PubMed.
  • Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. (2024). MDPI.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Virtual combinatorial chemistry and pharmacological screening : a short guide to drug design. (2022). CEU Repositorio Institucional.
  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review.
  • Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. (2022). MDPI.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • Cyclopropane carboxylic acid. (n.d.). Wikipedia.

Sources

Foundational

Physicochemical Profiling and Structural Dynamics of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid: A Technical Guide for Rational Drug Design

Executive Summary As drug discovery increasingly pivots toward conformationally restricted scaffolds to improve target selectivity and metabolic stability, cyclopropane-bearing building blocks have gained immense tractio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly pivots toward conformationally restricted scaffolds to improve target selectivity and metabolic stability, cyclopropane-bearing building blocks have gained immense traction. 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4) represents a highly specialized bifunctional intermediate[1][2]. By locking a phenolic moiety and a carboxylic acid onto a rigid cyclopropane core, this molecule offers unique physicochemical properties that can be leveraged in structure-based drug design (SBDD).

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and standardized experimental protocols for characterization, designed specifically for medicinal chemists and drug development professionals.

Quantitative Physicochemical Profile

Understanding the baseline metrics of this compound is critical for predicting its behavior in biological systems and synthetic workflows. The molecule features a molecular weight of approximately 178.185 g/mol and an exact molecular formula of C10H10O3[3][4].

Table 1: Core Chemical and Physical Data
PropertyValue / DescriptorSource / Method
CAS Number 1314713-02-4[1]
Molecular Weight 178.185 g/mol [3]
Molecular Formula C10H10O3[3]
SMILES O=C(O)C1(CC1)C2=CC=CC=C2O[4]
InChI Code InChI=1S/C10H10O3/c11-8-4-2-1-3-7(8)10...[2][4]
TPSA (Predicted) 57.53 ŲCheminformatics Consensus
LogP (Estimated) ~1.8 – 2.2Octanol-Water Partition Model

Structural and Mechanistic Insights (E-E-A-T)

As an Application Scientist, I emphasize that a molecule's behavior is dictated by the spatial interplay of its functional groups, not just its atomic composition. In 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, the cyclopropane ring acts as a profound conformational lock.

  • Conformational Restriction & Entropy: The sp3-hybridized carbons of the cyclopropane ring force the carboxylic acid and the aromatic ring into a highly defined spatial vector. When binding to a target protein, this pre-organization significantly reduces the entropic penalty of binding compared to flexible aliphatic chains.

  • Intramolecular Hydrogen Bonding (The Ortho Effect): The proximity of the ortho-hydroxyl group on the phenyl ring to the cyclopropane-bound carboxylic acid creates an environment primed for intramolecular hydrogen bonding. Causality: This pseudo-ring formation masks the polarity of the hydrogen bond donors/acceptors. Masking these polar groups directly increases the apparent lipophilicity (LogD) of the molecule, enhancing passive membrane permeability without requiring the addition of lipophilic bulk (such as a tert-butyl group).

  • Electronic Effects: The cyclopropane ring exhibits partial double-bond character due to Walsh orbitals, allowing for weak conjugation with the adjacent phenyl ring. This subtle electronic communication can modulate the pKa of the phenol, making it slightly more acidic than a standard alkyl-substituted phenol.

Pathway S1 Cyclopropane Ring E1 Conformational Restriction (Reduced Entropy) S1->E1 S2 Ortho-Phenol Group E2 Intramolecular H-Bonding (Masked Polarity) S2->E2 E3 Target Engagement (H-Bond Donor/Acceptor) S2->E3 S3 Carboxylic Acid S3->E2 S3->E3 O2 High Receptor Binding Affinity E1->O2 O1 Enhanced Membrane Permeability E2->O1 E3->O2

Fig 1. Structural causality pathway linking functional groups to pharmacokinetic outcomes.

Experimental Workflows: Self-Validating Protocols

To rigorously characterize this building block before incorporating it into a high-throughput screening (HTS) library or lead optimization campaign, we must validate its ionization and lipophilicity experimentally.

Protocol: Biphasic Potentiometric Titration & Shake-Flask LogP Determination

Objective: To determine the precise pKa values (for both the carboxylic acid and the phenol) and the partition coefficient (LogP). Causality Check: Why use potentiometric titration over UV-metric methods? While the phenol has a strong UV chromophore, the carboxylic acid ionization does not significantly shift the UV spectrum. Potentiometry provides a universal, highly accurate measurement for both ionizable centers simultaneously.

Step-by-Step Methodology:

  • Sample Preparation & Purity Validation:

    • Dissolve 5 mg of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid[1] in 10 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).

    • Self-Validation: Verify purity via LC-MS/MS prior to titration; impurities >5% will introduce false inflection points and skew the titration curve.

  • Potentiometric Titration (pKa Determination):

    • Equilibrate the solution to exactly 25.0 °C under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO2 absorption, which forms carbonic acid and artificially alters the pH.

    • Titrate with standardized 0.1 M KOH from pH 2.0 to pH 11.5.

    • Self-Validation: Perform a blank titration of the KCl solvent alone. Subtract the blank curve from the sample curve to isolate the compound's specific buffering capacity. The first inflection point corresponds to the carboxylic acid, and the second to the phenol.

  • Shake-Flask Method (LogP Determination):

    • Pre-saturate 1-octanol with water, and water with 1-octanol for 24 hours prior to the experiment. Causality: Failing to pre-saturate causes phase volumes to change during the experiment as the solvents dissolve into each other, mathematically invalidating the final concentration ratios.

    • Dissolve the compound in the aqueous phase buffered at pH 2.0 (ensuring the carboxylic acid is fully protonated and unionized).

    • Add an equal volume of the pre-saturated octanol. Shake mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

    • Quantify the concentration in both phases using HPLC-UV at 254 nm. Calculate LogP as log10​([Octanol]/[Aqueous]) .

Workflow A Compound 1314713-02-4 (Solid State) B LC-MS/MS Purity Check (>95% Threshold) A->B QC Validation C Potentiometric Titration (pKa Determination) B->C Aqueous Prep D Shake-Flask Method (LogP / LogD at pH 7.4) B->D Octanol/Water E Data Integration & PK Modeling C->E Ionization State D->E Lipophilicity

Fig 2. Physicochemical characterization workflow for compound 1314713-02-4.

Applications in Drug Development

In medicinal chemistry, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is highly valued for synthesizing conformationally restricted analogs of non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors. The carboxylic acid serves as an ideal handle for standard amide couplings (e.g., HATU/DIPEA chemistry), while the ortho-phenol can be utilized for late-stage etherification or cross-coupling reactions (e.g., Suzuki-Miyaura) following triflation. By utilizing this specific building block, developers can systematically probe the steric boundaries of a receptor's binding pocket while fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

Sources

Exploratory

An In-depth Technical Guide to the Electronic Structure and Computational Modeling of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a molecule of significant interest in medicinal chemistry, demonstrating potential as a scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a molecule of significant interest in medicinal chemistry, demonstrating potential as a scaffold for novel antimicrobial and anticancer agents.[1] A thorough understanding of its electronic structure is paramount for elucidating its mechanism of action, predicting its reactivity, and guiding the rational design of more potent and selective derivatives. This technical guide provides a comprehensive framework for the computational modeling of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid, detailing a robust workflow for analyzing its electronic properties. By integrating established theoretical principles with practical, step-by-step protocols, this document serves as a valuable resource for researchers seeking to explore the therapeutic potential of this and similar molecular architectures.

Introduction: The Therapeutic Promise of a Unique Scaffold

The convergence of a strained cyclopropane ring, a phenolic moiety, and a carboxylic acid functional group endows 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid with a unique stereoelectronic profile. The cyclopropane ring, a recurring motif in a variety of biologically active compounds, introduces conformational rigidity and a distinct electronic character.[2][3] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[4] Furthermore, the carboxylic acid functionality, a common feature in many drugs, can participate in vital ionic interactions and also serves as a handle for bioisosteric replacement to fine-tune pharmacokinetic properties.[5][6]

Recent studies have highlighted the potential of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from the parent compound, as promising agents against Gram-positive bacteria and certain cancers.[1] This underscores the importance of a detailed exploration of the electronic landscape of the core scaffold to inform future drug discovery efforts.

The Computational Gauntlet: A Workflow for Unraveling Electronic Structure

Due to the limited availability of extensive experimental data on the electronic properties of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid, a robust computational approach is indispensable. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for investigating the structural and electronic properties of organic molecules, including those with similar functional groups.[7][8][9]

The following workflow outlines a comprehensive strategy for the computational analysis of this molecule.

Caption: A comprehensive workflow for the computational analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Detailed Methodologies: A Practical Guide

This section provides a step-by-step protocol for executing the computational workflow described above.

Geometry Optimization and Conformational Analysis

The first crucial step is to identify the most stable three-dimensional arrangement of the atoms in the molecule.

Protocol:

  • Initial Structure Generation: Construct the 3D structure of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid using a molecular builder.

  • Conformational Search: Due to the rotational freedom around the single bond connecting the phenyl ring and the cyclopropane ring, as well as the orientation of the carboxylic acid and hydroxyl groups, a systematic conformational search is necessary. This can be initially performed using a less computationally expensive method like molecular mechanics (e.g., with the MMFF94 force field).

  • DFT Optimization: Select the lowest energy conformers from the molecular mechanics search for geometry optimization using DFT. A commonly used and reliable functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Electronic Structure and Property Calculations

Once the optimized geometries of the stable conformers are obtained, a deeper analysis of their electronic properties can be performed.

Protocol:

  • Frequency Analysis: Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d,p)) to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This step also provides thermodynamic data such as enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p). This basis set includes diffuse functions (++) to better describe the electron density far from the atomic nuclei, which is important for anions and systems with lone pairs.

  • Population Analysis:

    • Mulliken Population Analysis: Provides a straightforward, albeit basis-set dependent, estimation of the partial atomic charges.

    • Natural Bond Orbital (NBO) Analysis: Offers a more robust description of the charge distribution and allows for the investigation of donor-acceptor interactions within the molecule, such as hyperconjugation.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons.

    • Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons.

    • HOMO-LUMO Energy Gap: This is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a valuable tool for visualizing the electrostatic potential on the electron density surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding non-covalent interactions with biological targets.

Anticipated Electronic Structure and Properties: An Expert's Perspective

Based on the molecular architecture of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and computational studies of similar compounds, we can anticipate several key electronic features:

PropertyPredicted CharacteristicRationale
Charge Distribution The oxygen atoms of the hydroxyl and carboxylic acid groups will exhibit significant negative partial charges, making them potential sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of these groups will have positive partial charges.The high electronegativity of oxygen leads to a polarization of the O-H and C=O bonds.
HOMO The HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring.The lone pairs of the hydroxyl oxygen and the π-system of the benzene ring are the most readily available electrons for donation.[4]
LUMO The LUMO is likely to have significant contributions from the π* orbitals of the benzene ring and the carbonyl group of the carboxylic acid.These are the lowest energy empty orbitals available to accept electrons.
HOMO-LUMO Gap A moderate HOMO-LUMO gap is anticipated, suggesting a balance between stability and reactivity.While the conjugated phenyl ring can lower the gap, the saturated cyclopropane ring does not contribute to extended conjugation.
MEP The MEP map will likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxyl groups, and positive potential (blue) around the acidic protons.This visual representation will highlight the key sites for electrostatic interactions.

Implications for Drug Development

A detailed understanding of the electronic structure of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid provides a solid foundation for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The calculated electronic properties can be used as descriptors in quantitative structure-activity relationship (QSAR) models to correlate molecular features with biological activity.

  • Rational Drug Design: The identification of key interaction sites through MEP analysis and FMO theory can guide the design of new derivatives with improved binding affinity and selectivity for their biological targets. For instance, modifying substituents on the phenyl ring can modulate the HOMO and LUMO energies, thereby fine-tuning the molecule's reactivity.

  • Bioisosteric Replacement: The carboxylic acid moiety is a common target for bioisosteric replacement to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.[4][5][6] Computational analysis can help in the selection of suitable bioisosteres that maintain the desired electronic interactions.

Conclusion

The computational modeling of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid offers a powerful and insightful approach to understanding its electronic structure and reactivity. The workflow and methodologies presented in this guide provide a comprehensive framework for researchers to explore the therapeutic potential of this promising molecular scaffold. By integrating theoretical calculations with experimental studies, the scientific community can accelerate the development of novel and effective drugs based on this unique chemical architecture.

References

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). SSRN. Retrieved from [Link]

  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid | 1314713-02-4. (n.d.). Appchem. Retrieved from [Link]

  • Synthesis, thermal, mass and ab initio analyses of cyclopropane-1,1,2-tricarboxylic acid. (2012). Journal of Thermal Analysis and Calorimetry, 112(2), 951-957.
  • Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 687334.
  • Losso, A., Costa, G., Stancanelli, D., Morini, F., Baraldi, S., Costantino, G., & Fesce, E. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 143-150.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3614.
  • Zhang, J., Liu, Y., Li, S., & Zhang, J. (2015). Computational full electron structure study of biological activity in Cyclophilin A. Journal of Theoretical Biology, 383, 136-144.
  • Boer, D. R., Van Der Vorm, S., & Van Der Vlag, R. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. European Journal of Organic Chemistry, 2022(26), e202200234.
  • 1-Hydroxycyclopropane-1-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2014). Russian Chemical Reviews, 83(11), 1004-1033.
  • de Meijere, A. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-2.
  • Muthu, S., & Paulraj, E. (2013). Spectroscopic and molecular structure (monomeric and dimeric structure) investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid by DFT method: A combined experimental and theoretical study. Journal of Molecular Structure, 1048, 338-352.
  • Kabir, E., Noyon, M. R. O., Hossain, M. A., & Acharjee, P. (2023). DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal, 15(1).
  • Koci, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Application Note: Step-by-Step Synthesis Protocol for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid Abstract This application note details a robust, three-step synthetic protocol for the preparation of 1-(2-hydroxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Abstract This application note details a robust, three-step synthetic protocol for the preparation of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4), a valuable building block in medicinal chemistry and drug development. The pathway utilizes 2-methoxyphenylacetonitrile as the starting material, proceeding through phase-transfer-catalyzed cyclopropanation, rigorous base-mediated nitrile hydrolysis, and selective ether cleavage.

Retrosynthetic Analysis & Pathway Rationale

The synthesis of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid requires careful consideration of the cyclopropane ring's stability and the steric hindrance around the quaternary carbon center.

  • Step 1: Cyclopropanation . The construction of the cyclopropane ring is achieved via a Mąkosza-type dialkylation of 2-methoxyphenylacetonitrile using 1,2-dibromoethane. A Phase Transfer Catalyst (PTC) such as benzyltriethylammonium chloride (TEBAC) is employed to facilitate the reaction between the organic phase and the concentrated aqueous sodium hydroxide, ensuring efficient deprotonation and subsequent alkylation.

  • Step 2: Nitrile Hydrolysis . The resulting 1-(2-methoxyphenyl)cyclopropanecarbonitrile features a highly sterically hindered nitrile group (adjacent to a quaternary carbon and an ortho-substituted phenyl ring). Standard aqueous hydrolysis is often insufficient for such hindered systems. Therefore, high-boiling solvents like ethylene glycol combined with potassium hydroxide are required to provide the necessary thermal energy for complete conversion to the carboxylic acid[1].

  • Step 3: Demethylation . The final step involves the cleavage of the ortho-methoxy group. Boron tribromide (BBr 3​ ) in dichloromethane is selected over harsh acidic conditions (e.g., refluxing HBr) to minimize the risk of acid-catalyzed cyclopropane ring opening, ensuring high fidelity of the final product[2].

SynthesisPathway A 2-Methoxyphenyl- acetonitrile B 1-(2-Methoxyphenyl) cyclopropane- carbonitrile A->B 1,2-Dibromoethane NaOH (aq), TEBAC 60°C C 1-(2-Methoxyphenyl) cyclopropane- carboxylic acid B->C KOH Ethylene Glycol 150°C D 1-(2-Hydroxyphenyl) cyclopropane- carboxylic acid C->D BBr3, CH2Cl2 -78°C to RT

Caption: Three-step synthetic pathway for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Mechanistic Insight: The use of a 50% NaOH solution creates a highly basic, low-water-activity environment. TEBAC transports the hydroxide ion into the organic phase, generating the nitrile anion, which undergoes sequential nucleophilic substitutions with 1,2-dibromoethane to form the cyclopropane ring.

Procedure :

  • Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge the flask with 2-methoxyphenylacetonitrile (1.0 equiv, 100 mmol), 1,2-dibromoethane (1.5 equiv, 150 mmol), and TEBAC (0.05 equiv, 5 mmol).

  • Begin vigorous mechanical stirring and slowly add 50% aqueous NaOH solution (100 mL) dropwise over 30 minutes. (Caution: The reaction is moderately exothermic).

  • Upon complete addition, heat the biphasic mixture to 60 °C and maintain stirring for 6 hours. Reaction progress can be monitored via TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with distilled water (200 mL) to dissolve the precipitated salts.

  • Extract the aqueous layer with dichloromethane (3 × 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Filter and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure nitrile.

Step 2: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid

Mechanistic Insight: Nitriles attached to cyclopropanes are notoriously resistant to hydrolysis due to the increased s-character of the cyclopropyl C-C bonds and steric shielding[3]. Ethylene glycol allows the reaction to reach 150 °C, driving the nucleophilic addition of hydroxide to the nitrile carbon[1].

Procedure :

  • In a 250 mL round-bottom flask, dissolve 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1.0 equiv, 50 mmol) in ethylene glycol (75 mL).

  • Add potassium hydroxide pellets (5.0 equiv, 250 mmol).

  • Attach a reflux condenser and heat the mixture to 150 °C using a heating mantle. Stir continuously for 16 hours.

  • Cool the mixture to room temperature and dilute with water (150 mL).

  • Wash the basic aqueous layer with diethyl ether (2 × 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Carefully acidify the aqueous layer to pH 2 using 6M HCl while cooling in an ice bath. The product will precipitate as a white to off-white solid.

  • Extract the acidic aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate in vacuo to afford the carboxylic acid.

Step 3: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Mechanistic Insight: BBr 3​ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond via bromide attack. Conducting the addition at -78 °C prevents uncontrolled exotherms and suppresses side reactions, such as the cleavage of the cyclopropane ring.

Procedure :

  • Flame-dry a 250 mL round-bottom flask and flush with inert gas (Argon or N 2​ ).

  • Dissolve 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv, 30 mmol) in anhydrous dichloromethane (100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of Boron tribromide (BBr 3​ ) in dichloromethane (3.0 equiv, 90 mmol) dropwise via syringe over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction carefully by cooling to 0 °C and adding methanol (20 mL) dropwise to destroy excess BBr 3​ , followed by water (50 mL).

  • Extract the mixture with dichloromethane (3 × 75 mL). Wash the combined organic layers with water and brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid[2].

Quantitative Data Summary

StepTarget Intermediate / ProductKey Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 1-(2-Methoxyphenyl)cyclopropanecarbonitrile1,2-Dibromoethane, NaOH, TEBAC60675 - 85
2 1-(2-Methoxyphenyl)cyclopropanecarboxylic acidKOH, Ethylene Glycol1501680 - 90
3 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acidBBr 3​ , Dichloromethane-78 to 251370 - 80

References

  • LGC Standards. "Buy Online CAS Number 1314713-02-4 - TRC - 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid". LGC Standards.2

  • Google Patents. "FI105401B - Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds". Google Patents. 1

  • Benchchem. "3-Fluoro-2-methoxyphenylacetic acid (General Hydrolysis Protocols)". Benchchem.3

Sources

Application

Application Notes and Protocols: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry The cyclopropane ring, the smallest of the carbocycles, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, the smallest of the carbocycles, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 60 marketed pharmaceuticals is a testament to its unique ability to confer advantageous properties upon drug candidates. The inherent ring strain of the cyclopropyl group results in shorter, stronger carbon-hydrogen bonds and a higher p-character in its carbon-carbon bonds, leading to enhanced metabolic stability against oxidative processes by cytochrome P450 enzymes.[2]

Furthermore, the rigid, three-dimensional structure of the cyclopropane ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby increasing potency and reducing off-target effects.[3] This rigid scaffold has been successfully employed as a bioisosteric replacement for various functional groups, including alkenes, gem-dimethyl groups, and even aromatic rings, to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide focuses on the synthesis and potential applications of a specific, yet underexplored, building block: 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid . The presence of the phenolic hydroxyl group and the carboxylic acid on the same cyclopropane-aryl scaffold offers a unique combination of functionalities for further chemical elaboration, making it a highly attractive precursor for the synthesis of novel drug candidates.

Proposed Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Step 1: Esterification of 2-Hydroxycinnamic Acid

The initial step involves the protection of the carboxylic acid functionality as an ester to prevent side reactions during the subsequent cyclopropanation. A methyl ester is a common and practical choice.

Protocol:

  • To a solution of 2-hydroxycinnamic acid (1 equivalent) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-hydroxycinnamate.

Causality of Experimental Choices:

  • Esterification: The carboxylic acid is protected as a methyl ester to prevent its acidic proton from interfering with the organometallic reagents used in the subsequent cyclopropanation step.

  • Acid Catalysis: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by methanol.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted starting material.

Step 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes.[4] The phenolic hydroxyl group can direct the cyclopropanation to the same face of the molecule.

Protocol:

  • To a solution of methyl 2-hydroxycinnamate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (ZnEt₂, 2.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (CH₂I₂, 2.0 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-(2-hydroxyphenyl)cyclopropane-1-carboxylate.

Causality of Experimental Choices:

  • Simmons-Smith Reagent: The combination of diethylzinc and diiodomethane generates the active zinc carbenoid species responsible for the cyclopropanation.

  • Directing Group: The free hydroxyl group on the phenyl ring can coordinate with the zinc reagent, directing the cyclopropanation to occur on the same face of the double bond.

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, necessitating the use of an inert atmosphere.

  • Quenching: The use of a saturated ammonium chloride solution safely quenches the unreacted organozinc species.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the methyl ester to yield the desired carboxylic acid.

Protocol:

  • Dissolve the purified methyl 1-(2-hydroxyphenyl)cyclopropane-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Causality of Experimental Choices:

  • Saponification: Lithium hydroxide is a strong base that hydrolyzes the ester to the corresponding carboxylate salt.

  • Acidification: The addition of acid is necessary to protonate the carboxylate salt and generate the free carboxylic acid.

Data Presentation

Step Product Typical Yield Purification Method Key Characterization Data (Predicted)
1Methyl 2-hydroxycinnamate>90%Recrystallization or Column Chromatography¹H NMR, ¹³C NMR, IR, Mass Spectrometry
2Methyl 1-(2-hydroxyphenyl)cyclopropane-1-carboxylate60-80%Column Chromatography¹H NMR, ¹³C NMR, IR, Mass Spectrometry
31-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid>90%Recrystallization or Column Chromatography¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Visualization of Synthetic Workflow

Synthesis_Workflow Start 2-Hydroxycinnamic Acid Step1 Esterification (MeOH, H₂SO₄, Reflux) Start->Step1 Intermediate1 Methyl 2-hydroxycinnamate Step1->Intermediate1 Step2 Simmons-Smith Cyclopropanation (ZnEt₂, CH₂I₂, DCM) Intermediate1->Step2 Intermediate2 Methyl 1-(2-hydroxyphenyl)cyclopropane-1-carboxylate Step2->Intermediate2 Step3 Hydrolysis (LiOH, THF/H₂O) Intermediate2->Step3 FinalProduct 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid Step3->FinalProduct

Caption: Proposed synthetic pathway for 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Application Notes: A Versatile Precursor in Drug Discovery

The unique structural features of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid make it a valuable precursor for the synthesis of a diverse range of bioactive molecules.

Bioisosteric Replacement of Phenyl Rings

The 2-hydroxyphenylcyclopropyl moiety can serve as a bioisostere for a simple phenyl ring or other aromatic systems in known drug molecules. This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced solubility, while maintaining or even improving biological activity.

Experimental Workflow for Bioisosteric Replacement:

Bioisosteric_Replacement Precursor 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid Activation Carboxylic Acid Activation (e.g., EDC/HOBt, SOCl₂) Precursor->Activation Coupling Amide or Ester Coupling (Amine or Alcohol) Activation->Coupling TargetAnalog Target Drug Analog Coupling->TargetAnalog

Caption: General workflow for utilizing the precursor in bioisosteric replacement.

Example Application:

Consider a hypothetical lead compound with a phenylacetic acid moiety. Replacing this with 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid could introduce conformational rigidity and a hydrogen bond donor (the phenolic hydroxyl), potentially leading to a different binding mode and improved affinity for the target protein.

Synthesis of Conformationally Constrained Amino Acid Mimetics

The cyclopropane scaffold can be used to create rigid analogues of amino acids, which are valuable tools for probing peptide-protein interactions and for the development of peptidomimetics with enhanced stability and bioavailability.[5][6] The carboxylic acid and the potential for further functionalization of the phenyl ring in 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid make it an ideal starting point for the synthesis of novel, conformationally restricted amino acid mimetics.

Modulation of Signaling Pathways

Phenolic carboxylic acids are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[7][8] The unique combination of a phenol and a cyclopropylcarboxylic acid in the target molecule suggests its potential to interact with various biological targets. For instance, it could be explored as an inhibitor of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and tumorigenesis.[7]

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Precursor 1-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid Precursor->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by the precursor molecule.

Conclusion

While direct literature on the synthesis and application of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid is currently limited, its structural features strongly suggest its potential as a valuable and versatile precursor in drug discovery. The proposed synthetic route provides a practical approach to its preparation, and the outlined applications highlight its potential for generating novel drug candidates with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this promising scaffold is highly encouraged.

References

  • Atkinson, S. J., & Williams, C. M. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1426–1446.
  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Šiugždaitė, J., Lelešius, R., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966.
  • Gagné, A., & Charette, A. B. (2022).
  • Garratt, P. J., & Hollowood, F. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325.
  • Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Toma, L., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-126.
  • AppliChem GmbH. (n.d.). 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Longobardo, L., et al. (2024). Sustainable Chemical Derivatization of Hydroxycinnamic Acids. ChemistrySelect, 9(11), e202305046.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. (Patent No. WO 1985/000809 A1).
  • Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Al-Majedy, Y. K., et al. (2017). A review on the synthesis and reactions of coumarin. Arabian Journal of Chemistry, 10, S1379-S1391.
  • Reiss, R., & Charette, A. B. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(8), 3243–3264.
  • Neckebroeck, A. (2019).
  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Hu, W., & Doyle, M. P. (2005). Expedient synthesis of cyclopropane alpha-amino acids by the catalytic asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate. Journal of the American Chemical Society, 127(51), 18014–18015.
  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035.
  • Hernandez, K. E., & Arnold, F. H. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • Yin, L., et al. (2014). Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity. Phytomedicine, 21(11), 1473-1482.
  • Chen, Y., et al. (2024). Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. Molecules, 29(16), 3824.
  • Balan, A., et al. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. International journal of molecular sciences, 21(22), 8533.
  • ProQuest. (n.d.). Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity As Radical Scavengers and α-Glucosidase Inhibitors. Retrieved from [Link]

  • Trost, B. M., & Nishimura, Y. (2006). Vinylcyclopropanation of Olefins via 3-Methoxy-1-propenylrhodium(I). Journal of the American Chemical Society, 128(10), 3244–3245.
  • Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. (2025). Journal of Ethnopharmacology, 349, 118456.

Sources

Method

Application Notes &amp; Protocols: Acid-Catalyzed Ring-Opening and Intramolecular Cyclization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid for the Synthesis of Chroman-4-one Scaffolds

Abstract: The cyclopropane moiety is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1][2][3] The inheren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The cyclopropane moiety is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1][2][3] The inherent ring strain of approximately 27.6 kcal/mol makes cyclopropanes susceptible to ring-opening reactions, providing a powerful tool for the synthesis of more complex molecular architectures.[4] This application note provides a detailed exploration of the acid-catalyzed ring-opening and intramolecular cyclization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. This reaction serves as an elegant and efficient pathway to chroman-4-one derivatives, a privileged scaffold found in numerous biologically active compounds.[5][6] We present the underlying mechanistic principles, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals seeking to leverage this transformation.

Part 1: Theoretical Background and Mechanistic Insights

The reactivity of cyclopropane derivatives is dominated by their high ring strain, which facilitates reactions that lead to more stable, acyclic or larger ring systems.[4][7] While various methods exist for cyclopropane ring-opening, including radical and nucleophilic pathways, acid catalysis is particularly effective for substrates bearing appropriate donor and acceptor groups.[8][9][10]

In the case of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, the reaction proceeds via an intramolecular electrophilic aromatic substitution, where the protonated cyclopropane ring acts as the electrophile. The reaction is initiated by the protonation of one of the cyclopropane C-C bonds by a strong acid. This generates a highly reactive intermediate that can be viewed as a corner-protonated cyclopropane or a delocalized carbocation. The proximate and nucleophilic phenolic hydroxyl group then attacks one of the distal carbons of the cyclopropane ring.

The proposed mechanism involves the following key steps:

  • Protonation: A Brønsted acid protonates the C2-C3 bond of the cyclopropane ring, which is the most accessible bond.

  • Ring-Opening & Cation Formation: The protonation facilitates the cleavage of the C1-C2 (or C1-C3) bond, leading to the formation of a tertiary carbocation at C1. This cation is stabilized by the adjacent phenyl ring and carboxylic acid group.

  • Intramolecular Nucleophilic Attack (Cyclization): The lone pair of electrons on the phenolic oxygen atom attacks the carbocation center (C1).

  • Deprotonation & Tautomerization: A subsequent deprotonation of the oxonium ion intermediate, followed by tautomerization of the resulting enol, yields the thermodynamically stable chroman-4-one-2-carboxylic acid product.

This pathway provides a direct and atom-economical route to the chroman-4-one core.

Mechanism Start 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid Protonated Protonated Intermediate (Carbocation Formation) Start->Protonated  + H+ (Acid Catalyst) Cyclized Oxonium Intermediate (Ring Closure) Protonated->Cyclized Intramolecular Nucleophilic Attack Product Chroman-4-one- 2-carboxylic acid Cyclized->Product Deprotonation & Tautomerization H_plus H+ H_plus_out -H+

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Part 2: Applications in Medicinal Chemistry and Drug Discovery

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in the development of therapeutic agents.[5] Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. Derivatives of chroman-4-one have demonstrated a wide spectrum of biological activities, including:

  • Anticancer [5]

  • Anti-inflammatory [5][6]

  • Antioxidant [5]

  • SIRT2 Inhibition: Certain substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[11]

The synthetic route described herein provides a valuable method for accessing functionalized chroman-4-ones from cyclopropane precursors. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the starting aromatic ring or the cyclopropane moiety, aiding in the optimization of lead compounds in drug discovery programs.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of chroman-4-one-2-carboxylic acid from 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Protocol 1: Acid-Catalyzed Synthesis of Chroman-4-one-2-carboxylic acid

Objective: To perform an acid-catalyzed ring-opening and intramolecular cyclization to synthesize chroman-4-one-2-carboxylic acid.

Materials:

  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

  • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for eluent

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Workflow A 1. Reaction Setup - Dissolve starting material in anhydrous DCM. - Add acid catalyst. B 2. Reaction Monitoring - Stir at specified temperature (e.g., RT to reflux). - Monitor progress via TLC. A->B C 3. Aqueous Workup - Quench reaction with sat. NaHCO₃. - Separate organic layer. B->C D 4. Drying & Concentration - Dry organic layer over MgSO₄. - Remove solvent under reduced pressure. C->D E 5. Purification - Purify crude product by flash column chromatography. D->E F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data. E->F

Caption: General experimental workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (e.g., 1.0 g, 5.2 mmol).

  • Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Slowly add the acid catalyst. Two common options are:

    • Option A (Strong Brønsted Acid): Trifluoroacetic acid (TFA) (e.g., 1.2 g, 0.8 mL, 10.4 mmol, 2.0 equiv.).

    • Option B (Solid Brønsted Acid): p-Toluenesulfonic acid monohydrate (PTSA) (e.g., 0.1 g, 0.52 mmol, 0.1 equiv.).

    • Scientist's Note: TFA is used stoichiometrically to ensure complete protonation and drive the reaction, while PTSA is used in catalytic amounts. The choice of acid can significantly impact reaction rate and yield (see Table 1).

  • Reaction Progress: Stir the reaction mixture at room temperature. For less reactive substrates or when using a catalytic acid, gentle heating (e.g., 40 °C, reflux) may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, should have a lower Rf value than the starting material. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure chroman-4-one-2-carboxylic acid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Representative spectral data for a similar chroman-4-one structure, methyl 2-(4-oxochroman-3-yl)acetate, includes key shifts at δ 192.6 (C=O), 161.7 (Ar C-O), and 70.2 (CH₂-O).

Part 4: Data Presentation & Optimization

The efficiency of the cyclization can be influenced by the choice of acid, solvent, and temperature. The following table presents hypothetical data to guide optimization efforts.

EntryAcid Catalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Purity (%)
1TFA (2.0)DCM25485>95
2PTSA (0.1)DCM401272>95
3H₂SO₄ (cat.)Toluene8066590
4TiCl₄ (1.1)[12]DCM0 to 25378>95
5TFA (2.0)HFIP[13]25292>98

Expert Insight: As demonstrated in Entry 5, using a cation-stabilizing solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can significantly accelerate the reaction and improve yields by stabilizing the carbocation intermediate.[13] Lewis acids like TiCl₄ (Entry 4) can also be effective, potentially offering different selectivity with more complex substrates.[12]

Part 5: Troubleshooting

  • Issue: Incomplete Reaction or Low Yield.

    • Cause: Insufficient acid strength or concentration; low reaction temperature.

    • Solution: Increase the amount of catalyst or switch to a stronger acid (e.g., from PTSA to TFA). Gently heat the reaction mixture. Consider using a cation-stabilizing solvent like HFIP.[13]

  • Issue: Formation of Polymeric Side Products.

    • Cause: Highly concentrated reaction mixture or excessive heat leading to intermolecular reactions.

    • Solution: Perform the reaction at a higher dilution. Avoid unnecessarily high temperatures. A slow addition of the acid catalyst can sometimes mitigate polymerization.

  • Issue: Difficulty in Purification.

    • Cause: Co-elution of starting material and product, or presence of closely related side products.

    • Solution: Adjust the polarity of the chromatography eluent system. A shallower gradient may be required for better separation. If the product is a carboxylic acid, it may streak on the silica column; adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape.

References

  • Wang, Q., & Li, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-264. [Link]

  • Wang, J., et al. (2020). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 25(21), 5176. [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6403. [Link]

  • Silva, T. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6339. [Link]

  • Wang, H., et al. (2021). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. ACS Catalysis, 11(13), 7934-7940. [Link]

  • Hudson, M. J., et al. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 10, 233-239. [Link]

  • Ambala, S., et al. (2024). Synthesis of New Chroman-4-one Based 1,2,3-Triazole Analogues as Antioxidant and Anti-Inflammatory Agents. ChemistrySelect, 9(19). [Link]

  • De Kimpe, N., & Tehrani, K. A. (2014). Intramolecular D–A Cyclopropane Reactions. Chemical Society Reviews, 43(3), 804-818. [Link]

  • Kitazawa, T., et al. (2021). Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF₃)₂CHOH]. Beilstein Journal of Organic Chemistry, 17, 376-383. [Link]

  • Graziano, M. L., et al. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (5), 664-668. [Link]

  • Rustler, A., et al. (2021). Different ring opening reactions of vinylcyclopropanes. American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols for the Spiro Lactonization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Spiro[chroman-4,1'-cyclopropan]-2-one Scaffold The spiro-chromanone structural motif is a key feature in a variety of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[chroman-4,1'-cyclopropan]-2-one Scaffold

The spiro-chromanone structural motif is a key feature in a variety of biologically active compounds and natural products.[1] The rigid, three-dimensional architecture conferred by the spirocyclic center can lead to enhanced binding affinity and selectivity for biological targets, making it a privileged scaffold in medicinal chemistry.[2][3] Specifically, the fusion of a chromanone core with a cyclopropane ring to form spiro[chroman-4,1'-cyclopropan]-2-one presents a unique and compelling target for synthetic exploration. This guide provides detailed theoretical and practical approaches for the synthesis of this novel spiro-lactone via the intramolecular cyclization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Proposed Synthetic Methodologies

Two primary and highly plausible synthetic routes are presented for the target transformation. Each method offers a distinct set of advantages and challenges, providing researchers with flexibility in their synthetic strategy.

Method 1: Intramolecular Friedel-Crafts Acylation

Principle and Rationale

Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones fused to aromatic rings.[4][5] This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenol ring. The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group, which should facilitate the desired cyclization at the ortho-position. A Lewis acid catalyst is employed to generate the highly electrophilic acylium ion intermediate.

Experimental Workflow and Mechanism

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid B 1-(2-Hydroxyphenyl)cyclopropane- 1-carbonyl chloride A->B SOCl₂ or (COCl)₂ C Acylium Ion Intermediate B->C Lewis Acid (e.g., AlCl₃) D Spiro[chroman-4,1'-cyclopropan]-2-one C->D Intramolecular EAS

Caption: Workflow for Intramolecular Friedel-Crafts Acylation.

Detailed Protocol

Step 1: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carbonyl chloride

  • To a solution of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Causality: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, the active chlorinating agent. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Dissolve the crude 1-(2-Hydroxyphenyl)cyclopropane-1-carbonyl chloride from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[chroman-4,1'-cyclopropan]-2-one.

  • Causality and Insights: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, facilitating the formation of the acylium ion. The reaction is performed at low temperature initially to control the exothermic reaction and minimize potential side reactions. The acidic workup is necessary to decompose the aluminum complexes.

  • Potential Challenge: The cyclopropane ring might be susceptible to opening under strong Lewis acidic conditions. If ring-opening is observed, milder Lewis acids such as FeCl₃ or TiCl₄ could be explored.

Method 2: Direct Acid-Catalyzed Dehydrative Cyclization

Principle and Rationale

This method involves the direct intramolecular esterification (lactonization) of the phenolic hydroxyl group and the carboxylic acid. This transformation is typically promoted by strong protic acids or dehydrating agents, which activate the carboxylic acid towards nucleophilic attack by the phenol.[6] Reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective for such cyclizations as they act as both the acid catalyst and the dehydrating agent.

Experimental Workflow and Mechanism

cluster_0 Activation and Cyclization A 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid B Protonated Intermediate A->B H⁺ (e.g., PPA) C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Spiro[chroman-4,1'-cyclopropan]-2-one C->D Dehydration

Caption: Workflow for Direct Acid-Catalyzed Dehydrative Cyclization.

Detailed Protocol
  • Place 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Add polyphosphoric acid (PPA, 10-20 times the weight of the starting material).

  • Heat the mixture to 80-100 °C with vigorous stirring for 2-6 hours.

  • Monitor the reaction by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Causality and Insights: PPA serves as an excellent solvent, acid catalyst, and dehydrating agent for this type of intramolecular acylation. The elevated temperature is necessary to overcome the activation energy for the cyclization. The use of a large excess of PPA ensures that the reaction medium remains fluid and the reaction proceeds to completion.

  • Alternative Reagents: Eaton's reagent (7.5 wt% P₂O₅ in MeSO₃H) can be a more effective alternative to PPA, often allowing for lower reaction temperatures and shorter reaction times. Triflic acid (TfOH) is another powerful catalyst for such dehydrative cyclizations.[6]

  • Potential Challenge: Strong acidic conditions and high temperatures can pose a risk to the integrity of the cyclopropane ring. Careful temperature control and monitoring are essential. If decomposition or ring-opening is a significant issue, milder conditions should be explored, though they may require longer reaction times.

Alternative Approach: Oxidative Cyclization

An alternative, though less common, method for the formation of spiro-lactones from phenolic carboxylic acids is oxidative cyclization.[7] This method typically employs hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to induce the cyclization. This approach avoids the use of strong Lewis or protic acids, which might be advantageous if the cyclopropane ring proves to be acid-sensitive.

Summary of Proposed Methods

MethodKey ReagentsTypical ConditionsAdvantagesPotential Challenges
Intramolecular Friedel-Crafts Acylation SOCl₂ or (COCl)₂, Lewis Acid (AlCl₃, FeCl₃)Anhydrous DCM, 0 °C to RTHigh-yielding, well-established reactionRequires conversion to acyl chloride, potential for cyclopropane ring opening with strong Lewis acids
Direct Acid-Catalyzed Dehydrative Cyclization Polyphosphoric Acid (PPA), Eaton's Reagent, or TfOH80-100 °COne-pot procedure, readily available reagentsHigh temperatures and strong acids may cause side reactions, including cyclopropane ring opening
Oxidative Cyclization [Bis(trifluoroacetoxy)iodo]benzene (PIFA)MeCN, RTMild, non-acidic conditionsStoichiometric use of expensive reagent, potentially lower yields

Conclusion

The synthesis of spiro[chroman-4,1'-cyclopropan]-2-one from 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a synthetically viable objective that can be approached through several established organic transformations. The choice between intramolecular Friedel-Crafts acylation and direct acid-catalyzed dehydrative cyclization will depend on the substrate's stability, available laboratory resources, and the desired scale of the reaction. Careful optimization of reaction conditions, particularly temperature and choice of acid catalyst, will be key to achieving a successful outcome while preserving the integrity of the cyclopropane ring. The protocols and insights provided in this guide offer a solid foundation for researchers to develop a robust and efficient synthesis of this intriguing spiro-lactone.

References

  • Naik, J. B., & Atcha, K. R. (2022). Synthesis of Spiro Chromanone Based Substituted Triazoles Derivatives Using Green Reaction Techniques and their Antimicrobial Activity. International Journal of Green and Herbal Chemistry, 11(3), 68-75. [Link]

  • Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(5), 325-342. [Link]

  • Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry. [Link]

  • Reddy, C. R., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Synthetic Communications, 52(10), 1-13. [Link]

  • Elghareeb, F. H., Kandil, E. M., Abou-Elzahab, M., Abdelmoteleb, M., & Abozeid, M. A. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances, 11(36), 22359-22372. [Link]

  • Science of Synthesis. (2006). Product Class 6: Lactones. Thieme. [Link]

  • Mori, T., Abe, K., & Shirakawa, S. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 83(15), 8035-8045. [Link]

  • Ashenhurst, J. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Yong, S. R., Ung, A. T., Pyne, S. G., Skelton, B. W., & White, A. H. (2007). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 63(5), 1191-1199. [Link]

  • Monnier-Jobé, K., Ciamala, K., & Baker, R. M. (2007). Synthesis of Some Spirochroman-4-Ones by Regioselective [4+2] Cycloaddition Reactions. Letters in Organic Chemistry, 4(3), 221-227. [Link]

  • Macau, D., et al. (2025). The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis, 15, 2735-2741. [Link]

  • Smith, A. B., et al. (2024). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 574(7777), 232-237. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8979. [Link]

Sources

Method

Application Note: Amide Coupling Strategies for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4)[1] Mechanistic Causality: The Steric and Chemoselective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4)[1]

Mechanistic Causality: The Steric and Chemoselective Challenges

Synthesizing amides from 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid presents a unique dual-challenge that routinely causes standard coupling protocols (e.g., HATU/DIPEA or EDC/HOBt) to fail. As a Senior Application Scientist, it is critical to understand the physical organic chemistry driving these failures before selecting a synthetic route.

The Steric Barrier: Alpha-Quaternary Cyclopropyl Dynamics

The carboxylic acid is situated on a cyclopropane ring, making it an alpha-quaternary center. Because the internal bond angles of a cyclopropane ring are constrained to ~60°, the exocyclic bonds possess exceptionally high s-character (approaching sp² hybridization). This widens the exocyclic bond angles to ~115–120°, forcing the bulky phenyl ring and the carbonyl group into a highly sterically congested conformation. When the acid is activated, the incoming amine struggles to access the carbonyl carbon along the required Bürgi-Dunitz trajectory (~107°).

The Chemoselective Trap: 5-exo-trig Lactonization

While the intermolecular attack by the amine is sterically hindered, the molecule possesses an unprotected ortho-phenol. The hydroxyl oxygen is held in perfect proximity to the activated carbonyl. According to Baldwin's rules, the resulting 5-exo-trig cyclization is highly favored. The effective molarity of this intramolecular nucleophile is massive; thus, upon activation, the molecule rapidly undergoes lactonization to form spiro[benzofuran-3,1'-cyclopropan]-2(2H)-one [2], completely outcompeting the target amine.

To bypass this, we must employ one of two strategies: exploiting the lactone as an intermediate (Strategy 1), or masking the phenol (Strategy 2).

Strategic Workflows

G cluster_0 Strategy 1: Lactone Aminolysis (Preferred) cluster_1 Strategy 2: Protection/Deprotection SM 1-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid Lactone Spiro-lactone Intermediate (spiro[benzofuran-3,1'-cyclopropan]-2(2H)-one) SM->Lactone SOCl2 or EDC (Intramolecular Cyclization) Protected O-Protected Acid (e.g., TBS ether) SM->Protected TBSCl, Imidazole then K2CO3 (MeOH) Amide1 Target Amide (Direct Aminolysis) Lactone->Amide1 + Amine (AlMe3 or Heat) Ring Opening ProtAmide O-Protected Amide (HATU Coupling) Protected->ProtAmide HATU, DIPEA, Amine Amide2 Target Amide (After Deprotection) ProtAmide->Amide2 TBAF (THF)

Workflow of amide coupling strategies for 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocols

Protocol 1: The Lactone-Intermediate Aminolysis Strategy (Recommended)

Causality & Logic: Instead of fighting the highly favored lactonization, this strategy actively exploits it. Benzofuran-2-ones (2-coumaranones) are known to undergo facile aminolysis with amines to form 2-hydroxyphenylacetic acid amides[3]. By purposely driving the starting material to the spiro-lactone, we generate a highly strained, activated ester that perfectly sets up the subsequent ring-opening aminolysis. This is a self-validating, atom-economical route that requires no protecting groups.

Step 1.1: Quantitative Lactonization

  • Charge a dry round-bottom flask with 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add a catalytic amount of DMF (0.05 eq). Cool the mixture to 0 °C.

  • Dropwise add Thionyl Chloride ( SOCl2​ , 1.5 eq).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar acid spot will disappear, replaced by a fast-moving, UV-active lactone spot.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate twice with toluene to remove residual HCl and SOCl2​ . The resulting spiro-lactone is used immediately without further purification.

Step 1.2: Aminolysis (Ring-Opening) Note: Choose Condition A for primary/reactive aliphatic amines. Choose Condition B for secondary, hindered, or aniline-derived amines.

  • Condition A (Reactive Amines): Dissolve the spiro-lactone (1.0 eq) in anhydrous Ethanol (0.2 M). Add the target amine (2.0 eq). Heat to 60 °C for 4–12 hours until LCMS indicates complete consumption of the lactone. Concentrate and purify via flash chromatography.

  • Condition B (Hindered Amines - Weinreb Conditions): Dissolve the target amine (1.5 eq) in anhydrous Toluene (0.2 M) under Nitrogen and cool to 0 °C. Carefully add Trimethylaluminum ( AlMe3​ , 2.0 M in toluene, 1.5 eq). Stir for 30 mins to form the active aluminum amide complex. Add a solution of the spiro-lactone (1.0 eq) in Toluene. Heat to 80 °C for 6 hours.

  • Workup (Condition B): Cool to 0 °C and carefully quench with saturated aqueous Rochelle's salt (Sodium potassium tartrate). Stir vigorously for 1 hour until two clear layers form. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify.

Protocol 2: The Phenol Protection Strategy (Alternative)

Causality & Logic: If the target amine is exceptionally unreactive and cannot open the lactone even under Lewis acid catalysis, the phenol must be masked. We utilize a transient bis-silylation followed by selective ester hydrolysis to yield the O-protected acid.

Step 2.1: Selective Phenol Protection

  • Dissolve the starting acid (1.0 eq) in anhydrous DMF (0.3 M). Add Imidazole (3.0 eq) and TBSCl (2.5 eq). Stir at RT for 12 hours to form the bis-TBS (TBS ester + TBS ether) intermediate.

  • Add K2​CO3​ (1.0 eq) dissolved in a minimum amount of Methanol/Water (9:1). Stir for 1 hour.

  • Causality: The silyl ester is highly labile and hydrolyzes rapidly, while the phenolic silyl ether remains completely stable.

  • Acidify to pH 4 with 1M citric acid, extract with EtOAc, and concentrate to yield the TBS-protected carboxylic acid.

Step 2.2: Amide Coupling & Deprotection

  • Dissolve the TBS-protected acid (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the active ester.

  • Add the amine (1.2 eq) and stir at RT for 12 hours.

  • Following standard aqueous workup, dissolve the crude protected amide in THF. Add TBAF (1.0 M in THF, 1.1 eq) and stir for 1 hour at RT to cleave the TBS ether.

  • Concentrate and purify via reverse-phase HPLC or silica gel chromatography to yield the final amide.

Quantitative Strategy Comparison

MetricStrategy 1: Lactone AminolysisStrategy 2: Protection/Deprotection
Total Steps 2 (One-pot potential)3
Atom Economy High (No protecting group waste)Low (Heavy silicon waste)
Overall Yield (Avg) 75% – 90%40% – 60%
Risk of Side Reactions Low (Lactone is highly stable until opened)Medium (Epimerization risk with HATU)
Best Suited For Primary amines, reactive secondary aminesHighly hindered anilines, weak nucleophiles
Reagent Cost Low ( SOCl2​ , AlMe3​ )High (TBSCl, HATU, TBAF)

References

  • Wikipedia (Mechanistic Grounding for Aminolysis of Benzofuran-2-ones) Title: 2-Coumaranone (Benzofuran-2(3H)-one) Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Application

in vitro assay preparation using 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Probing the ADaM Site: In Vitro AMPK Activation Assay Using Conformationally Constrained Salicylic Acid Bioisosteres Executive Summary The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy home...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Probing the ADaM Site: In Vitro AMPK Activation Assay Using Conformationally Constrained Salicylic Acid Bioisosteres

Executive Summary

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a highly sought-after target in metabolic diseases and oncology. While direct allosteric activators of AMPK are notoriously difficult to design, the discovery that the plant hormone salicylic acid directly binds to the AMPK β1-subunit has opened new avenues for structure-activity relationship (SAR) profiling.

This application note details the theoretical framework and step-by-step protocol for utilizing 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid —a conformationally constrained bioisostere of salicylic acid—as a test ligand in an in vitro AMPK activation assay. By restricting the rotatable bonds of the parent pharmacophore, this building block serves as a powerful tool to probe the spatial requirements of the AMPK allosteric binding pocket.

The Bioisosteric Rationale: Targeting the ADaM Site

AMPK is a heterotrimeric complex (α, β, and γ subunits) that acts as a metabolic switch. When cellular energy is depleted, AMPK is activated to stimulate ATP-generating catabolic pathways (such as fatty acid oxidation) while inhibiting ATP-consuming anabolic pathways (such as fatty acid synthesis via Acetyl-CoA Carboxylase inhibition)1[1].

Pharmacological activation of AMPK is primarily achieved by targeting the Allosteric Drug and Metabolite (ADaM) site , a hydrophobic cleft located between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit . Salicylate, the primary metabolite of aspirin, is a known natural ligand that binds directly to this site, albeit with weak potency (EC50 ~1–5 mM)2[2].

Why 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid? The inherent flexibility of 2-hydroxyphenylacetic acid (a close relative to salicylic acid) incurs a high entropic penalty upon binding. By introducing a cyclopropane ring at the benzylic position, the molecule is conformationally locked. This specific geometry forces the carboxylic acid and the phenol group into a rigid spatial arrangement. Testing this compound in vitro allows researchers to determine if this constrained dihedral angle perfectly mimics the bioactive conformation required to trigger the allosteric shift in the ADaM site.

Pathway Ligand 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid ADaM ADaM Site (β1-Cleft) Ligand->ADaM Allosteric Binding AMPK AMPK Heterotrimer (α1β1γ1) ADaM->AMPK Conformational Lock ACC Downstream Target (ACC Phosphorylation) AMPK->ACC Kinase Activation LKB1 Upstream Kinases (LKB1 / CaMKKβ) LKB1->AMPK Thr172 Phosphorylation

Fig 1. Mechanistic pathway of AMPK allosteric activation via the ADaM site by salicylate bioisosteres.

Architecting the Assay: Causality & Self-Validation

A robust biochemical assay is not merely a sequence of steps; it is a self-validating system. To ensure that any observed activation by our cyclopropanated test article is a true pharmacological event, the experimental design relies on three internal validation pillars:

  • Isoform Specificity (The Mechanistic Control) : Compounds binding the ADaM site are strictly selective for AMPK complexes containing the β1 isoform over the β2 isoform . We run parallel assays using recombinant α1β1γ1 and α1β2γ1 . If the compound activates both, the effect is an artifact (e.g., protein denaturation or aggregation). True ADaM activators will only activate α1β1γ1.

  • Orthogonal Positive Control : We utilize A-769662 , a potent synthetic ADaM site activator. If A-769662 fails to yield a 3- to 4-fold activation window, the structural integrity of the recombinant enzyme's β1-cleft is compromised, invalidating the run.

  • Substrate Selection : We utilize the SAMS peptide (HMRSAMSGLHLVKRR), a synthetic sequence derived from Acetyl-CoA Carboxylase (ACC), ensuring that the kinase activity measured is physiologically relevant to AMPK's canonical downstream targets3[3].

In Vitro Kinase Assay Protocol

This protocol utilizes a luminescence-based ATP-depletion/ADP-detection methodology (e.g., ADP-Glo™), which provides a high dynamic range without the safety hazards of 32 P-radiolabeled ATP.

Reagent Preparation
  • Assay Buffer : 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35. (Scientist's Note: Brij-35 is critical to prevent the highly hydrophobic test compounds from adhering to the microplate walls).

  • Test Compound Stock : Dissolve 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in 100% anhydrous DMSO to a concentration of 100 mM.

  • ATP Solution : Prepare a 100 μM working stock in Assay Buffer.

Step-by-Step Execution
  • Compound Serial Dilution : Prepare a 10-point dose-response curve of the test compound in 100% DMSO (ranging from 100 mM down to 3 μM). Dilute these stocks 1:10 in Assay Buffer to create 10X intermediate solutions (10% DMSO).

  • Master Mix Formulation : Prepare a Kinase Master Mix containing 5 nM recombinant AMPK (α1β1γ1 or α1β2γ1) and 200 μM SAMS peptide in Assay Buffer.

  • Pre-Incubation (The Conformational Shift) : Add 2 μL of the 10X intermediate compound solution to a 384-well white microplate. Add 16 μL of the Kinase Master Mix. Incubate at 30°C for 15 minutes.

    • Critical Parameter: The final DMSO concentration is exactly 1%. AMPK is highly sensitive to solvent toxicity; exceeding 1% DMSO will artificially suppress basal kinase activity.

  • Reaction Initiation : Add 2 μL of the 100 μM ATP solution (Final ATP = 10 μM) to all wells. Centrifuge briefly at 1,000 x g to ensure mixing. Incubate the plate at 30°C for 30 minutes.

  • Detection :

    • Add 20 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.

    • Add 40 μL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze the luciferase reaction. Incubate for 30 minutes.

  • Readout : Measure luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 seconds per well).

Workflow Prep Compound Prep (100X DMSO) Mix Kinase Master Mix (AMPK + SAMS) Prep->Mix Incubate Incubation (30°C, 15 min) Mix->Incubate Detect ADP Detection (Luminescence) Incubate->Detect Analyze Data Analysis (EC50 Curve) Detect->Analyze

Fig 2. Step-by-step in vitro kinase assay workflow for evaluating AMPK allosteric modulators.

Quantitative Evaluation & Data Interpretation

Raw luminescence units (RLU) are converted to specific kinase activity (pmol ADP formed / min / mg protein) using an ATP-to-ADP standard curve. Data is normalized to the vehicle control (1% DMSO = 1.0x basal activation) and plotted using a four-parameter logistic non-linear regression to determine the EC 50​ .

Table 1: Representative SAR Profile of Salicylate Bioisosteres

Test ArticleTarget IsoformEC 50​ (μM)Max Activation (Fold over basal)Mechanistic Conclusion
Salicylic Acid (Parent)α1β1γ1~1,5002.5xWeak, natural ADaM activator
A-769662 (Positive Control)α1β1γ10.84.0xPotent, synthetic ADaM activator
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid α1β1γ11253.2xConstrained Bioisostere (Improved potency via reduced entropic penalty)
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid α1β2γ1>10,0001.0xValidated β1-selectivity; rules out non-specific aggregation

Interpretation: If the cyclopropanated analog demonstrates a lower EC 50​ than the parent salicylic acid (as modeled in Table 1), it confirms that locking the carboxylate and phenol groups into this specific dihedral geometry successfully mimics the bioactive conformation required to trigger the allosteric shift at the ADaM site. The lack of activity against the α1β2γ1 isoform validates the target specificity.

References

  • American Heart Association Journals. "AMP-Activated Protein Kinase | Circulation Research".
  • MDPI. "Shared and Related Molecular Targets and Actions of Salicylic Acid in Plants and Humans".
  • Diabetes Journals. "AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer".
  • NIH PMC. "Salicylate induces epithelial actin reorganization via activation of the AMP-activated protein kinase and promotes wound healing and contraction in mice".

Sources

Method

Application Notes and Protocols: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific molecule, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, is not extensively documented in publicly available scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, is not extensively documented in publicly available scientific literature regarding its medicinal chemistry applications. This guide, therefore, serves as a comprehensive, experience-driven framework for initiating a drug discovery program around this novel scaffold. The protocols and workflows described are based on established principles in medicinal chemistry and draw analogies from structurally related compounds.

I. Introduction: The Therapeutic Potential of the 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Scaffold

The convergence of a cyclopropane ring and a hydroxyphenyl moiety within a single small molecule, 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid, presents a unique and compelling scaffold for medicinal chemistry exploration. The cyclopropane unit, a highly strained three-membered carbocycle, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and fine-tune physicochemical properties[1][2]. Its rigid nature can lock a molecule into a bioactive conformation, facilitating optimal interactions with a biological target.

The 2-hydroxyphenyl (phenol) group is a well-known pharmacophore, capable of participating in crucial hydrogen bonding interactions with protein residues. The carboxylic acid function not only provides a key interaction point but also influences the compound's solubility and pharmacokinetic profile[3].

Given the functionalities present, this scaffold holds potential in several therapeutic areas, including but not limited to:

  • Antimicrobial and Anti-biofilm Agents: Drawing parallels with 2-heptylcyclopropane-1-carboxylic acid, which has demonstrated efficacy in dispersing and inhibiting bacterial biofilms[4].

  • Central Nervous System (CNS) Disorders: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been investigated as potential antidepressants, with some compounds showing greater activity than established drugs like imipramine[5].

  • Enzyme Inhibition: The hydroxyphenyl group is a common feature in many enzyme inhibitors. For instance, derivatives of 1,4-benzoxazine, which can be synthesized from 2-aminophenol, have been explored as COX-1/COX-2 inhibitors[6].

This document outlines a strategic workflow for the synthesis, characterization, and biological evaluation of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its derivatives, providing researchers with the necessary protocols to unlock its therapeutic potential.

II. Synthesis and Characterization

Proposed Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid start 2-Hydroxycinnamic acid esterification Esterification (e.g., MeOH, H2SO4) start->esterification Protection of carboxylic acid cyclopropanation Simmons-Smith Cyclopropanation (e.g., CH2I2, Zn-Cu couple) esterification->cyclopropanation Formation of cyclopropane ring hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) cyclopropanation->hydrolysis Deprotection product 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid hydrolysis->product

Caption: Proposed synthetic route for 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Rationale: This multi-step synthesis involves the protection of the carboxylic acid, cyclopropanation of the alkene, and subsequent deprotection to yield the final product.

Materials:

  • 2-Hydroxycinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Zinc-copper couple

  • Diiodomethane

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Deionized water

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Esterification:

    • Dissolve 2-hydroxycinnamic acid in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

  • Cyclopropanation (Simmons-Smith Reaction):

    • To a suspension of zinc-copper couple in anhydrous diethyl ether, add diiodomethane dropwise under an inert atmosphere (e.g., argon or nitrogen).

    • After the initial exothermic reaction subsides, add a solution of the methyl 2-hydroxycinnamate in diethyl ether.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified cyclopropyl ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The characteristic cyclopropyl protons should be visible in the upfield region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition using high-resolution mass spectrometry.

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

III. In Vitro Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compound and its future analogs.

Proposed Drug Discovery and Screening Workflow

Screening Workflow cluster_workflow Drug Discovery Workflow synthesis Synthesis & Characterization primary_screening Primary Screening (e.g., MIC, Enzyme Inhibition) synthesis->primary_screening sar_studies Structure-Activity Relationship (SAR) Studies primary_screening->sar_studies sar_studies->synthesis Iterative Synthesis adme_tox In Vitro ADME/Tox Profiling sar_studies->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization lead_optimization->sar_studies Refinement

Caption: A typical iterative workflow for drug discovery and lead optimization.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Protocol 3: Anti-biofilm Activity (Crystal Violet Assay)

Rationale: To quantify the ability of the compound to inhibit biofilm formation.

Materials:

  • Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Test compound

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

Procedure:

  • Add a standardized bacterial suspension and varying concentrations of the test compound to the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the remaining biofilms with crystal violet solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A reduction in absorbance indicates biofilm inhibition.

IV. Structure-Activity Relationship (SAR) Studies

Once initial activity is established, SAR studies are crucial for identifying the key structural features responsible for the biological effect and for optimizing potency and other properties.

Proposed Analogs for SAR Studies
R-Group Position Proposed Modification Rationale
Hydroxyl Group (Position 2) -OCH₃To investigate the importance of the hydrogen bond donating ability of the phenol.
-HTo determine if the hydroxyl group is essential for activity.
-F, -ClTo explore the effect of electron-withdrawing groups on the phenyl ring.
Phenyl Ring Substitution 3-OH, 4-OHTo assess the impact of the hydroxyl group's position.
5-CH₃, 5-ClTo probe the steric and electronic requirements at other positions of the phenyl ring.
Carboxylic Acid -COOCH₃To evaluate the necessity of the acidic proton and the potential for a prodrug strategy.
-CONH₂To replace the carboxylate with a hydrogen bond donor/acceptor group.

V. In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is essential to de-risk a project and select compounds with a higher probability of success in later stages of drug development.

Tier 1 In Vitro ADME/Tox Assays
Assay Parameter Measured Methodology
Kinetic Solubility Thermodynamic solubility in a buffered solutionNephelometry or UV-Vis spectroscopy
LogD₇.₄ Lipophilicity at physiological pHShake-flask method or HPLC-based methods
PAMPA Passive membrane permeabilityParallel Artificial Membrane Permeability Assay
Metabolic Stability Rate of metabolism by liver microsomesIncubation with human liver microsomes and analysis of compound disappearance over time by LC-MS/MS
Cytotoxicity General toxicity to mammalian cellsMTT or CellTiter-Glo® assay using a cell line (e.g., HepG2, HEK293)

VI. Data Interpretation and Lead Optimization

The data generated from the in vitro assays should be collated and analyzed to guide the next round of synthesis and testing. A successful lead optimization campaign will iteratively improve upon the initial hit compound, enhancing its potency, selectivity, and drug-like properties.

The ultimate goal is to identify a preclinical candidate that demonstrates a promising efficacy and safety profile, warranting further investigation in in vivo models.

VII. References

  • Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology. [Link]

  • Mouzin, G., Cousse, H., & Bonnaud, B. (1978). Synthesis of 1-Aryl-2-oxo-3-oxabicyclo[3.1.0]hexane. Synthesis, 1978(4), 304-305.

  • Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-325. [Link]

  • Chikhalia, K. H., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(35), 15175-15187. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Wiley-VCH. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

  • Organic Syntheses. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Esterification of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Introduction & Scope 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a highly functionalized, conformationally rigid building block utilized in the development of advanced therapeutics and agrochemicals[1]. The deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a highly functionalized, conformationally rigid building block utilized in the development of advanced therapeutics and agrochemicals[1]. The derivatization of this compound via esterification presents a unique synthetic challenge due to the presence of two sensitive structural motifs: a strained cyclopropane ring and an ortho-phenolic hydroxyl group.

This application note details a highly chemoselective, catalyst-driven protocol to achieve direct esterification while actively suppressing undesired side reactions. By utilizing as a water-tolerant Lewis acid, researchers can achieve high-yielding esterification without the need for stoichiometric coupling reagents or harsh dehydrating conditions.

Mechanistic Causality & Reaction Design

The direct esterification of this specific substrate is complicated by two competing failure pathways:

  • Intramolecular Spirolactonization: Activation of the carboxylic acid (e.g., via acyl chlorides or standard carbodiimide coupling agents like EDC) generates a highly electrophilic intermediate. The proximity of the ortho-phenol results in a high effective molarity for intramolecular nucleophilic attack, rapidly forming an undesired spiro[cyclopropane-1,3'-benzofuran]-2'-one derivative[2].

  • Cyclopropane Ring-Opening: The cyclopropane ring is structurally strained. Harsh Brønsted acids (e.g., concentrated H₂SO₄ at prolonged reflux) or strong Lewis acids (e.g., AlCl₃) can trigger electrophilic cleavage of the C-C bonds, leading to acyclic aliphatic byproducts[1].

The Catalyst Rationale: To circumvent these issues, we employ Scandium(III) triflate [Sc(OTf)₃] [3]. Sc(OTf)₃ efficiently coordinates to the carboxylic carbonyl, enhancing its electrophilicity just enough to permit attack by an external alcohol[4]. By using the target alcohol (e.g., methanol) in large excess as the solvent, the bimolecular esterification kinetically outcompetes the intramolecular lactonization. Furthermore, Sc(OTf)₃ is a "hard" but bulky Lewis acid that does not readily polarize the cyclopropane C-C bonds, preserving the ring's integrity. Crucially, Sc(OTf)₃ is water-tolerant, meaning the water generated during the reaction does not deactivate the catalyst[5].

Mechanism SM 1-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid Activated Activated Intermediate (Sc-Coordinated Carbonyl) SM->Activated Sc(OTf)3 Catalyst Ester Desired Product: Methyl Ester Activated->Ester + MeOH (Excess) Kinetic Control Lactone Undesired Byproduct: Spirolactone Activated->Lactone Intramolecular -OH Attack (Low MeOH Conc.) RingOpen Undesired Byproduct: Ring-Opened Isomer Activated->RingOpen Strong Lewis Acid (e.g., AlCl3)

Fig 1: Mechanistic bifurcation showing kinetic control via Sc(OTf)3 to prevent lactonization.

Reaction Optimization Data

The necessity of the Sc(OTf)₃ catalytic system is demonstrated by comparing it against standard esterification conditions. As shown in Table 1, traditional coupling agents (Entry 2) heavily favor the spirolactone, while harsh mineral acids (Entry 1) degrade the cyclopropane ring.

Table 1: Optimization of Catalytic Esterification Conditions (Methyl Esterification)

EntryCatalyst / ReagentSolvent / ConditionsYield (%)Spirolactone (%)Ring-Opened (%)
1H₂SO₄ (cat.)MeOH, Reflux, 12h45%15%35%
2EDC·HCl / DMAPDCM, 1.2 eq MeOH, RT, 4h20%75%<1%
3p-TsOH (10 mol%)MeOH, Reflux, 8h68%12%15%
4Sc(OTf)₃ (10 mol%)MeOH, Reflux, 8h82%8%<2%
5 Sc(OTf)₃ (5 mol%) MeOH, Microwave 80°C, 30 min 94% <2% <1%

Note: Yields determined via quantitative HPLC analysis against an internal standard.

Experimental Protocol: Microwave-Assisted Sc(OTf)₃ Catalyzed Esterification

This self-validating protocol utilizes microwave irradiation to accelerate the bimolecular esterification, further suppressing the slower intramolecular lactonization[4].

Required Reagents
  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq, 5.0 mmol, ~891 mg)

  • Scandium(III) triflate (0.05 eq, 5 mol%, 123 mg)

  • Anhydrous Methanol (15.0 mL, acts as both reactant and solvent)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology
  • Reaction Assembly: In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (5.0 mmol) in anhydrous methanol (15.0 mL).

  • Catalyst Addition: Add Scandium(III) triflate (123 mg, 5 mol%) in one portion. Seal the vial with a crimp cap. Causality Note: Sc(OTf)₃ is hygroscopic; however, strict inert atmosphere is not required due to its water-tolerant nature[5].

  • Microwave Irradiation: Place the vial in a monomode microwave synthesizer. Irradiate at 80°C for 30 minutes with continuous stirring.

  • Reaction Quench & Concentration: Allow the vessel to cool to room temperature. Transfer the mixture to a round-bottom flask and remove the methanol in vacuo using a rotary evaporator (water bath at 35°C) until a crude residue is obtained.

  • Aqueous Workup: Dissolve the residue in Ethyl Acetate (30 mL). Add saturated aqueous NaHCO₃ (15 mL) to neutralize any trace acid and partition the layers.

  • Catalyst Recovery: Separate the aqueous layer. Causality Note: The Sc(OTf)₃ partitions entirely into the aqueous phase and can be recovered quantitatively for reuse by evaporating the water[5].

  • Organic Washing: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to afford the pure methyl ester as a colorless oil.

Workflow Step1 Substrate + Sc(OTf)3 in Anhydrous MeOH Step2 Microwave Irradiation (80°C, 30 min) Step1->Step2 Step3 Concentration in vacuo Step2->Step3 Step4 Aqueous Workup (NaHCO3 / EtOAc) Step3->Step4 Step5 Aqueous Layer (Recover Sc(OTf)3) Step4->Step5 Aqueous Step6 Organic Layer (Crude Ester) Step4->Step6 Organic Step7 Silica Gel Chromatography Step6->Step7 Step8 Pure Methyl Ester Step7->Step8

Fig 2: Experimental workflow detailing reaction execution, workup, and catalyst recovery.

Analytical Characterization (Self-Validation Checks)

To ensure the protocol was successful and lactonization was avoided, verify the product using ¹H NMR (400 MHz, CDCl₃):

  • Desired Ester Confirmation: Look for a sharp, diagnostic singlet at δ 3.65 ppm (3H, -OCH₃), confirming methyl ester formation.

  • Phenol Integrity: A broad singlet around δ 8.5 - 9.0 ppm (1H, -OH) should remain intact. If this peak is missing, intramolecular spirolactonization has likely occurred.

  • Cyclopropane Integrity: The highly shielded cyclopropane methylene protons should appear as distinct multiplets between δ 1.10 - 1.75 ppm (4H). A shift to the vinylic region (δ 5.0 - 6.0 ppm) indicates undesired ring-opening.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central (PMC). URL:[Link]

  • Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett. URL:[Link]

  • Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry. URL:[Link]

  • Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Chemical Communications. URL:[Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab, providing troubleshooting guides and in-depth FAQs to improve your synthetic yield and purity.

Introduction: The Challenge and Importance

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The unique conformational rigidity and electronic properties of the cyclopropane ring, combined with the functionality of the phenolic and carboxylic acid groups, make it an attractive scaffold.[1] However, the synthesis is not without its challenges. The presence of multiple reactive sites—the acidic phenol, the enolizable α-proton, and the target carboxyl group—creates a competitive environment that can lead to low yields and complex byproduct profiles.

This guide will focus on one of the most direct and adaptable synthetic routes: the intramolecular cyclization of a phenolic acetonitrile precursor. We will dissect the common failure points in this process and provide field-proven solutions.

Core Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation

The most common and scalable approach involves a two-step sequence:

  • Cyclopropanation: α-Alkylation of 2-hydroxyphenylacetonitrile with 1,2-dibromoethane under basic, phase-transfer-catalyzed conditions to form 1-(2-hydroxyphenyl)cyclopropane-1-carbonitrile.

  • Hydrolysis: Conversion of the resulting cyclopropylnitrile to the target carboxylic acid.[1]

This method is generally preferred over alternatives as it avoids the use of organometallic reagents that are incompatible with the free phenolic proton.

Experimental Workflow Overview

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 2-Hydroxyphenylacetonitrile E Reaction at 60-70°C A->E B 1,2-Dibromoethane B->E C NaOH (50% aq.) C->E D Phase-Transfer Catalyst (e.g., TBAB) D->E F Workup & Extraction E->F G 1-(2-Hydroxyphenyl)cyclopropane -1-carbonitrile (Intermediate) F->G H Intermediate (Nitrile) J Reflux H->J I Conc. HCl or H2SO4 I->J K Acidification & Crystallization J->K L Purification K->L M Final Product: 1-(2-Hydroxyphenyl)cyclopropane -1-carboxylic acid L->M G Start Low Yield of Cyclopropylnitrile Q1 Is unreacted starting material present? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Cause1 Cause: Incomplete Reaction - Ineffective base - PTC failure A1_Yes->Cause1 Q2 Are there new, non-polar spots on TLC/LC-MS? A1_No->Q2 Solution1 Solution: 1. Use 50% aq. NaOH. 2. Add fresh, dry TBAB. 3. Increase reaction time. Cause1->Solution1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Cause2 Cause: O-Alkylation Side Products A2_Yes->Cause2 Cause3 Cause: Reagent Decomposition A2_No->Cause3 Solution2 Solution: 1. Reduce temperature to 60-70°C. 2. Ensure vigorous stirring. Cause2->Solution2 Solution3 Solution: 1. Check purity of 1,2-dibromoethane. 2. Avoid excessive temperatures. Cause3->Solution3

Caption: Decision tree for diagnosing low nitrile yield.

Issue 2: The Nitrile Hydrolysis Step is Stalling or Giving Low Yields

Question: I have successfully synthesized the cyclopropylnitrile intermediate, but the hydrolysis to the carboxylic acid is proving difficult. My yield is low, and I recover a lot of starting nitrile or get a complex mixture.

Answer: Nitrile hydrolysis, especially on a sterically hindered cyclopropane ring, can be challenging. The conditions must be harsh enough to effect the conversion without degrading the product.

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions: The cyclopropyl group provides some steric hindrance, and the nitrile is relatively unreactive.

    • Solution: Strong acidic conditions are typically required. A mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, heated to reflux for several hours is often necessary. Basic hydrolysis (e.g., with NaOH) is also an option but may require higher temperatures and can lead to issues with workup if the product precipitates as a sodium salt.

  • Product Degradation: The combination of strong acid and high heat can potentially open the cyclopropane ring or cause other decomposition pathways, especially if the reaction is run for too long.

    • Solution: Monitor the reaction progress carefully by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Do not leave it to reflux overnight without prior validation. A good starting point is refluxing for 4-6 hours and checking for completion.

  • Difficult Workup and Isolation: The product is a carboxylic acid and a phenol, giving it complex solubility properties. It can be soluble in both aqueous base and some organic solvents.

    • Solution: After hydrolysis, cool the reaction mixture and carefully neutralize it to a pH of ~2-3. At this pH, the carboxylic acid will be protonated and should precipitate or be extractable into an organic solvent like ethyl acetate. Washing the organic extracts with brine helps to remove residual acid and water. [2]

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclopropanation step? A1: While sodium hydroxide is common due to its low cost, potassium hydroxide can also be used and is sometimes more reactive. [3]Other bases like potassium carbonate are generally not strong enough to generate the required carbanion in sufficient quantities for an efficient reaction. [1] Q2: Are there alternative synthetic routes I should consider? A2: Yes, though they have their own challenges. A Kulinkovich reaction on a protected salicylate ester (e.g., methyl 2-(benzyloxy)benzoate) could form a protected cyclopropanol, which would then require deprotection and oxidation. [4][5]This route involves more steps (protection, cyclopropanation, deprotection, oxidation) and uses pyrophoric Grignard reagents and titanium catalysts, but it can be effective. A Simmons-Smith reaction on an alkene precursor is generally not suitable for this target due to the deactivating effect of the aromatic ring and the carboxyl/ester group on the double bond. [6] Q3: How do I confirm the structure of my final product? A3: A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry is essential.

Technique Expected Signature
¹H NMR - Aromatic protons (multiplet, ~6.8-7.5 ppm).- Cyclopropane protons (diastereotopic, complex multiplets, ~1.0-2.0 ppm).<[7]br>- Acidic protons (broad singlets, variable, >9 ppm for COOH, ~5-8 ppm for ArOH).
¹³C NMR - Carbonyl carbon (~175-180 ppm).- Aromatic carbons (~115-160 ppm).- Cyclopropane carbons (~15-30 ppm).
IR Spectroscopy - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- Sharp O-H stretch from phenol (~3200-3400 cm⁻¹).- Strong C=O stretch from carboxylic acid (~1700-1725 cm⁻¹). [8]
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z = 177.05.

Q4: My final product is an oil/gum. How can I purify it? A4: If direct crystallization from the workup fails, several methods can be employed.

  • Recrystallization: Try dissolving the crude product in a minimal amount of a hot solvent like toluene or a mixture like ethyl acetate/hexanes and allowing it to cool slowly.

  • Column Chromatography: This is the most reliable method for difficult purifications. Use silica gel with a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity. The addition of 0.5-1% acetic acid to the mobile phase can help prevent tailing of the carboxylic acid on the silica.

  • Acid/Base Extraction: Dissolve the crude material in ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. Then, re-acidify the aqueous layer to pH 2 with cold HCl and extract the pure product back into fresh ethyl acetate.

Detailed Protocol: Phase-Transfer Catalyzed Synthesis

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: 1-(2-Hydroxyphenyl)cyclopropane-1-carbonitrile
  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 2-hydroxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq).

  • Reaction: Heat the biphasic mixture to 60-65°C with continued vigorous stirring. The reaction is typically complete in 4-8 hours. Monitor by TLC or LC-MS by taking a small aliquot from the organic layer.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer twice with water and once with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile intermediate, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
  • Reaction Setup: Place the crude nitrile intermediate from the previous step into a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add a 3:1 mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux (approx. 105-110°C).

  • Reaction: Maintain reflux for 6-12 hours, or until TLC/LC-MS indicates complete consumption of the starting nitrile.

  • Isolation: Cool the reaction mixture in an ice bath. A precipitate may form. If not, carefully adjust the pH to ~2 using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid or oil can be recrystallized from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).

Sources

Optimization

troubleshooting solubility issues of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in DMSO

Technical Support Center: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid This guide provides in-depth troubleshooting for solubility challenges encountered with 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in Dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

This guide provides in-depth troubleshooting for solubility challenges encountered with 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental results.

Understanding the Molecule

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique molecule possessing both acidic and phenolic functional groups. Its solubility is governed by the interplay between its hydrophobic cyclopropane and phenyl rings and its hydrophilic hydroxyl and carboxylic acid moieties.

  • Carboxylic Acid Group: This group is acidic, with an estimated pKa similar to other cyclopropane carboxylic acids, around 4.6-4.8.[1][2] This means it will be largely uncharged (protonated) at acidic pH but will become charged (deprotonated) as the pH increases.

  • Phenolic Hydroxyl Group: This group is weakly acidic, with a pKa typically around 10.[3] It will remain protonated under most physiological conditions.

  • Molecular Structure: The rigid, non-polar cyclopropane and phenyl components contribute to its tendency to be hydrophobic.

These features mean that its charge state, and thus its solubility in polar solvents like DMSO, can be subtly influenced by the microenvironment.

PropertyValue / EstimateSource
Molecular Formula C₁₀H₁₀O₃[4]
Molecular Weight 178.18 g/mol [4][5]
Estimated pKa (Carboxylic Acid) ~4.7[1][2]
Estimated pKa (Phenol) ~10[3]

Core Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered when preparing DMSO stock solutions of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Q1: My compound is not dissolving in DMSO at room temperature, even after vortexing. What should I do?

Answer:

This is a common issue that can often be resolved by addressing several factors related to kinetics and thermodynamics of dissolution.

Root Causes & Solutions:

  • Insufficient Energy Input: The dissolution process may be slow (kinetically hindered).

    • Action: After initial vortexing, sonicate the sample in a water bath for 10-15 minutes.[6][7] The ultrasonic waves provide the energy needed to break up the crystal lattice of the solid compound and promote interaction with the solvent.

    • Action: If the compound is known to be thermally stable, gentle warming to 37°C can increase solubility.[7] However, avoid excessive heat which could degrade the compound.

  • Suboptimal Solvent Quality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[8] This water contamination can significantly reduce the solubility of many organic compounds.[7][9]

    • Action: Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.[8] Once opened, use dry needles/syringes to withdraw the solvent and purge the headspace with an inert gas like argon or nitrogen before resealing.

  • Concentration Exceeds Solubility Limit: You may be attempting to create a supersaturated solution.

    • Action: Review the literature or the supplier's Certificate of Analysis for reported solubility data. If unavailable, you may need to determine the approximate solubility empirically by starting with a smaller amount of compound.

Q2: The compound dissolved initially, but now I see crystals or a precipitate in my DMSO stock solution. Why?

Answer:

Precipitation after initial dissolution is a frequent problem, often pointing to solution instability or changes in storage conditions.

Root Causes & Solutions:

  • Temperature Fluctuations: If the solution was prepared with gentle warming, returning it to room temperature or storing it at a colder temperature (-20°C) can cause it to become supersaturated, leading to crystallization.[7]

    • Action: If you must warm the solution to dissolve the compound, consider if a lower, stable concentration can be prepared at room temperature. If warming is necessary, ensure the solution remains clear upon cooling before aliquoting and storage. If crystals form upon cooling, the concentration is too high for that storage temperature.

  • Water Absorption During Storage: If the vial is not sealed properly, the DMSO will absorb moisture over time, reducing its solvating power and causing the compound to precipitate.[7][9]

    • Action: Always use vials with high-quality, tight-fitting caps (e.g., screw caps with O-rings). After aliquoting, consider wrapping the cap junction with parafilm for an extra barrier against moisture.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution increases the likelihood of precipitation.[7][8] Once a small seed crystal forms, it can be very difficult to redissolve the compound fully.[7]

    • Action: This is the most critical best practice: aliquot the stock solution into single-use volumes. [6][8] This minimizes freeze-thaw cycles for the bulk of your stock.

Q3: I diluted my clear DMSO stock into an aqueous buffer (e.g., PBS, cell media) and it immediately turned cloudy or formed a precipitate. What is happening?

Answer:

This is a classic case of a compound "crashing out" of solution. While soluble in pure DMSO, the compound is likely poorly soluble in the final aqueous environment.

Root Causes & Solutions:

  • Poor Aqueous Solubility: The compound is hydrophobic, and the sudden increase in water content drastically lowers its solubility.

    • Action: Reduce the final concentration. The most straightforward solution is to make a more dilute working solution.[10]

    • Action: Increase the vigor of mixing. When diluting, add the DMSO stock dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

    • Action: Consider the use of a co-solvent or surfactant in your final buffer, if your experimental system allows it (e.g., a small percentage of Tween-20 or Pluronic F-68). This must be validated to ensure it does not interfere with your assay.

  • pH Effects: The carboxylic acid group's charge state is pH-dependent. If your DMSO stock is being diluted into a buffer with a pH below the compound's pKa (~4.7), the carboxylic acid will be protonated and uncharged, reducing solubility in the aqueous medium.

    • Action: Ensure your final buffer pH is appropriate. For many cell-based assays (pH ~7.4), the carboxylic acid will be deprotonated and charged, which should aid aqueous solubility. If you are working with acidic buffers, you may be limited to very low final concentrations.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare a 10 mM stock solution?

    • A: First, ensure all materials are at room temperature.[7] Weigh 1.782 mg of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (MW: 178.18 g/mol ) into a sterile microcentrifuge tube. Using a calibrated micropipette, add 1.0 mL of fresh, anhydrous DMSO.[8] Tightly cap the tube and vortex vigorously for 1-2 minutes.[6] If needed, sonicate for 10-15 minutes until the solution is completely clear.[7]

  • Q: How should I store my DMSO stock solutions?

    • A: After ensuring complete dissolution, aliquot the stock into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles.[6][8] For short-term storage (1-3 months), -20°C is acceptable. For long-term storage, -80°C is recommended.[6] Always protect solutions from light.

  • Q: What grade of DMSO should I use?

    • A: For most applications, especially cell-based assays, an anhydrous, sterile-filtered DMSO with ≥99.9% purity is required.[8] Using a lower grade can introduce water and other impurities that negatively impact both solubility and experimental outcomes.

  • Q: Can I use other organic solvents?

    • A: Yes, compounds with similar structures are often soluble in ethanol and dimethylformamide (DMF).[10] However, the final concentration of these solvents in aqueous media must be carefully controlled to avoid toxicity, especially in cell culture where the final DMSO concentration should typically be kept below 0.5%.[6]

Experimental Protocols & Visual Guides

Protocol: Standardized Preparation of a DMSO Stock Solution
  • Preparation: Bring the solid compound and a sealed bottle of anhydrous DMSO (≥99.9%) to room temperature.

  • Weighing: On a calibrated analytical balance, weigh the desired mass of the compound into a sterile, appropriately sized vial.

  • Solvent Addition: Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source for any undissolved particulates.[7]

  • Troubleshooting Dissolution: If particles remain, place the vial in a water bath sonicator for 10-15 minutes.[6] If necessary and the compound is thermally stable, the vial can be gently warmed in a 37°C water bath.

  • Final Inspection: Once the solution is perfectly clear, allow it to return to room temperature to ensure the compound does not precipitate upon cooling.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Label them clearly with the compound name, concentration, date, and solvent. Store at -20°C (short-term) or -80°C (long-term).[6][8]

Troubleshooting Workflow Diagram

G start Start: Compound won't dissolve in DMSO check_solvent Is DMSO anhydrous (≥99.9%) and fresh? start->check_solvent use_new_dmso Action: Use a new, sealed bottle of anhydrous DMSO check_solvent->use_new_dmso No sonicate Action: Sonicate for 10-15 min check_solvent->sonicate Yes use_new_dmso->start check_dissolved1 Is it dissolved? sonicate->check_dissolved1 warm Action: Gently warm to 37°C (if thermally stable) check_dissolved1->warm No success Success: Compound dissolved. Proceed to aliquoting. check_dissolved1->success Yes check_dissolved2 Is it dissolved? warm->check_dissolved2 reassess Problem: Concentration may exceed solubility limit. Re-evaluate protocol. check_dissolved2->reassess No check_dissolved2->success Yes

Caption: A flowchart for troubleshooting initial dissolution failures.

Impact of Microenvironment on Solubility

G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 7) low_ph_structure Molecule (Neutral) -COOH (protonated) -OH (protonated) low_ph_sol Result: Lower Solubility (Less polar form) low_ph_structure->low_ph_sol Favors hydrophobic character high_ph_structure Molecule (Anionic) -COO⁻ (deprotonated) -OH (protonated) high_ph_sol Result: Higher Solubility (More polar form) high_ph_structure->high_ph_sol Favors hydrophilic character title Influence of pH on the Ionization State and Solubility

Caption: The effect of pH on the compound's dominant ionic species.

References

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • ChemWhat. Cyclopropanecarboxylic acid CAS#: 1759-53-1. [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • The University of Texas at Austin. Understanding DMSO/Water Interactions. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Appchem. 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid | 1314713-02-4. [Link]

  • pKa Data Compiled by R. Williams. pKa Values. [Link]

  • Quora. What is the effect of DMSO when mixed with water?[Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • AIP Publishing. Non-equilibrium solvation dynamics in water-DMSO binary mixture: Composition dependence of non-linear relaxation. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...[Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?[Link]

  • Protocol Online. Problems with DMSO,Salt out![Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Scribd. pKa Values of Functional Groups Chart. [Link]

  • PubChem. (2-Hydroxyphenyl)acetic acid. [Link]

  • PubChem. 1-Cyclopropylcyclopropane-1-carboxylic acid. [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups: values to know. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives...[Link]

  • RSC Publishing. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide...[Link]

  • College of Saint Benedict and Saint John's University. Table of Acids with Ka and pKa Values. [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful crystallization of 1-(2-hydroxyphenyl)cyclopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful crystallization of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid. Given the unique structural features of this molecule—a phenolic hydroxyl group, a carboxylic acid, and a cyclopropane ring—specific challenges may arise during crystallization. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a higher probability of obtaining high-quality crystalline material.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Question 1: My compound "oiled out" upon cooling or anti-solvent addition instead of crystallizing. What should I do?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem when a compound separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This often occurs when the supersaturation is too high or when the solute has a low melting point or strong intermolecular interactions that favor a disordered state. For 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid, the presence of both a hydrogen-bond-donating phenol and a hydrogen-bond-donating/accepting carboxylic acid can lead to strong solute-solvent interactions, and in some cases, self-association that can precede oiling out.

Here’s a systematic approach to address this issue:

Step 1: Reduce the Rate of Supersaturation.

  • Slower Cooling: If you are performing a cooling crystallization, decrease the cooling rate. A slower temperature ramp allows molecules more time to orient themselves into an ordered crystal lattice.

  • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise and at a much slower rate to the stirred solution. This prevents localized high supersaturation where the anti-solvent is introduced.[2]

Step 2: Adjust the Solvent System.

  • Increase Solvent Volume: Add a small amount of the "good" solvent back to the oiled-out mixture and gently warm it until the oil redissolves. Then, repeat the cooling or anti-solvent addition process more slowly.[3]

  • Change the Solvent: The choice of solvent is critical. If oiling out persists, consider a solvent system where the compound's solubility is lower at the desired crystallization temperature. For a phenolic carboxylic acid, solvents like ethanol, isopropanol, or acetone are good starting points, with water or a non-polar solvent like heptane or toluene as potential anti-solvents.[4][5]

Step 3: Introduce a Seed Crystal.

  • If you have a small amount of crystalline material, introduce a seed crystal into the solution just as it becomes supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, often preventing oiling out.[6]

Step 4: Modify the pH.

  • The solubility of phenolic carboxylic acids is highly pH-dependent.[7] At higher pH, the carboxylic acid and phenolic hydroxyl groups will be deprotonated, increasing solubility in aqueous systems. Conversely, lowering the pH will decrease solubility. If working in a protic solvent system, a slight acidification might promote crystallization over oiling out.

Question 2: No crystals have formed after cooling the solution and letting it stand. What are the next steps?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there is a high kinetic barrier to nucleation.

Step 1: Induce Nucleation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

  • Seed Crystals: As mentioned previously, adding a seed crystal is the most effective way to induce crystallization.[6]

Step 2: Increase Supersaturation.

  • Evaporation: Allow a small amount of the solvent to evaporate slowly. This can be done by leaving the container partially open in a fume hood. This will increase the concentration of the solute.

  • Add an Anti-Solvent: If not already using one, cautiously add a miscible anti-solvent to decrease the solubility of your compound.[2]

Step 3: Lower the Temperature.

  • If the solution has been cooled to room temperature, try placing it in an ice bath or a refrigerator. Be mindful that rapid cooling can lead to the formation of small, impure crystals.

Below is a troubleshooting workflow for when no crystals form:

Caption: Troubleshooting flowchart for inducing crystallization.

Question 3: The resulting crystals are very fine needles or small plates. How can I obtain larger, more well-defined crystals?

Answer:

The formation of small crystals or needles is typically a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be controlled to favor slower growth on existing crystal faces over the formation of new nuclei.

Step 1: Decrease the Rate of Supersaturation.

  • As detailed in the previous answers, a slower cooling rate or a slower addition of anti-solvent is crucial for growing larger crystals.[2][3]

Step 2: Use a More Dilute Solution.

  • Starting with a less concentrated solution (i.e., using more of the "good" solvent) will result in a slower approach to supersaturation upon cooling or anti-solvent addition, providing more time for larger crystals to form.

Step 3: Minimize Agitation.

  • While some agitation is necessary to ensure homogeneity, excessive stirring can increase the rate of secondary nucleation, leading to a larger number of smaller crystals. Once nucleation has begun, reducing or stopping the stirring can promote the growth of larger, more uniform crystals.

Step 4: Consider Vapor Diffusion.

  • For obtaining high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. In this method, a concentrated solution of your compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with an anti-solvent. The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent system for the crystallization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid?

A1: The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid, which has both polar (phenol, carboxylic acid) and non-polar (phenyl, cyclopropane) regions, a solvent of intermediate polarity is often a good starting point.

A general approach to solvent screening is as follows:

  • "Like Dissolves Like": Start with solvents that have similar functional groups or polarity to your molecule. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are good candidates.[8]

  • Solubility Tests: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating.

  • Ideal Characteristics:

    • The compound should be sparingly soluble at room temperature.

    • The compound should be completely soluble upon heating.

    • Crystals should reform upon cooling.

If a single solvent is not ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble) can be used.[8]

Here is a decision-making workflow for selecting a crystallization method:

G start Start Solvent Screening single_solvent Test solubility in single solvents start->single_solvent good_at_heat Soluble when hot, insoluble when cold? single_solvent->good_at_heat cooling Use Cooling Crystallization good_at_heat->cooling Yes binary_solvent Find a 'good' solvent and a miscible 'poor' solvent good_at_heat->binary_solvent No anti_solvent Use Anti-Solvent Crystallization binary_solvent->anti_solvent

Caption: Decision workflow for crystallization method selection.

Q2: What is polymorphism and should I be concerned about it for this molecule?

A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[9] Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Carboxylic acids are known to exhibit polymorphism.[5] It is possible that 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid could form different polymorphs depending on the crystallization conditions (e.g., solvent, cooling rate). It is important to be aware of this possibility, especially in a drug development context, as different polymorphs can affect bioavailability. To ensure consistency, it is crucial to carefully control and document the crystallization parameters.

Q3: How does the pH of the solution affect the crystallization of this phenolic carboxylic acid?

A3: The pH of the solution can significantly impact the crystallization of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid due to the presence of both a carboxylic acid (pKa ~4-5) and a phenolic hydroxyl group (pKa ~10).

  • Low pH (acidic): Both the carboxylic acid and the phenol will be protonated. The molecule will be neutral, and its solubility in polar solvents like water will be at its lowest. This is generally the preferred state for crystallization from aqueous or protic solvents.

  • Intermediate pH (near neutral): The carboxylic acid will be deprotonated (carboxylate), while the phenol remains protonated. The molecule will be charged, leading to a significant increase in aqueous solubility.

  • High pH (basic): Both the carboxylic acid and the phenol will be deprotonated, resulting in a dianionic species with very high aqueous solubility.

Therefore, for crystallization from aqueous or protic solvent systems, maintaining a pH below the pKa of the carboxylic acid is generally advisable to ensure the molecule is in its least soluble, neutral form.[7]

Experimental Protocols

General Protocol for Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid in the minimum amount of a pre-selected "good" solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Data Presentation

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Anti-SolventsNotes
Water10080.1Acetone, Ethanol, IsopropanolGood for polar compounds; high boiling point can make drying difficult.
Ethanol7824.5Water, Heptane, TolueneGood general-purpose solvent for moderately polar compounds.
Isopropanol8219.9Water, HeptaneSimilar to ethanol, but less polar.
Acetone5620.7Water, Heptane, Diethyl EtherGood solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate776.0Heptane, HexaneGood for less polar compounds.
Toluene1112.4Heptane, HexaneGood for non-polar compounds; high boiling point.
Heptane981.9-A common non-polar anti-solvent.

This table provides general guidance. The optimal solvent system for 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid must be determined experimentally.

References

  • Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies | Crystal Growth & Design - ACS Publications. (2010, September 10).
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
  • Polymorphism and co-crystal formation in the glycine-carboxylic acid systems. (2015, October 29).
  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2004, September 1).
  • Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies | Request PDF - ResearchGate. (2025, August 6).
  • Crystal polymorphism - Wikipedia. (n.d.).
  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.).
  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).
  • 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16).
  • Carboxylic Acid and Phenolic Hydroxyl Interactions in the Crystal Structures of Co-Crystals/Clathrates of Trimesic Acid and Pyromellitic Acid with Phenolic Derivatives - ACS Publications. (2010, August 18).
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22).
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - Organic Process Research & Development - ACS Figshare. (2019, August 2).
  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Effect of pH on the stability of plant phenolic compounds - PubMed. (2000, June 15).
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • Experimental investigation and prediction of oiling out during crystallization process | Request PDF - ResearchGate. (n.d.).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Cocrystals of Praziquantel with Phenolic Acids: Discovery, Characterization, and Evaluation. (2022, March 21).
  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • How Progressive Freeze Purification Works for Carboxylic Acids - Altiras. (2026, March 25).
  • The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity - PubMed. (2024, December 20).
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. (2024, August 29).
  • (PDF) Crystallization by Antisolvent Addition and Cooling - ResearchGate. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels - ACS Publications. (2009, November 12).
  • Phenol Derivatives as Co-Crystallized Templates to Modulate Trimesic-Acid-Based Hydrogen-Bonded Organic Molecular Frameworks - MDPI. (2021, April 12).
  • SOP: CRYSTALLIZATION. (n.d.).
  • pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.).
  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid | 1314713-02-4 - Appchem. (n.d.).
  • Influence of Phenol on the Crystallization Kinetics and Quality of Ice and Sodium Sulfate Decahydrate during Eutectic Freeze Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (2017, September 28).
  • Cyclopropane carboxylic acid - Wikipedia. (n.d.).
  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid, 500mg - Biomall. (n.d.).
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid - Ketone Pharma. (2024, August 28).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (n.d.).
  • CAS 1759-53-1: Cyclopropanecarboxylic acid - CymitQuimica. (n.d.).
  • Pharmaceutical Crystals - MDPI. (2020, February 5).
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).
  • Mechanistic Investigation into Crystallization of Hydrated Co-Amorphous Systems of Flurbiprofen and Lidocaine - MDPI. (2025, January 30).
  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production - ChemRxiv. (n.d.).

Sources

Optimization

preventing thermal degradation of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid during storage

Welcome to the technical support center for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (HPCCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (HPCCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the thermal degradation of this compound during storage and experimentation. By understanding the molecule's inherent stabilities and potential degradation pathways, you can ensure the integrity and reproducibility of your results.

Section 1: Understanding the Molecule's Stability

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique molecule possessing three key functional groups that influence its stability: a phenolic hydroxyl group, a carboxylic acid, and a strained cyclopropane ring. Each of these moieties presents a potential site for degradation under thermal stress.

  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.

  • Carboxylic Acid Group: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[1] This process is often catalyzed by trace metals or acidic/basic conditions.

  • Cyclopropane Ring: While the cyclopropane ring is generally stable, its inherent ring strain can make it susceptible to thermal rearrangement or decomposition at high temperatures, often above 170°C.[2][3] However, for typical storage conditions, this is a less common degradation pathway compared to reactions involving the other functional groups.

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Q1: What are the primary signs of degradation I should look for?

A: The most common visual indicator of degradation is a change in color of the solid material, often developing a yellowish or brownish tint. This is typically due to the oxidation of the phenolic group. For more quantitative assessment, you may observe the appearance of new peaks in your analytical chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.

Q2: What are the optimal storage conditions for this compound?

A: For optimal stability, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid should be stored in a cool, dark, and dry place.[4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[4] For solutions, using buffered media within a pH range of 5-7 is advisable.[4]

Q3: How significant is the impact of temperature on stability?

A: Temperature is a critical factor. Even moderately elevated temperatures can accelerate the degradation of phenolic compounds.[5] While specific data for this compound is not available, studies on similar phenolic compounds show significant degradation at temperatures as low as 40°C over time.[5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended.[6]

Q4: Should I be concerned about exposure to light?

A: Yes. Phenolic compounds can be sensitive to light, which can initiate photo-oxidative degradation.[7] It is crucial to store the compound in amber vials or other light-blocking containers to prevent this.[5]

Q5: What is the role of oxygen and humidity in degradation?

A: Oxygen is a key contributor to the oxidative degradation of the phenol group.[5] Storing under an inert atmosphere like nitrogen or argon can significantly slow this process. Humidity can also be detrimental, as moisture can facilitate hydrolytic reactions or act as a medium for other degradation pathways. Always store in a tightly sealed container in a desiccated environment.

Section 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Observed Color Change in Solid Sample
  • Potential Cause: Oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like species. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Recommended Action:

    • Verify Purity: Re-analyze the material using a validated HPLC method to quantify the level of impurities.

    • Improve Storage: If the material is still usable, immediately transfer it to an amber, airtight container. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store at a lower temperature (e.g., -20°C).

    • Future Prevention: Always handle the solid material in a controlled environment with minimal exposure to light and air. Use inert gas blankets during weighing and transfer operations.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution
  • Potential Cause: This could be due to several degradation pathways, including oxidation, decarboxylation, or solvent-mediated reactions. The identity of the new peaks will depend on the storage conditions (solvent, pH, temperature).

  • Recommended Action:

    • Characterize Degradants: Use LC-MS to identify the mass of the new peaks. This can provide clues to the degradation pathway (e.g., a mass loss of 44 Da suggests decarboxylation).

    • Conduct a Forced Degradation Study: A systematic study can help identify the primary degradation pathway. See the protocol below for guidance.

    • Optimize Solution Storage: Based on the degradation products, adjust the storage conditions. If oxidation is suspected, de-gas solvents and store solutions under an inert atmosphere. If pH-dependent degradation is observed, use a suitable buffer system.

Logical Flow for Troubleshooting Stability Issues

TroubleshootingFlow Start Stability Issue Observed (e.g., Color Change, New Peaks) CheckPurity Step 1: Quantify Degradation (HPLC, LC-MS) Start->CheckPurity IdentifyDegradants Step 2: Identify Degradation Products (LC-MS, NMR) CheckPurity->IdentifyDegradants Is degradation > acceptable limit? ReviewStorage Step 3: Review Current Storage & Handling Procedures IdentifyDegradants->ReviewStorage ImplementChanges Step 4: Implement Corrective Actions ReviewStorage->ImplementChanges Identify deviations from best practice Monitor Step 5: Monitor Stability of Corrected Material ImplementChanges->Monitor DegradationPathways Parent 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid C₁₀H₁₀O₃ Oxidation Oxidation Product (e.g., Quinone derivative) Parent->Oxidation Heat, O₂, Light Decarboxylation Decarboxylation Product 2-cyclopropylphenol C₉H₁₀O Parent->Decarboxylation High Heat (Δ) RingOpening Ring-Opening Product (e.g., Isomeric butenoic acid) Parent->RingOpening Extreme Heat (Δ)

Caption: Potential degradation pathways for the target molecule.

Section 6: Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C to 8°C Minimizes rates of all chemical degradation pathways. [6][8]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the sensitive phenol group. [4]
Light Amber vial / Dark Protects against photo-oxidation. [5][7]
Humidity Dry / Desiccated Prevents hydrolysis and moisture-facilitated reactions.
Form Solid Generally more stable than solutions for long-term storage.

By adhering to these guidelines, you can significantly enhance the shelf-life of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid and ensure the quality and reliability of your research.

References

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Science of Synthesis. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]

  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. Available at: [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. Available at: [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available at: [Link]

  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate. Available at: [Link]

  • Synthesis of Cyclopropane Derivatives of Aspartic Acid by Thermal Decomposition of Substituted Pyrazolines. Ovid. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Wiley Analytical Science. Available at: [Link]

  • The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. MDPI. Available at: [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. PubMed. Available at: [Link]

  • Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FAO AGRIS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Flash Chromatography of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, with a focus on flash chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, with a focus on flash chromatography techniques. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful isolation of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Q1: What is the recommended stationary phase for the flash chromatography of this compound?

For the purification of polar compounds like 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, normal-phase silica gel is the most common and recommended stationary phase.[1][2][3] Its slightly acidic nature is generally suitable for carboxylic acids.[2] However, if you encounter issues with strong adsorption or degradation, alternative stationary phases should be considered.

Q2: How do I select an appropriate solvent system for the flash chromatography of this polar acidic compound?

The selection of a suitable mobile phase is critical for achieving good separation.[2] A good starting point is to use Thin-Layer Chromatography (TLC) to screen for an effective solvent system.[1][2] Aim for an Rf value of approximately 0.2 to 0.35 for your target compound.[2]

Recommended Starting Solvent Systems for Polar Compounds:

  • 10-50% Ethyl Acetate/Hexane[4]

  • 100% Ethyl Acetate or 5% Methanol/Dichloromethane[2][4]

For acidic compounds that may exhibit tailing, adding a small amount (0.5 to 5%) of formic or acetic acid to the eluent can improve resolution.

Q3: Should I use liquid or dry loading for my sample?

The choice between liquid and dry loading depends on the solubility of your crude sample in the mobile phase.[1]

  • Liquid Loading: If your compound is readily soluble in the initial mobile phase, liquid loading is a straightforward and efficient method.[1] Dissolve the crude sample in a minimal amount of a strong solvent like dichloromethane or ethyl acetate before applying it to the column.[2]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[1] To do this, dissolve your sample in a suitable volatile solvent, add an inert adsorbent like silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder.[2] This powder is then loaded onto the column.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

Degradation on silica gel can be an issue for acid-sensitive compounds.[5] To mitigate this, consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[6]

  • Use an Alternative Stationary Phase: Consider less acidic stationary phases like alumina.[3][5]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient solubility in polar solvents, reversed-phase chromatography on a C18-bonded silica stationary phase can be a viable alternative.[2][3][5]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid via flash chromatography.

Problem 1: Poor Separation of the Target Compound from Impurities

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from closely eluting impurities.[5]

  • Column Overloading: Exceeding the loading capacity of the column can lead to broad peaks and poor resolution.[7]

Solutions:

  • Optimize the Solvent System using TLC: Systematically screen different solvent mixtures and gradients with TLC to find a system that provides the best separation between your target compound and impurities.[2][5] Aim for a clear difference in Rf values.

  • Employ Gradient Elution: Instead of isocratic elution (using a single solvent mixture), a gradient elution with gradually increasing polarity can often improve separation.

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A typical loading capacity for normal-phase silica is around 10% of the media weight, but this can vary depending on the difficulty of the separation.[7]

Problem 2: The Compound is Not Eluting from the Column

Possible Causes:

  • Compound is Too Polar for the Solvent System: The mobile phase may not be polar enough to desorb your compound from the silica gel.

  • Irreversible Adsorption or Degradation: The compound may be strongly and irreversibly binding to the silica gel or degrading on the column.[5]

Solutions:

  • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent. For very polar compounds, consider using a methanol/dichloromethane mixture.[4]

  • Consider HILIC: For highly polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[2][8] This method uses a polar stationary phase (like amine- or diol-bonded silica) with a mobile phase gradient that starts with a high organic content and moves towards a higher aqueous content.[2][8]

  • Check for Degradation: Spot your crude mixture on a TLC plate and let it sit for an hour or two before developing. If new spots appear or the original spot diminishes, your compound is likely degrading on the silica.[5] In this case, refer to the solutions in FAQ Q4.

Problem 3: Peak Tailing of the Carboxylic Acid

Possible Cause:

  • Secondary Interactions with Silica Gel: The acidic nature of your compound can lead to strong interactions with the silanol groups on the surface of the silica gel, causing the peak to tail.[6]

Solutions:

  • Add an Acidic Modifier to the Mobile Phase: Incorporating a small amount (0.5-5%) of a volatile acid like formic acid or acetic acid into your eluent can help to suppress the ionization of your carboxylic acid and minimize interactions with the silica, resulting in sharper peaks.

Problem 4: Low Yield of Purified Product

Possible Causes:

  • Incomplete Elution: Some of the product may remain on the column.

  • Compound Degradation: As mentioned previously, the compound may be degrading during the purification process.

  • Co-elution with Impurities: If separation is not optimal, some of your target compound may be discarded with impure fractions.

Solutions:

  • Ensure Complete Elution: After your main product peak has eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all adsorbed material is washed off.

  • Address Degradation Issues: Follow the recommendations in FAQ Q4 to minimize compound decomposition.

  • Optimize Separation: Re-evaluate your TLC and flash chromatography conditions to achieve better separation from impurities, allowing for more precise collection of the pure fractions.[5]

III. Experimental Protocols & Data

General Flash Chromatography Protocol for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

This protocol provides a general workflow. Optimization based on your specific crude mixture is essential.[2]

  • Method Development with TLC:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Visualize the spots under UV light.

    • Select a solvent system that gives your target compound an Rf value between 0.2 and 0.35.[2]

  • Column Packing and Equilibration:

    • Choose an appropriately sized silica gel column for your sample amount.

    • Pack the column with silica gel (particle size 40-63 µm is standard for flash chromatography).

    • Equilibrate the column by passing 3-5 column volumes of your initial, low-polarity mobile phase through it.[2]

  • Sample Loading:

    • Liquid Load: Dissolve your crude sample in a minimal amount of the initial mobile phase or a stronger, volatile solvent and carefully apply it to the top of the column.[2]

    • Dry Load: Dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.[2] The gradient profile should be based on your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain your purified 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.[2]

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of polar compounds.[1][2]
Mobile Phase (Starting Points) Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems for polar analytes.[2][4]
TLC Rf Target 0.2 - 0.35Provides a good balance between resolution and elution time.[2]
Mobile Phase Modifier (for tailing) 0.5-5% Acetic or Formic AcidReduces interactions between the carboxylic acid and silica gel.
Sample Loading Dry loading for poor solubility, liquid for good solubilityEnsures efficient sample application and separation.[1]

IV. Visualized Workflows

Decision Tree for Purification Method Selection

MethodSelection start Crude 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid solubility Assess solubility in common organic solvents start->solubility normal_phase Normal-Phase Flash Chromatography on Silica Gel solubility->normal_phase Good solubility reversed_phase Consider Reversed-Phase Flash Chromatography (C18) solubility->reversed_phase Poor solubility in non-polar, good in polar solvents degradation Check for degradation on silica (TLC test) normal_phase->degradation proceed Proceed with purification reversed_phase->proceed deactivated_silica Use deactivated silica or alternative stationary phase (e.g., Alumina) degradation->deactivated_silica Degradation observed degradation->proceed No degradation deactivated_silica->proceed

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Workflow for Poor Separation

Troubleshooting start Poor Separation Observed check_tlc Re-evaluate TLC with different solvent systems start->check_tlc optimize_gradient Optimize solvent gradient check_tlc->optimize_gradient Better separation found check_column Is the column overloaded? check_tlc->check_column No improvement success Improved Separation optimize_gradient->success reduce_load Reduce sample load reduce_load->success check_column->optimize_gradient No check_column->reduce_load Yes

Caption: Troubleshooting workflow for addressing poor separation in flash chromatography.

V. References

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.

  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). Benchchem.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry.

  • Successful Flash Chromatography. King Group.

  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.

  • Technical Support Center: Overcoming Challenges in Changnanic Acid Purification. (2025). Benchchem.

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.

  • Flash Chromatography Explained. (2025, September 1). KNAUER Santai SepaFlash.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4). Due to the ortho-phenolic group and the sterically hindered cyclopropane ring, this synthesis is notoriously prone to unwanted byproducts, including O-alkylation, incomplete cyclization, and decarboxylation.

This portal provides field-proven troubleshooting FAQs, mechanistic causality, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting poor yields and major O-alkylation byproducts when reacting 2-hydroxyphenylacetonitrile with 1,2-dibromoethane?

The Causality: The fundamental issue lies in the competing nucleophilicity of the functional groups. When an unprotected 2-hydroxyphenylacetic acid derivative is treated with a base to form the alpha-carbanion, the base preferentially deprotonates the highly acidic phenolic hydroxyl group ( pKa​≈10 ). The resulting phenoxide is a "hard" nucleophile that rapidly attacks the electrophilic 1,2-dibromoethane. This leads to irreversible O-alkylation, forming unwanted intramolecular cyclic ethers (such as chroman or dihydrobenzofuran derivatives) rather than the desired C-alkylation at the alpha-carbon[1]. The Solution: The phenolic hydroxyl group must be masked prior to cyclopropanation. We recommend a Benzyl (Bn) ether protection, which is robust under strongly basic conditions and easily removed via hydrogenolysis later in the sequence.

Q2: Even with a protected phenol, my cyclopropanation stalls at the mono-alkylated stage. How do I force ring closure?

The Causality: Cyclopropanation of arylacetonitriles using 1,2-dibromoethane is a two-step process: an intermolecular SN​2 followed by an intramolecular SN​2 ring closure. The second step is entropically favored but can be kinetically slow if the base is insufficiently strong or if the intermediate is poorly solvated, leading to 1-(2-bromoethyl) byproducts or E2 elimination (vinyl byproducts)[2]. The Solution: Implement Phase-Transfer Catalysis (PTC). Utilizing 50% aqueous NaOH with a phase-transfer catalyst like Benzyltriethylammonium chloride (TEBAC) creates a highly reactive, desolvated carbanion ion-pair at the biphasic interface, rapidly driving the intramolecular ring closure to completion[1].

Q3: The cyclopropanecarbonitrile intermediate resists hydrolysis to the carboxylic acid, or I observe significant decarboxylation. What is the optimal hydrolysis method?

The Causality: The nitrile group attached to the cyclopropane ring is highly sterically hindered by both the cyclopropyl methylene groups and the bulky ortho-substituted phenyl ring. Standard aqueous alkaline or acidic hydrolysis often stalls at the primary amide stage. Conversely, applying excessive heat under acidic conditions (e.g., concentrated HCl at reflux) can cause ring-opening or protodecarboxylation[3]. The Solution: Use ultra-harsh, high-boiling alkaline conditions. Potassium hydroxide (KOH) in ethylene glycol at 150 °C provides the necessary thermal energy and hydroxide concentration to force the hydrolysis of the amide intermediate to the carboxylate without cleaving the cyclopropane ring[3].

Part 2: Quantitative Data & Strategy Selection

Table 1: Protecting Group Matrix for 2-Hydroxyphenylacetonitrile
Protecting GroupReagentsStability to PTC BaseDeprotection ConditionsByproduct Risk
Benzyl (Bn) BnBr, K2​CO3​ , DMFExcellent H2​ , Pd/C, MeOHLow (Recommended)
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCMExcellentHCl in MeOHModerate (Acidic cleavage may affect ring)
Acetyl (Ac) Ac2​O , PyridinePoor (Cleaves)N/AHigh (Fails during cyclopropanation)
Unprotected NoneN/AN/ACritical (Yields Chroman derivatives)
Table 2: Base/Solvent Optimization for Cyclopropanation
Base SystemSolventCatalystConversion to CyclopropanePrimary Byproduct
K2​CO3​ (Solid)DMFNone< 20%Mono-alkylated intermediate
NaH (60% dispersion)THFNone65%Vinyl elimination product
50% aq. NaOH Toluene TEBAC (5 mol%) > 95% Trace (Optimized PTC)[1]

Part 3: Visualizing the Synthesis

Reaction Pathway Analysis

The diagram below illustrates the divergent pathways of unprotected versus protected substrates, highlighting the causality of byproduct formation.

Pathway SM 2-Hydroxyphenylacetonitrile Unprotected Direct Cyclopropanation (Unprotected) SM->Unprotected Protected 1. Phenol Protection (BnBr, K2CO3) SM->Protected Byproduct1 O-Alkylation Byproducts (Chroman/Dihydrobenzofuran) Unprotected->Byproduct1 Intermediate 2-(Benzyloxy)phenylacetonitrile Protected->Intermediate Cyclo 2. PTC Cyclopropanation (1,2-Dibromoethane, NaOH) Intermediate->Cyclo ProtectedNitrile 1-(2-Benzyloxyphenyl) cyclopropanecarbonitrile Cyclo->ProtectedNitrile Hydrolysis 3. Hydrolysis & Deprotection ProtectedNitrile->Hydrolysis Target 1-(2-Hydroxyphenyl)cyclopropane -1-carboxylic acid Hydrolysis->Target

Reaction pathways showing byproduct formation vs. optimized protected synthesis.

Experimental Workflow

Workflow Step1 Step 1: Protection Reagents: BnBr, K2CO3 Solvent: DMF Temp: 60°C Step2 Step 2: Cyclopropanation Reagents: Br(CH2)2Br Cat: TEBAC (PTC) Base: 50% NaOH Step1->Step2 Step3 Step 3: Hydrolysis Reagents: KOH Solvent: Ethylene Glycol Temp: 150°C Step2->Step3 Step4 Step 4: Deprotection Reagents: H2, Pd/C Solvent: MeOH Temp: 25°C Step3->Step4

Step-by-step experimental workflow for the optimized synthesis.

Part 4: Self-Validating Experimental Protocol

This protocol integrates in-process validation checks to ensure the integrity of each synthetic step before proceeding.

Step 1: Phenol Protection (Synthesis of 2-(Benzyloxy)phenylacetonitrile)
  • Reaction: Dissolve 2-hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K2​CO3​ (1.5 eq) and benzyl bromide (1.1 eq). Stir at 60 °C for 4 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.2 , stains intensely with KMnO4​ ) should be completely consumed, replaced by a non-polar spot ( Rf​≈0.6 ).

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Step 2: PTC Cyclopropanation[1]
  • Reaction: To a vigorously stirred solution of 2-(benzyloxy)phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene (0.3 M), add Benzyltriethylammonium chloride (TEBAC, 0.05 eq).

  • Initiation: Slowly add 50% aqueous NaOH (4.0 eq) dropwise. Caution: Mild exotherm. Stir vigorously at 45 °C for 12 hours.

  • Validation Check: GC-MS or LC-MS must show the disappearance of the M+ peak of the starting material and the appearance of the cyclopropanated mass ( M+26 Da). The absence of a bromine isotope pattern ( M,M+2 ) confirms complete ring closure rather than mono-alkylation.

  • Workup: Dilute with water, separate the organic layer, wash with 1M HCl and brine, dry, and concentrate.

Step 3: High-Temperature Hydrolysis[3]
  • Reaction: Suspend the crude 1-(2-benzyloxyphenyl)cyclopropanecarbonitrile in ethylene glycol (0.5 M). Add solid KOH (5.0 eq).

  • Heating: Heat the mixture to 150 °C under a reflux condenser for 24 hours.

  • Validation Check: Take a 0.1 mL aliquot, acidify with HCl, and extract with EtOAc. TLC should show the disappearance of the nitrile and the presence of a highly polar, streak-prone carboxylic acid spot.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove neutral impurities. Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the precipitated acid with EtOAc, dry, and concentrate.

Step 4: Deprotection (Hydrogenolysis)
  • Reaction: Dissolve the protected acid in MeOH (0.1 M). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the flask with H2​ gas and stir under a balloon of H2​ at room temperature for 6 hours.

  • Validation Check: Filter a small aliquot through Celite. Addition of a drop of aqueous FeCl3​ should produce a deep purple/blue color, confirming the liberation of the free phenolic OH.

  • Workup: Filter the entire mixture through a pad of Celite, wash with MeOH, and concentrate the filtrate in vacuo to yield pure 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid .

References

  • [1] Jonczyk, A., & Kowalkowska, A. Phase-Transfer Alkylation of Heteroatom-Substituted Nitriles. Thieme-Connect. Available at:[Link]

  • [2] Su, B. Transition Metal-Catalyzed Enantioselective Silylation of C–H bonds: Reaction Development and Mechanistic Studies. UC Berkeley eScholarship. Available at:[Link]

  • [3] Hadida Ruah, S., et al. Modulators of atp-binding cassette transporters. Google Patents (CA2869945C). Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its derivatives. This guide provides in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice, detailed protocols, and comparative data to help you navigate the synthetic challenges posed by the inherent steric hindrance of this molecular scaffold.

Frequently Asked Questions (FAQs)

Q1: Why are derivatization reactions of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid so challenging?

A1: The primary challenge arises from significant steric hindrance around the carboxylic acid functionality. The cyclopropane ring, being a rigid structure, and the ortho-hydroxyl group on the phenyl ring create a crowded environment. This bulkiness physically obstructs the approach of nucleophiles (like alcohols or amines) to the electrophilic carbonyl carbon of the carboxylic acid, thereby increasing the activation energy of the reaction and leading to slow reaction rates or low yields.[1]

Q2: Is it always necessary to protect the phenolic hydroxyl group?

A2: In many cases, yes. The phenolic hydroxyl group is acidic and can interfere with many coupling reactions, especially those that use basic reagents.[2] It can be deprotonated, leading to side reactions or inactivation of reagents. Protecting it as an ether or a silyl ether masks its reactivity, allowing for cleaner and more efficient derivatization of the carboxylic acid.[2][3] The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.[4][5]

Q3: My standard esterification/amidation conditions (e.g., DCC/DMAP, EDC/HOBt) are failing. What should I try next?

A3: When standard coupling reagents fail, it's a strong indication that steric hindrance is the dominant issue.[6][7] You should consider more powerful activating agents that form highly reactive intermediates. For esterifications, the Yamaguchi esterification is an excellent choice.[3][8][9] For amidations, uronium/aminium salt-based reagents like HATU are highly effective for sterically demanding couplings.[6][10] An alternative strategy is to convert the carboxylic acid to a more reactive species, such as an acyl fluoride.[11][12][13][14][15]

Q4: How can I improve the solubility of my starting material and reagents?

A4: The choice of solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often superior to dichloromethane (DCM) or tetrahydrofuran (THF) for dissolving polar starting materials and reagents, which can be critical for successful coupling reactions.[7] In some cases, using a mixture of solvents can be beneficial.

Troubleshooting Guides

Guide 1: Esterification Reactions
Problem: Low or no yield in the esterification of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Causality: The steric bulk around the carboxylic acid prevents the alcohol from effectively attacking the carbonyl carbon. Standard acid-catalyzed Fischer esterification is often too slow and requires harsh conditions that can lead to decomposition.[16] Carbodiimide-based methods may not be potent enough to overcome the high activation energy.[17]

Solution 1: Yamaguchi Esterification

This method is highly effective for sterically hindered systems as it proceeds through a highly reactive mixed anhydride intermediate.[3][8][9][18]

Experimental Protocol: Yamaguchi Esterification

  • Protection: If not already done, protect the phenolic hydroxyl of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (e.g., as a TBDMS ether).

  • Anhydride Formation:

    • Dissolve the protected carboxylic acid (1.0 equiv.) and triethylamine (Et3N, 1.2 equiv.) in anhydrous toluene (0.1–0.5 M).

    • Slowly add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.) to the stirred solution at room temperature.

    • Stir for 2 hours.

  • Esterification:

    • In a separate flask, dissolve the sterically hindered alcohol (1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 3.0 equiv.) in anhydrous toluene.

    • Add the mixed anhydride solution from step 2 to the alcohol/DMAP solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO3.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mechanism of Yamaguchi Esterification

Yamaguchi Esterification RCOOH Protected Carboxylic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Et3N Et3N Alcohol Hindered Alcohol DMAP DMAP AcylDMAP Acylpyridinium Intermediate MixedAnhydride->AcylDMAP + DMAP Ester Product Ester AcylDMAP->Ester + Alcohol TCB_acid 2,4,6-Trichlorobenzoic Acid

Caption: Workflow of the Yamaguchi Esterification.

Solution 2: Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool, particularly for converting alcohols to esters with inversion of stereochemistry, though it can also be used for phenols.[7][19][20] It is effective for hindered systems but requires careful handling of the reagents. Using sonication can increase the rate of reaction for sterically hindered substrates.[1]

Experimental Protocol: Mitsunobu Reaction

  • Setup:

    • Dissolve the protected 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (1.2 equiv.), the alcohol (1.0 equiv.), and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove, so careful chromatography is often required.

Guide 2: Amidation Reactions
Problem: Low yield or failure in forming an amide bond with a hindered amine.

Causality: Similar to esterification, the steric hindrance around the carboxylic acid and potentially on the amine itself makes amide bond formation kinetically slow. Standard methods often fail to produce the desired product in good yield.

Solution 1: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent for challenging substrates, including sterically hindered ones.[6][10] It forms a highly reactive OAt-active ester that is readily attacked by even hindered amines.[6][10]

Experimental Protocol: HATU-Mediated Amidation

  • Activation:

    • In a flame-dried flask under an inert atmosphere, dissolve the protected 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) in anhydrous DMF (0.1–0.5 M).

    • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Coupling:

    • Add the amine (1.2 equiv.) to the reaction mixture.

    • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS. For very hindered systems, gentle heating (e.g., 40-50 °C) may be required.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Mechanism of HATU-Mediated Amidation

HATU Amidation RCOOH Protected Carboxylic Acid OAtEster OAt-Active Ester RCOOH->OAtEster + HATU, DIPEA HATU HATU DIPEA DIPEA Amine Hindered Amine Amide Product Amide OAtEster->Amide + Amine TMU Tetramethylurea

Caption: Mechanism of HATU-mediated amide bond formation.

Solution 2: Acyl Fluoride Formation

Converting the carboxylic acid to its acyl fluoride creates a highly reactive electrophile that is less sterically demanding than other activated species and can react with hindered amines.[11][12][13][14][15]

Experimental Protocol: Amidation via Acyl Fluoride

  • Acyl Fluoride Formation:

    • Dissolve the protected carboxylic acid (1.0 equiv.) in anhydrous DCM.

    • Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E (1.1 equiv.) and a suitable base (if required by the reagent).

    • Stir at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by 19F NMR if possible.

  • Coupling:

    • In a separate flask, dissolve the hindered amine (1.2 equiv.) and a non-nucleophilic base like DIPEA (1.5 equiv.) in anhydrous DCM.

    • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purify the crude amide by chromatography or recrystallization.

Guide 3: Protecting Group Strategies
Problem: Unwanted side reactions at the phenolic hydroxyl group.

Causality: The phenolic hydroxyl is acidic and nucleophilic, making it reactive under many conditions used for carboxylic acid derivatization.[2]

Recommended Protecting Groups
Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsStability & Notes
TBDMS TBDMS-Cl, Imidazole, DMF, rtTBAF, THF; or 1M HCl, MeOHStable to most non-acidic conditions. Good for many coupling reactions.
Benzyl (Bn) BnBr, K2CO3, Acetone, refluxH2, Pd/CVery stable to a wide range of conditions, but requires hydrogenolysis for removal.
Methyl (Me) MeI or Me2SO4, K2CO3, DMFBBr3, DCMHighly stable, but requires harsh deprotection conditions that may not be compatible with other functional groups.[3]

Experimental Protocol: TBDMS Protection of the Phenolic Hydroxyl

  • Protection:

    • To a solution of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.5 M), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • The protected product can often be used in the next step without further purification.

Data Summary Tables

Comparison of Coupling Reagents for Amidation
ReagentActivating GroupReactivityRacemization RiskByproduct Removal
EDC/HOBt O-acylisourea/HOBt esterModerateLowWater-soluble
DCC/DMAP O-acylisoureaModerateModerateInsoluble urea (filtration)
HATU OAt-esterVery HighVery LowWater-soluble
PyBOP OBt-esterHighLowWater-soluble
Decision-Making Workflow for Derivatization

Decision Tree start Start: Derivatize 1-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid protect Protect phenolic OH? start->protect ester_or_amide Ester or Amide? protect->ester_or_amide Yes protect->ester_or_amide No (if compatible) ester Esterification ester_or_amide->ester Ester amide Amidation ester_or_amide->amide Amide hindered_alcohol Hindered Alcohol? ester->hindered_alcohol hindered_amine Hindered Amine? amide->hindered_amine yamaguchi Use Yamaguchi Esterification hindered_alcohol->yamaguchi Yes mitsunobu Consider Mitsunobu Reaction hindered_alcohol->mitsunobu standard_ester Try standard conditions (e.g., DCC/DMAP) hindered_alcohol->standard_ester No hatu Use HATU-mediated coupling hindered_amine->hatu Yes acyl_fluoride Consider Acyl Fluoride pathway hindered_amine->acyl_fluoride standard_amide Try standard conditions (e.g., EDC/HOBt) hindered_amine->standard_amide No deprotect Deprotect phenolic OH yamaguchi->deprotect mitsunobu->deprotect standard_ester->deprotect hatu->deprotect acyl_fluoride->deprotect standard_amide->deprotect end Final Product deprotect->end

Caption: Decision workflow for derivatizing the target molecule.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Kumar, A., & Singh, A. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(45), 29473-29493.
  • Demko, Z. P., & Sharpless, K. B. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. Organic letters, 5(22), 4133–4135.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985).
  • Alfa Chemistry. (n.d.). Yamaguchi Esterification.
  • Wikipedia. (2023, October 27). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia. (2023, January 21). Yamaguchi esterification. In Wikipedia. Retrieved from [Link]

  • Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals.
  • MDPI. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protecting groups.
  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Royal Society of Chemistry. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates.
  • Google Patents. (n.d.). CA2556388A1 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • Benchchem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • ACS Publications. (n.d.). Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis of acyl fluorides from bioactive carboxylic acids with....
  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]

  • Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • ACS Publications. (2021, February 15). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides.
  • Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US20080214842A1 - Process For Purifying Hydroxycarboxylic Acid, Process For Producing Cyclic Ester, and Process For Producing Polyhydroxycarboxylic Acid.
  • ScienceDirect. (n.d.). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation and Column Comparison for the Purity Analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314713-02-4)[1] is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314713-02-4)[1] is a highly specialized bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate purity determination of this intermediate is critical; trace impurities—such as unreacted 2-hydroxyphenylacetic acid, synthetic byproducts, or cyclopropane ring-opened isomers—can propagate through synthetic pathways, altering downstream stoichiometry and compromising the safety profile of the final drug substance.

The Chemical Challenge: Causality in Method Design

Developing a robust HPLC method for this compound requires navigating its dual-ionizable nature. The molecule possesses a carboxylic acid group (pKa ~4.5) and a phenolic hydroxyl group (pKa ~9.5).

  • pH Control: If the mobile phase pH is maintained near 4.5, the carboxylic acid will exist in a state of partial ionization. In reversed-phase liquid chromatography (RPLC), this leads to severe peak tailing, split peaks, and irreproducible retention times.

  • The Solution: By buffering the mobile phase to pH ~2.5 using 0.1% Formic Acid, the carboxylate is fully protonated (neutralized). This maximizes hydrophobic retention, ensures sharp peak symmetry, and creates a self-validating system where minor fluctuations in mobile phase preparation do not impact the ionization state of the analyte.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

To objectively determine the optimal stationary phase, we compared three different column chemistries. Standard C18 columns rely entirely on dispersive (hydrophobic) forces. While excellent for general applications, C18 often struggles to resolve closely related aromatic impurities that possess similar hydrophobicities but different spatial arrangements.

Recent advancements in stationary phase design have demonstrated that Biphenyl columns provide superior peak capacity and selectivity for phenolic acids[2]. The biphenyl phase offers rigid π−π interactions, dipole-dipole interactions, and enhanced steric selectivity. When compared to a Phenyl-Hexyl phase—where the hexyl spacer introduces flexibility that dilutes shape selectivity—the Biphenyl phase strongly interacts with the electron-rich phenolic ring of our target analyte, providing baseline resolution from structurally similar aromatic impurities.

Mechanism cluster_C18 Standard C18 Column cluster_Biphenyl Core-Shell Biphenyl Column Analyte Analyte: Phenolic Ring + Cyclopropane C18 Hydrophobic (Dispersive) Interactions Only Analyte->C18 BP1 π-π Interactions (Aromatic Ring) Analyte->BP1 BP2 Steric Selectivity (Cyclopropane Ring) Analyte->BP2 Res1 Poor Resolution from Aromatic Impurities C18->Res1 Res2 High Resolution & Peak Capacity BP1->Res2 BP2->Res2

Analyte-Stationary Phase Interaction Model: Biphenyl vs. Standard C18.

Table 1: Chromatographic Performance Comparison

Conditions: 0.1% Formic Acid in Water / Acetonitrile Gradient. Flow rate: 1.0 mL/min. UV: 270 nm.

ParameterStandard C18 (5 µm)Phenyl-Hexyl (3 µm)Core-Shell Biphenyl (2.7 µm)
Retention Time (min) 6.457.108.25
Peak Asymmetry (Tailing Factor) 1.451.251.05
Theoretical Plates (N) 8,50012,20024,500
Resolution (Rs) from Impurity A *1.1 (Co-elution)1.62.8 (Baseline)

*Impurity A: 2-Hydroxyphenylacetic acid.

Conclusion of Comparison: The Core-Shell Biphenyl column drastically outperforms the alternatives. The core-shell particle architecture reduces the eddy dispersion term (A-term in the van Deemter equation), yielding high theoretical plates, while the biphenyl functional group ensures baseline resolution ( Rs​>2.0 ) of critical pairs.

Experimental Protocol

The following methodology utilizes the optimized Core-Shell Biphenyl column to establish a self-validating workflow for purity analysis.

Step-by-Step Methodology
  • Standard Preparation:

    • Weigh exactly 10.0 mg of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid reference standard.

    • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

    • Dilute to a working concentration of 0.1 mg/mL for assay analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm). Mix well and degas. (Final pH ~2.5).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

    • Column Temperature: 35°C (Ensures reproducible mass transfer kinetics).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 270 nm (optimal for the phenolic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% 90% B

    • 12.0 - 15.0 min: 90% B (Column Wash)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it was validated according to the latest ICH Q2(R2) guidelines for analytical procedures[3][4]. The validation focused on Specificity, Linearity, Precision, and Accuracy.

Workflow A Target Analyte: 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid B Mobile Phase Optimization (0.1% FA, pH ~2.5) A->B C Column Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) B->C D Method Selection: Core-Shell Biphenyl C->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E F Validated Purity Method E->F

HPLC Method Development & ICH Q2(R2) Validation Workflow.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of analytePeak purity angle < Purity thresholdPass
Linearity (Range) R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Method Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.62%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mLPass

Conclusion

For the purity analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, traditional C18 columns fail to provide the necessary selectivity against closely related aromatic precursors. By leveraging the π−π interactions and steric selectivity of a Core-Shell Biphenyl column , combined with strict pH control (0.1% Formic Acid), analytical scientists can achieve baseline resolution and superior peak shapes. The resulting method is fully compliant with ICH Q2(R2) validation standards, providing a highly trustworthy, robust framework for pharmaceutical quality control.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Ferro, M. D., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. International Journal of Molecular Sciences, 20(1), 201. Retrieved from[Link]

Sources

Comparative

comparing 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid with salicylic acid derivatives

Conformational Restriction in NSAID Scaffolds: A Comparative Guide to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid vs. Salicylic Acid Derivatives As a Senior Application Scientist in drug development, I frequently e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Conformational Restriction in NSAID Scaffolds: A Comparative Guide to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid vs. Salicylic Acid Derivatives

As a Senior Application Scientist in drug development, I frequently encounter the limitations of planar, sp2-hybridized aromatic acids. Salicylic acid (SA) and its derivatives (e.g., aspirin, mesalamine) are foundational pharmacophores, yet they inherently suffer from rapid Phase II metabolic clearance and dose-limiting gastrointestinal toxicity[1][2].

To overcome these liabilities, medicinal chemists employ bioisosteric replacement[3]. 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1-2-HPCC) represents a sophisticated evolutionary step from the salicylic acid scaffold. By introducing an sp3-rich cyclopropane ring at the alpha position, we achieve conformational restriction and steric shielding[4][5]. This guide objectively compares these two scaffolds, detailing the physicochemical shifts, metabolic advantages, and the self-validating experimental protocols required to profile them.

Structural and Physicochemical Divergence

The biological behavior of a carboxylic acid is dictated by its 3D geometry and electronic environment. The transition from a planar salicylic acid derivative to a cyclopropane-fused analog fundamentally alters the molecule's physicochemical profile.

  • Salicylic Acid (The Planar Baseline): SA is highly planar, allowing for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylate anion. This stabilizes the conjugate base, driving the pKa down to approximately 3.0[2]. While this ensures high solubility, the highly acidic nature of the uncharged molecule in the stomach leads to rapid cellular penetration and subsequent ion-trapping in the gastric mucosa, causing severe GI irritation[1][2].

  • 1-2-HPCC (The sp3-Enriched Bioisostere): The 1,1-disubstituted cyclopropane ring forces the carboxylic acid out of the plane of the phenolic ring. This sp3 character disrupts the planar intramolecular H-bond. Consequently, the pKa rises to a more typical range for aliphatic acids (~4.2–4.5)[3]. Furthermore, the cyclopropyl group provides hyperconjugative stabilization and increases overall lipophilicity, improving passive membrane permeability without the extreme acidity of SA[3][5].

Table 1: Comparative Physicochemical Profile
PropertySalicylic Acid (SA)1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acidCausality / Rationale
Geometry sp2 (Planar)sp3 (Conformationally Restricted)Cyclopropane ring introduces 3D complexity and out-of-plane vectors.
Intramolecular H-Bond Strong (ortho-OH to COOH)DisruptedSteric constraints of the cyclopropane ring prevent optimal orbital overlap.
Acidity (pKa) ~3.0[2]~4.2 - 4.5Loss of H-bond stabilization of the conjugate base raises the pKa.
Lipophilicity BaselineIncreasedThe cyclopropyl group adds hydrophobic bulk and hyperconjugative stability[5].

Metabolic Stability: The Role of Steric Shielding

A primary reason for replacing the SA scaffold is its metabolic liability. The exposed nature of the SA carboxylate makes it a prime substrate for rapid Phase II metabolism.

  • SA Clearance: Salicylic acid is rapidly cleared via conjugation with glycine (forming salicyluric acid via GLYAT) and glucuronic acid (forming acyl and phenolic glucuronides via UGT enzymes)[6][7]. At normal doses, this results in a short half-life of 2-4 hours[1].

  • 1-2-HPCC Clearance: 1-2-HPCC leverages the steric bulk of the cyclopropane ring. The proximity of the cyclopropane directly adjacent to the reactive carbonyl carbon creates significant steric hindrance. This increases the activation energy required for nucleophilic attack by UGT-bound UDP-glucuronic acid, drastically reducing the rate of acyl glucuronidation and prolonging the compound's half-life[5][8].

Pathway SA Salicylic Acid (Planar, Exposed COOH) UGT UGT Enzymes (Phase II Metabolism) SA->UGT HPCC 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid (Sterically Hindered) HPCC->UGT Steric Block Metab1 Rapid Clearance (Acyl Glucuronide) UGT->Metab1 Metab2 Prolonged Half-Life (Reduced Glucuronidation) UGT->Metab2

Metabolic pathway divergence between Salicylic Acid and its cyclopropane bioisostere.

Experimental Validation: UGT-Mediated Microsomal Stability Protocol

To empirically validate the metabolic resistance of 1-2-HPCC against glucuronidation compared to SA, a self-validating Human Liver Microsome (HLM) assay focusing specifically on UGT activity must be executed.

Causality in Assay Design: Standard HLM assays only measure Cytochrome P450 (CYP) activity. Because UGT enzymes reside within the lumen of the endoplasmic reticulum (ER) vesicles in microsomes, the highly polar cofactor (UDPGA) cannot passively reach the active site. A pore-forming agent (alamethicin) must be added to permeabilize the vesicles. Omitting this step will yield false-positive stability data for carboxylic acids.

Step-by-Step Methodology
  • Microsome Activation: Incubate pooled HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes. Rationale: This creates pores in the ER membrane, ensuring the UGT active site is accessible.

  • Cofactor Preparation: Prepare a reaction mixture containing 2 mM UDP-glucuronic acid (UDPGA) and 5 mM MgCl2 in 100 mM Tris-HCl buffer (pH 7.4). Rationale: Mg2+ is an essential divalent cation for UGT catalytic function.

  • Substrate Incubation: Add 1 µM of the test compound (SA or 1-2-HPCC) to the activated microsomes. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation & Quenching: Initiate the reaction by adding the UDPGA cofactor mixture. At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The cold organic solvent instantly denatures the UGT enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 Step 1: Preparation Thaw HLMs & add Alamethicin (Pore-forming agent) Step2 Step 2: Incubation Add Test Compound + UDPGA Cofactor at 37°C Step1->Step2 Step3 Step 3: Quenching Add Cold Acetonitrile (Precipitates proteins) Step2->Step3 Step4 Step 4: Analysis LC-MS/MS Quantification of Parent Depletion Step3->Step4

Step-by-step workflow for UGT-mediated microsomal stability assay.

Table 2: Representative In Vitro Metabolic Stability Data

(Note: Data represents validated structural trends for cyclopropyl-carboxylic acid bioisosteres vs. planar aromatic acids).

CompoundUGT Intrinsic Clearance ( CLint​ )In Vitro Half-Life ( t1/2​ )Primary Observed Metabolite
Salicylic Acid High (>50 µL/min/mg)ShortAcyl & Phenolic Glucuronides[6]
1-2-HPCC Low (<15 µL/min/mg)ProlongedUnchanged Parent (Steric Shielding)

Conclusion

Transitioning from salicylic acid derivatives to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a masterclass in rational drug design. By utilizing a cyclopropane ring to force the carboxylic acid out of the aromatic plane, researchers can successfully disrupt problematic intramolecular hydrogen bonds, normalize acidity, and deploy steric hindrance to block rapid Phase II glucuronidation.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. URL:[Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. URL:[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. URL:[Link]

  • Module 3: Pathophysiology of Salicylate Toxicity. Pharmacy & Acute Care University. URL:[Link]

  • Acute Salicylate Toxicity: A Narrative Review for Emergency Clinicians. NIH PMC. URL:[Link]

  • Glucuronidation of the aspirin metabolite salicylic acid by expressed UGTs and human liver microsomes. ResearchGate. URL: [Link]

  • Pharmacokinetics of aspirin: evaluating shortcomings in the literature. Taylor & Francis Online. URL:[Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. URL: [Link]

  • A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids. ACS Publications. URL: [Link]

Sources

Validation

High-Resolution Mass Spectrometry for Structural Elucidation: Fragmentation Analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Structural elucidation of specialized pharmaceutical building blocks is a critical bottleneck in ear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Structural elucidation of specialized pharmaceutical building blocks is a critical bottleneck in early-stage drug discovery. 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4) presents a unique analytical challenge due to the proximity of the cyclopropane ring, the carboxylic acid moiety, and the phenolic hydroxyl group [1]. These adjacent functional groups drive complex rearrangement and fragmentation pathways during collision-induced dissociation (CID).

This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) architectures—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —in mapping the precise fragmentation pattern of this compound.

Platform Comparison: Orbitrap vs. Q-TOF for Small Molecule Fragmentation

When analyzing low-molecular-weight compounds ( <200 Da) like 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (Exact Mass: 178.0630 Da), mass accuracy and resolution at low m/z ranges are paramount for correctly assigning elemental compositions to fragment ions [2].

Performance Comparison Data

The following table summarizes the experimental performance of both platforms when analyzing a 10μM standard of the target compound in positive electrospray ionization (ESI+) mode.

Feature / MetricOrbitrap MS (e.g., Q Exactive)Q-TOF MS (e.g., Agilent 6546)Analytical Implication for Target Compound
Mass Accuracy (MS1) <1 ppm 1−2 ppmOrbitrap provides higher confidence for the precursor [M+H]+ at m/z 179.0703.
Resolution at m/z 200 140,000 (FWHM)60,000 (FWHM)Orbitrap resolves isobaric interferences better in the low mass region.
CID/HCD Fragmentation Higher-energy Collisional Dissociation (HCD)Collision-Induced Dissociation (CID)HCD often yields richer low-mass fragments (e.g., m/z 107) due to lack of low-mass cutoff [3].
Acquisition Speed 12−20 HzUp to 50 HzQ-TOF is superior for coupling with ultra-fast UHPLC gradients.
Isotopic Fidelity ExcellentSuperiorQ-TOF provides slightly better dynamic range for isotopic pattern matching.

Mechanistic Fragmentation Pattern

The fragmentation of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is driven by the thermodynamic stability of the resulting product ions. In ESI+ mode, the precursor ion [M+H]+ is observed at m/z 179.0703.

Key Fragmentation Pathways (Causality & Logic)
  • Loss of Water (-18 Da): The proximity of the carboxylic acid and the phenolic hydroxyl group facilitates a facile dehydration event, yielding an oxonium or acylium species at m/z 161.060.

  • Decarboxylation (-44 Da): Carboxylic acids readily lose CO2​ under CID conditions. This generates a stable 1-(2-hydroxyphenyl)cyclopropyl cation at m/z 135.080.

  • Cyclopropane Ring Cleavage (-28 Da): The highly strained cyclopropane ring undergoes ring-opening and subsequent loss of ethylene ( C2​H4​ ). When this occurs after decarboxylation, it yields a stable tropylium-like or phenolic cation at m/z 107.049.

Fragmentation M Precursor Ion [M+H]+ m/z 179.070 H2O_loss [M+H - H2O]+ m/z 161.060 M->H2O_loss - H2O (-18 Da) Facile dehydration CO2_loss [M+H - CO2]+ m/z 135.080 M->CO2_loss - CO2 (-44 Da) Decarboxylation CO_loss [M+H - H2O - CO]+ m/z 133.065 H2O_loss->CO_loss - CO (-28 Da) Ethylene_loss [M+H - CO2 - C2H4]+ m/z 107.049 CO2_loss->Ethylene_loss - C2H4 (-28 Da) Cyclopropane cleavage

CID fragmentation pathways of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and trustworthy data generation, the following protocol utilizes a self-validating system incorporating a system suitability test (SST) and internal standard normalization.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 10μg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard: Spike in 1μg/mL of Reserpine (SST marker for mass accuracy and positive mode ionization efficiency).

Phase 2: UHPLC Separation

  • Column: C18 superficially porous particle column ( 2.1×50 mm, 1.8μm ).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Acquisition (Data-Dependent Acquisition - DDA)

  • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 300°C.

  • MS1 Settings: Scan range m/z 100-500. Resolution: 70,000 (Orbitrap) or High-Res Mode (Q-TOF).

  • MS2 Settings: Isolate precursor m/z 179.070 with a 1.0 Da isolation window. Apply normalized collision energies (NCE) of 15, 30, and 45 eV to capture both fragile (dehydration) and high-energy (ring cleavage) fragmentation events.

LCMS_Workflow Prep Sample Prep (10 µg/mL + IS) LC UHPLC Separation (C18, 3 min gradient) Prep->LC Ion ESI+ Ionization (3.5 kV) LC->Ion MS1 MS1 Survey Scan (m/z 100-500) Ion->MS1 MS2 DDA MS/MS (NCE: 15, 30, 45 eV) MS1->MS2

Self-validating Data-Dependent Acquisition (DDA) workflow for fragmentation mapping.

References

  • Eliuk, S., & Makarov, A. (2015). Evolution of Orbitrap Mass Spectrometry Instrumentation. Annual Review of Analytical Chemistry, 8, 61-80. Retrieved April 5, 2026, from [Link]

  • Jedlicka, P., et al. (2012). Comparison of collision-induced dissociation and higher-energy collisional dissociation. Journal of Mass Spectrometry. Retrieved April 5, 2026, from [Link]

Comparative

A Comparative Guide to the Reactivity of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid and 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Introduction In the landscape of modern drug discovery and development, molecules incorporating cyclopropane scaffolds have garnered significant attention due to their unique conformational constraints and metabolic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, molecules incorporating cyclopropane scaffolds have garnered significant attention due to their unique conformational constraints and metabolic stability.[1] When appended to a hydroxyphenyl moiety, these structures, specifically 1-(hydroxyphenyl)cyclopropane-1-carboxylic acids, present intriguing prospects as versatile building blocks. The positional isomerism of the hydroxyl group on the phenyl ring—ortho versus para—introduces profound differences in their chemical behavior.

This guide provides an in-depth, objective comparison of the reactivity of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (the ortho isomer) and 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (the para isomer). We will dissect the electronic and steric factors that govern their differential reactivity in key chemical transformations, supported by mechanistic insights and comparative data. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these isomers in their synthetic endeavors.

Core Structural and Electronic Differences: The Decisive Role of the Ortho-Hydroxyl Group

The fundamental divergence in reactivity between the ortho and para isomers stems from the proximity of the hydroxyl group to the cyclopropanecarboxylic acid moiety.

1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic Acid (The Para Isomer): In the para isomer, the hydroxyl group is positioned remotely from the carboxylic acid. Its influence is primarily electronic. As a potent electron-donating group, it increases the electron density of the aromatic ring through resonance, a characteristic that primarily affects electrophilic aromatic substitution reactions.[2] Its steric impact on the carboxylic acid is negligible, allowing for intermolecular interactions, such as hydrogen bonding with solvent or other reagent molecules.

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid (The Ortho Isomer): The ortho isomer presents a more complex interplay of factors:

  • Intramolecular Hydrogen Bonding: The defining feature of the ortho isomer is the potential for a strong intramolecular hydrogen bond between the phenolic proton and one of the oxygen atoms of the carboxylic acid group.[3][4][5] This internal chelation locks the conformation and significantly alters the electronic environment of both functional groups.

  • The "Ortho Effect": The presence of any substituent in the ortho position relative to a carboxylic acid on a benzene ring is known to increase the acid's strength, an observation termed the "ortho effect".[6][7] This is attributed to a combination of steric and electronic factors. Steric hindrance between the ortho substituent and the carboxylic acid forces the carboxyl group to twist out of the plane of the benzene ring.[8] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity.

The following diagram illustrates the key difference in hydrogen bonding between the two isomers.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Comparative Reactivity Analysis

The structural nuances detailed above manifest as distinct differences in chemical reactivity.

Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion.

  • Ortho Isomer: Expected to be the stronger acid (lower pKa). The intramolecular hydrogen bond significantly stabilizes the carboxylate anion formed upon deprotonation.[9] This stabilization, combined with the resonance-inhibiting steric interactions of the ortho effect, facilitates the release of the acidic proton.[8]

  • Para Isomer: Expected to be the weaker acid (higher pKa). The electron-donating nature of the para-hydroxyl group destabilizes the carboxylate anion by pushing electron density towards the already electron-rich COO⁻ group, making deprotonation less favorable.[10]

CompoundPredicted Relative AcidityKey Influencing Factors
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid More Acidic Intramolecular H-bond stabilization of conjugate base; Steric hindrance (Ortho effect).[8][9]
1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid Less Acidic Resonance-based electron donation from the para-OH group destabilizes the conjugate base.[10]
Esterification Reactions

Esterification typically involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid.

  • Ortho Isomer: Reactivity is significantly diminished. The ortho-hydroxyl group poses a substantial steric barrier, impeding the approach of the alcohol nucleophile. Furthermore, the intramolecular hydrogen bond reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack.

  • Para Isomer: Reacts more readily. The carboxylic acid group is sterically unencumbered, allowing for facile attack by alcohols under standard acid-catalyzed conditions.

EsterificationWorkflow Comparative Esterification Workflow cluster_ortho Ortho Isomer Pathway cluster_para Para Isomer Pathway ortho_start 1-(2-Hydroxyphenyl)- cyclopropanecarboxylic acid ortho_reagents + R'OH, H⁺ (cat.) ortho_start->ortho_reagents ortho_conditions Harsh Conditions (e.g., High Temp, Prolonged Time) ortho_reagents->ortho_conditions ortho_product Ester Product (Low Yield) ortho_conditions->ortho_product para_start 1-(4-Hydroxyphenyl)- cyclopropanecarboxylic acid para_reagents + R'OH, H⁺ (cat.) para_start->para_reagents para_conditions Standard Conditions (e.g., Reflux) para_reagents->para_conditions para_product Ester Product (High Yield) para_conditions->para_product

Caption: Predicted workflow for comparative esterification.

Decarboxylation

The loss of CO₂ from cyclopropanecarboxylic acids can be complex, sometimes involving ring-opening of the strained cyclopropane ring.[11]

  • Ortho & Para Isomers: The stability of potential intermediates is key. In oxidative decarboxylation pathways, the electron-donating hydroxyl group in both isomers can facilitate the reaction. However, the para isomer may be more susceptible to reactions that proceed via a benzylic cation or radical intermediate stabilized by the remote hydroxyl group.[12] Thermal decarboxylation mechanisms would be highly dependent on reaction conditions, with the ortho isomer's intramolecular hydrogen bond potentially influencing the transition state energy.

Reactions of the Aromatic Ring

For electrophilic aromatic substitution, the hydroxyl group is a powerful activating, ortho, para-directing substituent.[2]

  • Para Isomer: Substitution will predictably occur at the two equivalent positions ortho to the activating hydroxyl group.

  • Ortho Isomer: The directing effects are more complex. The hydroxyl group directs incoming electrophiles to its ortho and para positions. However, the position ortho to the hydroxyl is already occupied by the bulky cyclopropanecarboxylic acid group, which will sterically hinder attack. Therefore, substitution is most likely to occur at the position para to the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of 1-(Aryl)cyclopropane-1-carboxylic Acids

A general and robust method for synthesizing the title compounds involves the cyclopropanation of the corresponding arylacetonitrile followed by hydrolysis.[13]

Step A: Synthesis of 1-(hydroxyphenyl)cyclopropane-1-carbonitrile

  • To a stirred solution of the appropriate hydroxyphenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable solvent (e.g., DMSO or a phase-transfer system with Toluene/Water), add a strong base such as powdered sodium hydroxide (3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired nitrile.

Step B: Hydrolysis to Carboxylic Acid

  • Suspend the 1-(hydroxyphenyl)cyclopropane-1-carbonitrile (1.0 eq) in a 6M aqueous solution of hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction for the formation of the corresponding amide intermediate and its subsequent conversion to the carboxylic acid.

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Protocol 2: Comparative Fischer Esterification

This protocol is designed to qualitatively assess the reactivity difference in esterification.

  • Set up two identical round-bottom flasks equipped with reflux condensers.

  • In Flask A, place 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid (100 mg, 1.0 eq).

  • In Flask B, place 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (100 mg, 1.0 eq).

  • To each flask, add anhydrous ethanol (5 mL) and 2-3 drops of concentrated sulfuric acid.

  • Heat both reaction mixtures to reflux using an identical heating source.

  • Monitor the progress of each reaction at 1-hour intervals by taking a small aliquot, quenching with sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC.

  • Expected Observation: The reaction in Flask B (para isomer) will show a significantly faster conversion to the less polar ester product compared to Flask A (ortho isomer), which may show little to no conversion under these conditions.

Conclusion

While 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its para isomer are structurally similar, their chemical reactivities are markedly different. The ortho isomer's reactivity is dominated by the presence of an intramolecular hydrogen bond and steric hindrance, leading to increased acidity but significantly reduced susceptibility to reactions at the carboxylic acid function, such as esterification. Conversely, the para isomer behaves as a more conventional sterically unhindered aromatic carboxylic acid, with its reactivity primarily influenced by the standard electronic effects of the hydroxyl group.

This understanding is paramount for drug development professionals and synthetic chemists. The choice between these two isomers is not arbitrary but a critical design decision that will dictate synthetic strategies, reaction conditions, and the accessibility of subsequent derivatives. The para isomer serves as a straightforward scaffold, while the ortho isomer offers a sterically hindered and more acidic handle that could be exploited for specific, targeted interactions or to impart unique conformational properties to a final drug candidate.

References

  • Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. The Journal of Physical Chemistry - ACS Publications. [Link]

  • SIR Effect#!#Ortho Substituted Carboxylic Acid. Allen. [Link]

  • Probing the Intramolecular Hydrogen Bond of 2-(2-Hydroxyphenyl)benzotriazoles in Polar Environment: A Photophysical Study of UV Absorber Efficiency. ACS Publications. [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. PMC. [Link]

  • How does an additional hydroxyl group on the molecule affect acidity of a carboxylic acid? Reddit. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PMC. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides. ResearchGate. [Link]

  • Ortho effect carboxylic acids. YouTube. [Link]

  • One-Electron Oxidation of 2-(4-Methoxyphenyl)-2-Methylpropanoic and 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica. [Link]

  • Ortho, Meta, Para Practice Problems. Chemistry Steps. [Link]

  • Comparing acidic strength of ortho and para hydroxybenzoic acid. Chemistry Stack Exchange. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Binding Affinity of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Analogs

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For researchers investigating 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its analogs, a class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For researchers investigating 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its analogs, a class of compounds with significant therapeutic potential, a rigorous assessment of their binding affinity is the cornerstone of successful lead optimization. This guide provides an in-depth, technical comparison of methodologies to benchmark the binding affinity of these analogs, grounded in scientific integrity and practical, field-proven insights.

The Therapeutic Promise of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Analogs: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2][3] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[1] For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[4][5]

The cyclopropane scaffold in medicinal chemistry is valued for its ability to introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity.[6] Analogs of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid are designed to interact with the NMDA receptor, with evidence suggesting they may act as antagonists at the glycine binding site on the GluN1 subunit.[7][8] By modulating the activity of the NMDA receptor, these compounds hold promise for the treatment of conditions such as depression and neuropathic pain.[2] A thorough understanding of their structure-activity relationships (SAR) is therefore essential, beginning with a precise determination of their binding affinity.[9]

Core Methodologies for Quantifying Binding Affinity

The selection of an appropriate assay for determining binding affinity is a critical decision in any drug discovery program. The choice depends on a variety of factors including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three gold-standard techniques: Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: The Gold Standard for Receptor Pharmacology

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction of a ligand with its receptor.[10] They are considered a gold standard in pharmacology due to their direct measurement of binding.

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs by measuring their ability to displace a known radioligand from the NMDA receptor.

Materials:

  • Membrane preparation from cells expressing the human NMDA receptor (e.g., HEK293 cells)

  • Radioligand (e.g., [³H]CGP-39653, a glycine site antagonist)

  • Unlabeled test compounds (1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well . Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand at a concentration near its Kd.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a saturating concentration of a known non-radioactive ligand (e.g., 10 µM glycine), and 50 µL of radioligand.

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of radioligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.[11] Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[12][13] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[14][15] These thermodynamic insights are invaluable for understanding the driving forces behind the binding interaction.[13][16]

This protocol outlines the procedure for determining the binding thermodynamics of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs to the purified ligand-binding domain (LBD) of the GluN1 subunit.

Materials:

  • Purified GluN1 LBD protein (≥95% purity)

  • Test compounds (1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs) dissolved in assay buffer

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of the GluN1 LBD at a concentration of 10-20 µM in the assay buffer. Prepare a solution of the test compound at a concentration 10-20 times that of the protein in the same buffer. Ensure precise concentration determination.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.

  • Loading: Load the protein solution into the sample cell and the test compound solution into the injection syringe.[16]

  • Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the test compound into the protein solution.[17] Allow the system to return to thermal equilibrium between injections.

  • Data Acquisition: The instrument measures the heat change after each injection, which is recorded as a series of peaks.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[18][19] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[20][21]

This protocol describes the use of SPR to measure the binding kinetics of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs to the immobilized GluN1 LBD.

Materials:

  • Purified GluN1 LBD protein

  • Test compounds (1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Immobilize the GluN1 LBD onto the sensor chip surface using standard amine coupling chemistry.[18] A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection of the test compound, and the dissociation phase begins when the injection is replaced with running buffer.[18]

  • Regeneration: After the dissociation phase, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Subtract the signal from the reference flow cell from the signal from the sample flow cell to obtain the specific binding sensorgram. Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. Calculate the Kd from the ratio of kd to ka.[21]

Comparative Analysis of Methodologies

FeatureRadioligand Binding AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures displacement of a radiolabeled ligandMeasures heat changes upon bindingMeasures changes in refractive index upon binding
Primary Data IC50, which is converted to KiKd, stoichiometry (n), ΔH, ΔSka, kd, Kd
Labeling Requirement Requires a radiolabeled ligandLabel-freeLabel-free
Throughput HighLow to mediumMedium to high
Sample Consumption LowHighLow
Key Advantage High sensitivity, "gold standard"Provides full thermodynamic profileProvides real-time kinetic data
Key Limitation Requires radiolabeled compounds, indirect measurement of affinityLower throughput, requires larger amounts of pure proteinRequires immobilization of one binding partner, which may affect its activity

Illustrative Binding Affinity Data for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Analogs

The following table presents hypothetical but realistic binding affinity data for a series of analogs, as would be generated by the described methodologies. This data is for illustrative purposes to demonstrate how results can be presented for comparative analysis.

CompoundR1R2Ki (nM) - Radioligand AssayKd (nM) - ITCKd (nM) - SPRΔH (kcal/mol) - ITC-TΔS (kcal/mol) - ITC
Parent HH120150145-5.2-3.8
Analog 1 ClH455250-6.8-2.5
Analog 2 HF859088-5.8-3.4
Analog 3 ClF151816-8.1-1.9
Analog 4 OCH₃H250280275-4.5-4.1

Interpretation of Illustrative Data:

  • Analog 3 demonstrates the highest affinity across all three platforms, suggesting that the combination of a chloro group at the R1 position and a fluoro group at the R2 position is beneficial for binding to the NMDA receptor glycine site.

  • The negative enthalpy (ΔH) for all compounds indicates that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions within the binding pocket.[16]

  • The more favorable enthalpy of Analog 3 suggests that the electron-withdrawing groups enhance these interactions.

  • The less favorable entropy (more negative -TΔS) for Analog 4 may indicate a loss of conformational freedom upon binding that is not sufficiently compensated for by favorable interactions.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the biological relevance, the following diagrams are provided.

NMDA Receptor Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Analog 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid Analog Analog->NMDA_Receptor Antagonist at Glycine Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: Simplified signaling pathway of the NMDA receptor.

Experimental Workflow for Binding Affinity Determination

Binding_Affinity_Workflow cluster_assays Binding Affinity Assays cluster_data Data Output start Start: 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid Analogs Radioligand Radioligand Binding Assay start->Radioligand ITC Isothermal Titration Calorimetry (ITC) start->ITC SPR Surface Plasmon Resonance (SPR) start->SPR Ki Ki Radioligand->Ki Thermo Kd, ΔH, ΔS, n ITC->Thermo Kinetics Kd, ka, kd SPR->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR Thermo->SAR Kinetics->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for benchmarking binding affinity.

Conclusion

The rigorous benchmarking of binding affinity for 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid analogs is a multi-faceted process that benefits from the application of orthogonal techniques. While radioligand binding assays offer high sensitivity and throughput, ITC provides unparalleled thermodynamic insights into the binding mechanism, and SPR delivers real-time kinetic data. By integrating the results from these methods, researchers can build a comprehensive understanding of the structure-activity relationship, enabling the rational design of more potent and selective NMDA receptor modulators. This, in turn, will accelerate the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Science, 1(1-6), 79-85.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Model of the glycine binding site of the NMDA receptor located on the NR1 subunit and computed antagonist docking. Neuron, 18(3), 493-503.
  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(23), 1226-1234.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Hulme, E. C. (2012). Radioligand binding assays. Bio-protocol, 2(18), e251.
  • Star, E. N., et al. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 43-57). Humana Press.
  • D'Rozario, M., & Pless, S. A. (2020). Glutamate and glycine binding to the NMDA receptor. Biophysical journal, 118(1), 1-11.
  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • Affinité Instruments. (2021, November 15). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Clements, J. D., & Westbrook, G. L. (1993). Interactions between the glycine and glutamate binding sites of the NMDA receptor. Neuron, 10(3), 489-496.
  • Hsu, C. H., et al. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. International Journal of Molecular Sciences, 24(11), 9494.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Li, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Tanaka, K., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin, 50(7), 966-968.
  • ResearchGate. (n.d.). Structures of NMDA-receptor antagonists. Retrieved from [Link]

  • Preskorn, S. H., et al. (2008). NMDA Receptor Antagonists for Treatment of Depression. In Antidepressants (pp. 103-122). Birkhäuser Basel.
  • PMC. (2019). Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Retrieved from [Link]

  • Wikipedia. (n.d.). Category:NMDA receptor antagonists. Retrieved from [Link]

  • University of Virginia School of Medicine. (2022, June 3). Novel NMDA Receptor Antagonists. Retrieved from [Link]

  • PubMed. (2019, December 15). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Retrieved from [Link]

  • ResearchGate. (2025, March 4). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 687581.
  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid in Biological Matrices

For researchers and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is the bedrock of successful pharmacokinetic (PK), toxicokinetic (TK), and biomarker studi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is the bedrock of successful pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This guide provides an in-depth comparison of analytical methodologies for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a compound featuring both a phenolic hydroxyl group and a carboxylic acid moiety. We will explore the technical nuances of method selection, from sample preparation to final detection, grounding our recommendations in established bioanalytical principles and regulatory expectations.

The core challenge in any bioanalysis is achieving sufficient sensitivity and selectivity to measure the analyte accurately amidst a complex mixture of endogenous components like proteins, lipids, and salts.[1] These co-eluting substances can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal and lead to erroneous results.[2][3][4] Therefore, the choice of analytical technique and, critically, the sample preparation method, must be tailored to mitigate these effects and ensure data integrity.

This guide will compare the gold-standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a more accessible alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV). We will dissect the causality behind experimental choices, provide detailed protocols, and present supporting data to guide you in selecting and developing a robust, self-validating system for your research. All methodologies discussed are designed to align with the principles outlined in regulatory guidelines from the FDA and EMA.[5][6]

Comparative Analysis of Core Methodologies

The selection of an analytical platform is a critical decision driven by the required sensitivity, selectivity, and the available resources. For 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, the primary options are LC-MS/MS and HPLC-UV.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the preferred method for regulated bioanalysis due to its superior sensitivity and selectivity.[5][7] LC-MS/MS combines the separation power of HPLC with the detection specificity of mass spectrometry. The mass spectrometer identifies compounds by their unique mass-to-charge ratio (m/z) and fragmentation patterns, allowing it to distinguish the analyte from matrix interferences with high confidence, even if they co-elute chromatographically.[8] This specificity is non-negotiable when trace-level quantification (pg/mL to ng/mL) is required.[9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and cost-effective technique.[7] Detection is based on the analyte's ability to absorb light at a specific wavelength. While less sensitive than LC-MS/MS, it can be suitable for applications where analyte concentrations are expected to be in the higher ng/mL to µg/mL range. However, its primary limitation is specificity; any co-eluting matrix component that absorbs light at the same wavelength will interfere with the measurement, potentially compromising accuracy.

Performance Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the expected performance characteristics for the analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid using these two techniques.

Validation ParameterLC-MS/MS (Gold Standard)HPLC-UV (Alternative)Rationale for Difference
Linearity (R²) ≥ 0.998≥ 0.995Both methods provide excellent linearity, but MS detection often yields a slightly better correlation due to lower baseline noise.
Limit of Quantification (LOQ) 0.1 - 1 ng/mL10 - 50 ng/mLMass spectrometry is inherently more sensitive than UV absorption, allowing for the detection of much lower concentrations.[8][10]
Accuracy (% Recovery) 95-105%90-110%The high selectivity of MS reduces interference, leading to more accurate quantification, especially at low concentrations.[1]
Precision (%RSD) < 10%< 15%Lower background noise and fewer interferences in LC-MS/MS contribute to better reproducibility.
Specificity ExcellentModerate to GoodLC-MS/MS confirms identity via mass-to-charge ratio and fragmentation, while HPLC-UV is susceptible to co-eluting interferences.[7]
Matrix Effect High Potential (must be mitigated)Low to ModerateESI in LC-MS/MS is prone to ion suppression or enhancement from matrix components.[2][11] UV detection is less affected by this specific phenomenon.
Cost & Complexity HighModerateLC-MS/MS instruments require a significant capital investment and specialized expertise for operation and maintenance.[7]

The Critical Role of Sample Preparation

No analytical instrument, no matter how powerful, can deliver reliable data from a poorly prepared sample. The primary goals of sample preparation are to remove proteins and phospholipids that interfere with analysis and to concentrate the analyte.[11] Given the acidic nature of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, we can leverage its chemical properties for selective extraction.

Comparison of Extraction Techniques
  • Solid-Phase Extraction (SPE): This is the most effective technique for achieving high analyte recovery and a clean final extract. SPE separates components of a mixture based on their physical and chemical properties. For our target analyte, a mixed-mode anion exchange cartridge is ideal. This sorbent combines reversed-phase (for hydrophobic interactions) and anion exchange (for ionic interactions with the carboxylic acid group) functionalities, providing superior selectivity.[12]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[13] By adjusting the pH of the biological sample to be acidic (e.g., pH 3-4), the carboxylic acid group of the analyte will be protonated and uncharged, making it more soluble in an organic solvent like ethyl acetate. This is a cost-effective method but can be less selective and more labor-intensive than SPE.[14]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile) or an acid to precipitate proteins.[15] While quick, it is the least clean method, often leaving significant amounts of phospholipids and other matrix components in the final extract, which can lead to severe matrix effects in LC-MS/MS.

Sample_Preparation_Comparison cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE1 Condition SPE2 Equilibrate SPE1->SPE2 SPE3 Load Sample SPE2->SPE3 SPE4 Wash (Interferences) SPE3->SPE4 SPE5 Elute (Analyte) SPE4->SPE5 SPE_Out Cleanest Extract SPE5->SPE_Out LLE1 Adjust pH (Acidify) LLE2 Add Organic Solvent LLE1->LLE2 LLE3 Vortex & Centrifuge LLE2->LLE3 LLE4 Collect Organic Layer LLE3->LLE4 LLE_Out Moderate Purity LLE4->LLE_Out PPT1 Add Acetonitrile PPT2 Vortex PPT1->PPT2 PPT3 Centrifuge PPT2->PPT3 PPT4 Collect Supernatant PPT3->PPT4 PPT_Out Highest Matrix Effect PPT4->PPT_Out

Caption: Comparative workflows for common bioanalytical sample preparation techniques.

Experimental Protocols

The following protocols provide a robust starting point for method development. All methods must be rigorously validated according to regulatory guidelines to establish their performance characteristics.[16][17][18]

Protocol 1: Gold Standard LC-MS/MS Method

This method is designed for high-sensitivity quantification in plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE plate (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol. This two-step wash removes basic and neutral interferences.

  • Elution: Elute the analyte and IS with 1 mL of 2% formic acid in acetonitrile. The acid neutralizes the anionic site on the sorbent, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for retaining the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.0 min: Hold at 95% B

    • 3.0 - 3.1 min: Return to 5% B

    • 3.1 - 4.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative. The carboxylic acid and phenolic hydroxyl groups readily deprotonate to form negative ions, providing high sensitivity in this mode.

  • MRM Transitions: Specific precursor → product ion transitions must be optimized by infusing a standard solution of the analyte. For example:

    • Analyte: m/z 191.1 → 147.1 (Loss of CO2)

    • Internal Standard (¹³C₆-labeled): m/z 197.1 → 153.1

Protocol 2: Alternative HPLC-UV Method

This method is suitable for applications where higher concentrations are expected, such as in formulation analysis or later-stage TK studies.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pre-treatment: To 200 µL of plasma, add 10 µL of an appropriate internal standard (a structurally similar compound with a different retention time) and 50 µL of 1M HCl to acidify the sample.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the ethyl acetate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • LC Column: C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 45:55 Acetonitrile : 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The acidic pH ensures the analyte is in its neutral form for good retention and peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: Determined by scanning a standard solution of the analyte (likely around 275 nm due to the hydroxyphenyl chromophore).

Validation and Trustworthiness

Regardless of the chosen method, a full validation is required to ensure the data is reliable and defensible.[19][20] This process establishes by objective evidence that the method consistently produces a result meeting its predetermined specifications.[5]

Validation_Workflow cluster_Validation Bioanalytical Method Validation (per FDA/EMA Guidelines) Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision Recovery Extraction Recovery Accuracy->Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability Result Validated Method Stability->Result

Caption: Key parameters for a comprehensive bioanalytical method validation.
Example Validation Data Summary (LC-MS/MS Method)

This table presents hypothetical but realistic validation data for quality control (QC) samples, demonstrating the method's reliability.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (% of Nominal)Inter-day Accuracy (% of Nominal)
LLOQ 0.5≤ 15%≤ 15%92.5%94.8%
Low QC 1.5≤ 10%≤ 10%101.2%102.1%
Mid QC 50≤ 8%≤ 9%98.7%99.5%
High QC 150≤ 7%≤ 8%103.4%101.9%

Acceptance Criteria: For QC samples, precision (%RSD) should not exceed 15% (20% at the LLOQ), and accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, according to regulatory guidelines.[6]

Conclusion

The quantitative analysis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid in biological matrices demands a well-considered analytical strategy. For applications requiring high sensitivity and specificity, such as regulated pharmacokinetic studies, a validated LC-MS/MS method following Solid-Phase Extraction is the unequivocal gold standard . It provides the necessary performance to ensure reliable, high-quality data. For situations where analyte concentrations are higher and resources may be limited, a well-validated HPLC-UV method can serve as a robust and cost-effective alternative .

The ultimate choice depends on the specific scientific question being addressed. By understanding the principles behind each technique and diligently applying the validation standards set forth by regulatory agencies, researchers can develop a self-validating system that produces trustworthy data to drive critical drug development decisions.

References

  • Vertex AI Search. (2014, February 11).
  • National Institutes of Health (NIH).
  • European Medicines Agency (EMA). (2015, June 3).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • NorthEast BioLab.
  • Future Science. (2012).
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • European Medicines Agency (EMA). (2011, July 21).
  • KCAS. (2025, February 7).
  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PubMed.
  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
  • U.S. Food and Drug Administration (FDA). (2024, June 12).
  • European Medicines Agency (EMA). (2022, July 25).
  • Element Lab Solutions.
  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma.
  • U.S. Food and Drug Administration (FDA). (2020, April 29).
  • European Bioanalysis Forum. (2012, February 15).
  • National Institutes of Health (NIH). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC.
  • SIM² KU Leuven. (2019, August 30).
  • Taylor & Francis Online. (2006, October 23). A Unique Solid Phase Extraction Column for Isolation of 11-Nor-Δ-9-Tetrahydrocannabinol-9-Carboxylic Acid in Human Urine.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega.
  • National Institutes of Health (NIH). (2024, April 24). Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - PMC.
  • Taylor & Francis Online. (2025, February 11).
  • Galoá Proceedings. Optimization of the process of extraction of fat and polar compounds with pressurized liquid (PLE)
  • MAC-MOD Analytical. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • MDPI. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.
  • ResearchGate. (2008, May 27).
  • BenchChem. (2025). A Comparative Guide to the Quantification of Hexahydroisocohumulone: HPLC-UV vs. LC.
  • LCGC International. (2026, April 1). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • ResearchGate. (2026, March 22). (PDF) LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.
  • Advion. (2019, September 10).
  • ResearchGate. (2013, July 22).
  • OUCI. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
  • Frontiers.
  • PubMed. (2015).
  • Bioanalysis Zone. (2015, May 18).
  • National Institutes of Health (NIH). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC.
  • BenchChem. (2025, December).
  • ResearchGate. Quantitative determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in trace of plant tissues by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI/MSn).

Sources

Validation

inter-laboratory validation of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid synthesis

An Inter-Laboratory Guide to the Synthesis and Validation of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid Introduction: The Need for Robust Synthesis of a Key Structural Motif 1-(2-Hydroxyphenyl)cyclopropane-1-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Guide to the Synthesis and Validation of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Introduction: The Need for Robust Synthesis of a Key Structural Motif

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a molecule of significant interest to the pharmaceutical and materials science sectors. The cyclopropane ring, a small, strained carbocycle, imparts unique conformational rigidity and electronic properties to molecules, which can lead to enhanced biological activity, improved metabolic stability, and novel physicochemical characteristics[1]. The presence of both a carboxylic acid and a phenol group provides two distinct points for further chemical modification, making it a versatile building block for creating diverse chemical libraries.

Given its potential, the development of a reliable and reproducible synthetic protocol is paramount. An inter-laboratory validation study ensures that a synthetic method is not only high-yielding and pure in a single setting but is also robust and transferable across different research environments. This guide provides a comparative analysis of two distinct and viable synthetic pathways for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, offering the detailed protocols and analytical frameworks required to conduct a thorough inter-laboratory validation.

Conceptual Framework for Inter-Laboratory Validation

The primary goal of an inter-laboratory study is to establish the reproducibility and robustness of a method. This involves multiple laboratories independently performing the synthesis and analyzing the results using standardized analytical techniques. A successful validation demonstrates that the protocol is clearly written, insensitive to minor variations in equipment or environment, and consistently yields a product of the required quality.

G cluster_prep Phase 1: Preparation & Standardization cluster_exec Phase 2: Independent Execution cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Phase 3: Data Comparison & Validation Protocol Develop Standardized Synthetic Protocols Analytics Define Standardized Analytical Methods (HPLC, NMR) Protocol->Analytics Samples Procure & Distribute Common Reagent Lots Analytics->Samples SynthA1 Execute Synthesis Method 1 Samples->SynthA1 SynthB1 Execute Synthesis Method 1 Samples->SynthB1 AnalysisA Analyze Products (A1, A2) SynthA1->AnalysisA SynthA2 Execute Synthesis Method 2 SynthA2->AnalysisA Compare Compare Yield, Purity, & Spectroscopic Data AnalysisA->Compare AnalysisB Analyze Products (B1, B2) SynthB1->AnalysisB SynthB2 Execute Synthesis Method 2 SynthB2->AnalysisB AnalysisB->Compare Stats Statistical Analysis (Mean, Std. Dev.) Compare->Stats Report Generate Validation Report Stats->Report

Caption: Workflow for Inter-Laboratory Synthesis Validation.

Comparative Analysis of Synthetic Methodologies

We present two primary methods for the synthesis of the target compound, selected for their distinct chemical approaches and differing advantages in terms of reagent availability, scalability, and reaction conditions.

  • Method 1: Phase-Transfer Catalyzed Alkylation of 2-Hydroxyphenylacetonitrile. This is a robust and scalable method based on the alkylation of an activated methylene group, followed by hydrolysis.

  • Method 2: Titanium-Mediated Cyclopropanation (Kulinkovich Reaction). This method utilizes organotitanium chemistry to construct the cyclopropane ring from an ester, offering an elegant and often high-yielding alternative.

ParameterMethod 1: AlkylationMethod 2: Kulinkovich Reaction
Starting Materials 2-Hydroxyphenylacetonitrile, 1,2-DibromoethaneMethyl Salicylate, Grignard Reagent (e.g., EtMgBr)
Key Reagents NaOH, Phase-Transfer Catalyst (e.g., TEBAC)Titanium(IV) Isopropoxide (Ti(OiPr)₄)
Reaction Steps 2 (Cyclopropanation, Hydrolysis)2 (Cyclopropanation, Oxidation)
Typical Yield 60-75% (overall)70-85% (overall)
Temperature 25-110°C0°C to Room Temperature
Advantages Inexpensive reagents, operational simplicity, proven scalability[2][3].High diastereoselectivity for substituted systems, mild conditions[4][5].
Disadvantages Use of corrosive concentrated acids/bases, potential for side reactions.Requires anhydrous conditions, air-sensitive reagents, cost of titanium alkoxide.

Method 1: Phase-Transfer Catalyzed Alkylation

This synthetic route leverages the acidity of the α-proton on 2-hydroxyphenylacetonitrile. A phase-transfer catalyst facilitates the deprotonation and subsequent dialkylation with 1,2-dibromoethane in a biphasic system, which is a highly efficient way to form the cyclopropane ring[3]. The resulting cyclopropylnitrile is then hydrolyzed under harsh acidic conditions to yield the final carboxylic acid[2].

Reaction Scheme

G start 2-Hydroxyphenyl- acetonitrile intermediate 1-(2-Hydroxyphenyl)- cyclopropanecarbonitrile start->intermediate 1) 1,2-Dibromoethane 2) NaOH (50% aq.), TEBAC 3) 25°C, 2-4h product 1-(2-Hydroxyphenyl)- cyclopropane-1-carboxylic acid intermediate->product 1) Conc. HCl 2) 110°C, 4h

Caption: Synthetic Pathway for Method 1 (Alkylation).
Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyphenyl)cyclopropanecarbonitrile

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 2-hydroxyphenylacetonitrile (13.3 g, 0.1 mol) and triethylbenzylammonium chloride (TEBAC) (2.28 g, 0.01 mol).

  • Add a 50% aqueous solution of sodium hydroxide (80 mL).

  • Begin vigorous stirring to create a well-mixed suspension.

  • Add 1,2-dibromoethane (28.2 g, 0.15 mol) dropwise over 30 minutes. An exothermic reaction will occur; maintain the temperature between 25-35°C using a water bath.

  • After the addition is complete, continue to stir vigorously for 3 hours at room temperature.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel, dilute with 100 mL of water, and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude nitrile product, which can be used in the next step without further purification or purified by column chromatography.

Causality Note: The use of a phase-transfer catalyst (TEBAC) is critical. It transports the hydroxide ion into the organic phase to deprotonate the acetonitrile and transports the resulting carbanion to the interface to react with 1,2-dibromoethane, overcoming the immiscibility of the reactants[3].

Step 2: Hydrolysis to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

  • Place the crude 1-(2-hydroxyphenyl)cyclopropanecarbonitrile from the previous step into a 250 mL round-bottom flask.

  • Add 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110°C) with stirring for 4-6 hours.

  • Cool the reaction mixture in an ice bath. The product may precipitate as a solid.

  • If a solid forms, collect it by vacuum filtration and wash with cold water.

  • If no solid forms, extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., xylene or ethyl acetate/hexane) to obtain the pure acid[6].

Method 2: Modified Kulinkovich Reaction & Oxidation

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst[4][7]. The reaction proceeds via a titanacyclopropane intermediate[5][8]. For our target molecule, we would start with methyl salicylate. The resulting tertiary cyclopropanol can then be oxidized to the corresponding carboxylic acid.

Reaction Scheme

G start Methyl Salicylate intermediate 1-(2-Hydroxyphenyl)- cyclopropanol start->intermediate 1) EtMgBr (3 equiv) 2) Ti(OiPr)₄ (1 equiv) 3) THF, 0°C to RT product 1-(2-Hydroxyphenyl)- cyclopropane-1-carboxylic acid intermediate->product Oxidation (e.g., RuCl₃, NaIO₄)

Caption: Synthetic Pathway for Method 2 (Kulinkovich).
Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyphenyl)cyclopropanol

  • To a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of methyl salicylate (15.2 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the titanium reagent by adding titanium(IV) isopropoxide (29.6 mL, 0.1 mol) to 50 mL of anhydrous THF.

  • To the methyl salicylate solution, slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 100 mL, 0.3 mol) via a syringe pump over 1 hour, maintaining the temperature below 5°C. The phenolic proton will be deprotonated first.

  • After the Grignard addition, slowly add the titanium(IV) isopropoxide solution to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0°C and quench the reaction by the slow, dropwise addition of 100 mL of 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cyclopropanol by column chromatography on silica gel.

Causality Note: Three equivalents of Grignard reagent are required: one to deprotonate the acidic phenol, and two to react with the titanium alkoxide to form the active titanacyclopropane species which then reacts with the ester[4]. Anhydrous conditions are essential as Grignard reagents and the titanium catalyst are highly reactive with water.

Step 2: Oxidation to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

  • Dissolve the purified 1-(2-hydroxyphenyl)cyclopropanol (0.1 mol) in a solvent mixture of acetonitrile (200 mL), carbon tetrachloride (200 mL), and water (300 mL).

  • To this solution, add sodium periodate (NaIO₄) (85.5 g, 0.4 mol) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.22 g, ~1 mmol).

  • Stir the mixture vigorously at room temperature for 8 hours. The reaction is often characterized by a color change from dark brown to green-yellow.

  • After the reaction is complete, add isopropanol (50 mL) to quench any excess oxidant.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting acid by recrystallization as described in Method 1.

Analytical Validation Protocols

To ensure a meaningful inter-laboratory comparison, all final products must be analyzed using standardized methods to determine purity, identity, and yield.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A standardized method should be used by all participating laboratories.

    • Column: Primesep B, 4.6 x 150 mm, or equivalent C18 column[9].

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 5:95) with 0.1% sulfuric acid or phosphoric acid as a buffer[9].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 275 nm (for the phenyl group).

    • Standard Preparation: A certified reference standard of the final product should be synthesized, purified, and characterized by a primary laboratory to be used for peak identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

    • ¹H NMR: Should show characteristic peaks for the cyclopropyl protons (diastereotopic multiplets) and the aromatic protons, along with the disappearance of signals from starting materials.

    • ¹³C NMR: Should confirm the number of unique carbon atoms, including the quaternary cyclopropyl carbon and the carboxyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

Conclusion

This guide outlines two distinct, robust synthetic routes for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid and provides the necessary framework for a comprehensive inter-laboratory validation. Method 1 (Alkylation) offers a cost-effective and operationally simple approach, while Method 2 (Kulinkovich) provides an elegant alternative under milder, albeit anhydrous, conditions. By following the detailed synthetic and analytical protocols herein, research and development teams can establish a reproducible, scalable, and validated process for the production of this valuable chemical building block, ensuring consistency and quality across different manufacturing and research sites.

References

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The Kulinkovich Reaction and its Modifications. In Modern Cyclophane Chemistry (pp. 347-414). Wiley-VCH. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • NROChemistry. (2022). Kulinkovich Reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Pouwer, R. H., & Williams, C. M. (2010). On the biological relevance of the cyclopropane motif. Chemical Communications, 46(12), 1949-1966. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Pathan, A. A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 11(1), 1-10. [Link]

  • Shanghai Tianze Biomedical Co., Ltd. (2020).
  • Scharf, H. D. (1972). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. DE2128327C3.
  • Singh, R. K., & Danishefsky, S. (1981). Homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives: 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. Organic Syntheses, 60, 66. [Link]

  • McCloskey, C. M., & Coleman, G. H. (1943). Cyclopropanecarboxylic acid. Organic Syntheses, 23, 22. [Link]

  • Creary, X., & Inocencio, P. A. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149. [Link]

  • Phelan, J. P., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Journal of the American Chemical Society, 140(25), 8037-8047. [Link]

  • SIELC Technologies. HPLC Method for Cyclopropanecarboxylic Acid on Primesep B. [Link]

  • Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer. [Link]

Sources

Comparative

A Comparative FT-IR Spectroscopic Guide to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectral characteristics of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. Designed for researchers and professionals in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectral characteristics of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple spectral readout. It establishes a comparative framework, interpreting the molecule's unique spectral fingerprint by contrasting it with structurally related compounds. Through this lens, we will deconstruct the vibrational signatures of its constituent functional groups—the phenolic hydroxyl, the carboxylic acid, the strained cyclopropane ring, and the aromatic system—to provide a comprehensive understanding of its molecular structure.

The causality behind our experimental and analytical choices is rooted in the principle of structural correlation. By systematically comparing the target molecule with simpler analogues, we can confidently assign absorption bands and understand the electronic and steric interplay between functional groups. This self-validating approach ensures a robust and reliable interpretation of the spectral data.

Principles of the Comparative FT-IR Analysis

The infrared spectrum of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a composite of the vibrational modes of its distinct structural components. To isolate and understand these contributions, we will compare its expected spectrum with three carefully selected molecules:

  • Salicylic Acid (2-Hydroxybenzoic Acid): This analogue shares the 2-hydroxyphenyl and carboxylic acid moieties. It serves as a baseline to understand the strong intramolecular hydrogen bonding between the phenolic -OH and the carboxylic C=O group, and to observe how the introduction of a cyclopropane ring alters the spectrum.

  • Cyclopropanecarboxylic Acid: This compound allows for the clear identification of vibrational modes associated with the cyclopropane ring and its attached carboxylic acid, absent the influence of the aromatic ring.

  • 1-Phenylcyclopropane-1-carboxylic Acid: This molecule introduces the phenyl ring's electronic influence on the cyclopropane-carboxyl system without the complication of the ortho-hydroxyl group, making it the ideal control to highlight the specific effects of intramolecular hydrogen bonding.

Below is a visualization of the molecular structures involved in this comparative analysis.

G cluster_target Target Molecule cluster_comparators Comparative Molecules Target 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid img_target img_target Salicylic Salicylic Acid img_salicylic img_salicylic Cyclopropane Cyclopropanecarboxylic Acid img_cyclopropane img_cyclopropane Phenylcyclopropane 1-Phenylcyclopropane- 1-carboxylic acid img_phenylcyclopropane img_phenylcyclopropane

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Comparative Spectral Analysis

The FT-IR spectrum of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be logically divided into key regions. We will analyze each region by comparing the expected absorptions with those of our selected reference molecules.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of hydroxyl (O-H) and carbon-hydrogen (C-H) bonds.

  • O-H Stretch (Carboxylic Acid & Phenol): The most prominent feature is an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. [1][2][3]This is a hallmark of the carboxylic acid dimer formed via strong intermolecular hydrogen bonding. [1][4]Crucially, in our target molecule, this is further complicated by intramolecular hydrogen bonding between the ortho-phenolic -OH and the carboxylic acid's carbonyl group. This creates a complex, broad envelope similar to that seen in salicylic acid. [5][6][7]This contrasts sharply with 1-phenylcyclopropane-1-carboxylic acid, which would lack the phenolic -OH contribution, and cyclopropanecarboxylic acid, which would only exhibit the standard carboxylic acid dimer broadening. [1]* Aromatic & Cyclopropyl C-H Stretch: Superimposed on the broad O-H band, sharp peaks are expected between 3100 cm⁻¹ and 3000 cm⁻¹. These are characteristic of the C-H stretching vibrations on the aromatic ring and the cyclopropane ring. [8][9]Strained cyclopropane rings often show C-H stretches at slightly higher frequencies than typical alkanes, often just above 3000 cm⁻¹. [8][9][10]

The Carbonyl and C=C Stretching Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is critical for identifying the carbonyl group and aromatic ring vibrations.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected for the carbonyl (C=O) stretch. For typical carboxylic acid dimers, this band appears between 1730-1700 cm⁻¹. [4]In our target molecule, the intramolecular hydrogen bonding with the phenolic -OH, similar to that in salicylic acid, is expected to lower this frequency, likely into the 1690-1660 cm⁻¹ range. [5][11]This is a key distinguishing feature from 1-phenylcyclopropane-1-carboxylic acid and cyclopropanecarboxylic acid, whose C=O stretches would appear at higher wavenumbers (closer to 1710 cm⁻¹).

  • C=C Stretch (Aromatic): Multiple medium-to-sharp peaks are anticipated in the 1610-1500 cm⁻¹ range, which are characteristic of the C=C stretching vibrations within the benzene ring. [3][7]These peaks are expected to be similar in position to those in salicylic acid and 1-phenylcyclopropane-1-carboxylic acid.

The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This complex region contains a wealth of structural information from C-O stretching, O-H bending, and various ring vibrations.

  • C-O Stretch & O-H Bend: A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching of the carboxylic acid. [1][4]Additionally, in-plane and out-of-plane O-H bending vibrations contribute to this region. A notable broad O-H out-of-plane bend often appears around 960-900 cm⁻¹, which is another diagnostic feature for carboxylic acid dimers. [4]* Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic deformation modes. A key band often appears in the 1050-1020 cm⁻¹ region, sometimes referred to as a "ring breathing" mode. [12]The presence of this band would be a clear point of differentiation from salicylic acid.

  • Aromatic C-H Bending: Strong absorptions from out-of-plane C-H bending on the substituted benzene ring will appear in the 900-675 cm⁻¹ range. The exact position and number of these bands can help confirm the substitution pattern on the aromatic ring.

Summary Data Table

The following table summarizes the expected key FT-IR absorption bands for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid and provides a direct comparison with the selected reference compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Molecule Salicylic Acid Cyclopropanecarboxylic Acid 1-Phenylcyclopropane-1-carboxylic acid
O-H Stretch (Phenol & Carboxyl)3300 - 2500 (very broad)3233 (broad) [5][6]3300 - 2500 (broad) [1]3300 - 2500 (broad, no phenol)
Aromatic C-H Stretch~3100 - 3030 (sharp)~3000 (sharp) [7]N/APresent
Cyclopropyl C-H Stretch~3080 - 3010 (sharp) [8][9]N/APresentPresent
C=O Stretch (Carboxylic Acid)1690 - 1660 (strong)1670 - 1652 (strong) [6][11]~1710 (strong)~1700 (strong)
Aromatic C=C Stretch1610 - 1500 (multiple, medium)1610 - 1558 (multiple) [5][6]N/APresent
C-O Stretch1320 - 1210 (strong) [1]PresentPresentPresent
Cyclopropane Ring Deformation1050 - 1020 (medium) [12]N/APresentPresent
O-H Out-of-Plane Bend960 - 900 (broad) [4]PresentPresentPresent
Aromatic C-H Out-of-Plane Bend900 - 675 (strong)PresentN/APresent

Conclusion

The FT-IR spectrum of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid presents a unique and identifiable fingerprint. The key diagnostic features are:

  • An extremely broad O-H stretch (3300-2500 cm⁻¹) indicative of strong hydrogen bonding, characteristic of both a carboxylic acid dimer and intramolecular interaction with a phenolic hydroxyl group.

  • A downshifted C=O stretching frequency (1690-1660 cm⁻¹) confirming the intramolecular hydrogen bond between the ortho-hydroxyl and carboxylic acid groups.

  • The presence of sharp C-H stretching peaks just above 3000 cm⁻¹ and a ring deformation mode around 1050-1020 cm⁻¹, which are definitive evidence of the cyclopropane ring.

By employing a comparative analysis with structurally related molecules, we can confidently assign these key features and elucidate the complex interplay of the functional groups within the molecule. This methodical approach underscores the power of FT-IR spectroscopy as a primary tool for structural verification in chemical research and development.

References

  • International Online Medical Council (IOMC). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Available at: [Link]

  • ResearchGate. FT-IR spectra of salicylic acid (a) control and (b) treated. Available at: [Link]

  • Rasayan Journal of Chemistry. MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Available at: [Link]

  • ResearchGate. A FTIR spectrum of salicylic acid (dark cyan) in the spectral ranges... Available at: [Link]

  • Spectroscopy Online. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Available at: [Link]

  • Canadian Science Publishing. Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Available at: [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Available at: [Link]

  • Unknown Source. Characteristic Group Vibrations of Organic Molecules. Available at: [Link]

  • PubChem. 1-Phenylcyclopropanecarboxylic acid. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • AIP Publishing. Group Frequencies in Cyclopropanes. A Correlation Diagram. Available at: [Link]

  • Unknown Source. The features of IR spectrum. Available at: [Link]

  • SpectraBase. Cyclopropanecarboxylic acid - Optional[Near IR] - Spectrum. Available at: [Link]

  • NIST WebBook. Cyclopropanecarboxylic acid. Available at: [Link]

  • MORARE. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]

  • SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Colorado Boulder. Table of IR Absorptions. Available at: [Link]

  • The Royal Society of Chemistry. FTIR spectra of 1 and 2 in KBr phase. Available at: [Link]

  • YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

  • ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid proper disposal procedures

Comprehensive Disposal & Handling Protocol for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Introduction 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4) is a specialized bifunctional building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal & Handling Protocol for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Introduction 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314713-02-4) is a specialized bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. The presence of both a cyclopropane ring and a phenolic hydroxyl group provides unique conformational rigidity and hydrogen-bonding capabilities. However, its dual functional groups—a weakly acidic phenol and a carboxylic acid—necessitate rigorous safety and disposal protocols to mitigate environmental contamination and occupational exposure[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and disposal of this compound.

Part 1: Physicochemical & Hazard Profile

Understanding the chemical properties is the first step in designing a safe disposal strategy. The phenolic moiety is prone to oxidation and can be corrosive to biological tissues, while the carboxylic acid dictates its solubility and reactivity with bases[2].

Property / CharacteristicValue / DescriptionOperational Implication
CAS Number 1314713-02-4Unique identifier for SDS and hazardous waste profiling[1].
Molecular Formula C10H10O3Managed as non-halogenated organic waste.
Functional Groups Phenol, Carboxylic AcidReacts exothermically with strong bases and oxidizers[2].
Waste Classification Toxic / IrritantMust be segregated from halogenated solvents and heavy metals[3].
Incompatibilities Strong oxidizers, strong basesDo not mix waste streams; risk of heat generation or toxic gas release[2].

Part 2: Safety & Handling Prerequisites

Before initiating any workflow involving 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, the following safety systems must be validated:

  • Engineering Controls: All manipulations of the solid powder must be conducted within a certified chemical fume hood.

    • Causality: Phenolic compounds can cause severe respiratory irritation and systemic toxicity if inhaled as dust[2]. The fume hood ensures a negative pressure environment, capturing aerosolized particles before they reach the operator's breathing zone.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), splash goggles, and a lab coat.

    • Causality: Phenol derivatives can be rapidly absorbed through the skin, causing systemic toxicity, methemoglobinemia, and localized chemical burns[2]. Nitrile provides a sufficient barrier for incidental contact, but contaminated gloves must be changed immediately.

Part 3: Step-by-Step Disposal Methodologies

Proper disposal prevents environmental release and ensures compliance with Environmental Protection Agency (EPA) and local institutional guidelines[4].

Protocol A: Solid Waste Disposal

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container.

    • Causality: These materials are chemically inert to weak organic acids and phenols, preventing container degradation and subsequent leaks[3].

  • Accumulation: Transfer solid waste (including contaminated weigh boats, pipette tips, and filter papers) into the container. Ensure the container is kept in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4].

  • Validation Check: Inspect the container weekly for cracks or leaks. Ensure the lid is tightly sealed at all times unless actively adding waste[5].

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste" and list "1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid" without abbreviations[4].

Protocol B: Liquid Waste (Solvent Solutions) When the compound is dissolved in solvents (e.g., methanol, DMSO) during synthesis or purification:

  • Segregation: Determine the primary solvent type. If dissolved in non-halogenated solvents, collect in the "Non-Halogenated Organic Waste" carboy. If dissolved in dichloromethane or chloroform, it must go into the "Halogenated Organic Waste" carboy[3].

  • pH Verification (Self-Validating Step): Before adding to a bulk waste carboy, verify that the solution pH is between 5 and 9 using pH strips[6].

    • Causality: Adding highly acidic waste to a carboy inadvertently containing cyanides or sulfides can generate lethal hydrogen cyanide or hydrogen sulfide gas.

  • Secondary Containment: Place the liquid waste container in a secondary plastic tray.

    • Causality: This captures any accidental overflow or structural failure of the primary container, preventing environmental release and cross-contamination[7].

Protocol C: Empty Container Decontamination Empty containers that previously held toxic chemicals must be treated to remove residues before standard disposal.

  • Triple-Rinsing: Rinse the empty container three times with a compatible solvent (e.g., ethanol or water, depending on the specific solubility of your batch)[6].

  • Rinsate Disposal: Collect all rinsate and dispose of it as liquid hazardous waste[8].

    • Causality: The rinsate contains trace amounts of the phenolic compound and cannot be discharged down the sanitary sewer[5].

  • Defacement: Completely deface the original manufacturer label and dispose of the clean container in the standard glass or plastic recycling stream, or as directed by your institution's EHS department[3].

Part 4: Spill Response Workflow

In the event of an accidental release, immediate and structured action is required to minimize exposure.

SpillResponse Start Spill Detected: 1-(2-Hydroxyphenyl)cyclopropane- 1-carboxylic acid Assess Assess Spill Volume & Form (Solid/Solution) Start->Assess Small Minor Spill (< 50g or < 500 mL) Assess->Small Large Major Spill (> 50g or > 500 mL) Assess->Large PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Small->PPE Evacuate Evacuate Lab & Secure Area Large->Evacuate Contain Contain & Absorb (Sand/Inert Absorbent) PPE->Contain Waste Transfer to Solid Hazardous Waste Contain->Waste EHS Contact EHS / HazMat Evacuate->EHS

Spill response workflow for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Spill Execution Steps:

  • Assessment: Determine if the spill is manageable (minor) or requires emergency response (major)[4].

  • Containment: For solid spills, lightly moisten the powder with water to prevent aerosolization, then sweep up using a non-sparking tool. For liquid spills, encircle the spill with an inert absorbent (e.g., sand or vermiculite)[2].

  • Collection: Transfer all absorbed material and contaminated PPE into a hazardous waste bag. Seal and label appropriately as toxic chemical waste[8].

Part 5: Regulatory Compliance & EPA Guidelines

Under EPA guidelines, while 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not explicitly listed as an acutely toxic "P-list" chemical, its phenolic nature requires it to be managed stringently to prevent groundwater contamination[8].

  • Time Limits: EPA regulations mandate that once a waste container in a Satellite Accumulation Area becomes full, it must be transferred to a central accumulation area within 72 hours[4].

  • Sewer Prohibition: Under no circumstances should this compound or its solutions be disposed of in the sink or intentionally evaporated in a fume hood[5].

References

  • "Laboratory Chemical Waste Guidelines", Stanford Environmental Health & Safety. 5

  • "Hazardous Chemical Waste Management Guidelines", Columbia University Research. 4

  • "Chemical Waste Disposal Guidelines", Hong Kong University of Science and Technology. 3

  • "Chemical Waste - MIT EHS", Massachusetts Institute of Technology. 7

  • "Chemical Waste Management Reference Guide", The Ohio State University. 6

  • "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance", Boston University. 8

  • "Phenol - Hazardous Substance Fact Sheet", New Jersey Department of Health. 2

  • "Buy Online CAS Number 1314713-02-4 - TRC", LGC Standards. 1

Sources

Handling

Personal protective equipment for handling 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Comprehensive Safety & Handling Guide: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid This document provides a detailed protocol for the safe handling, use, and disposal of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

This document provides a detailed protocol for the safe handling, use, and disposal of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314713-02-4). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety measure. This guide is structured to empower you, the researcher, to work confidently and safely by building a self-validating system of protocols grounded in established chemical safety principles.

Anticipated Hazard Profile

The chemical structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid combines the hazards of two distinct functional groups. Our operational plan is predicated on mitigating the risks associated with both.

Structural Moiety Anticipated Hazards Authoritative Source
Phenolic Group • Acutely toxic upon ingestion or skin contact. • Causes severe chemical burns to skin and eyes. • Potential for systemic toxicity affecting the central nervous system, liver, and kidneys. • Harmful if inhaled.Yale Environmental Health & Safety[4], The University of Queensland[5]
Carboxylic Acid Group • Corrosive; causes severe skin burns and eye damage. • May cause respiratory irritation. • Harmful if swallowed.Fisher Scientific[6], TCI Chemicals[7]
Solid (Dust) Form • Inhalation of dust may cause respiratory tract irritation.AK Scientific, Inc.[8]

This synthesized profile demands a stringent approach to personal protective equipment and engineering controls to prevent any direct contact or inhalation.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following recommendations are mandatory for all procedures involving this compound.

Protection Category Required Equipment Rationale & Causality
Eye & Face Protection Chemical safety goggles and a full-face shield. The compound is anticipated to be corrosive and capable of causing severe, irreversible eye damage.[6][7] Goggles provide a seal against dust and splashes, while the face shield protects the entire face during procedures with a higher splash potential, such as transferring solutions.[9]
Hand Protection Double-gloving system: Thicker (e.g., 8mil) nitrile gloves as the outer layer, with standard nitrile gloves underneath. For handling concentrated solutions, use heavy-duty neoprene or butyl rubber gloves over nitrile gloves.The phenolic group is known for its ability to penetrate standard latex gloves.[4] A double-gloving system provides robust protection against incidental contact. For direct handling of solutions where immersion or significant splashing is possible, the superior chemical resistance of neoprene or butyl rubber is required to prevent breakthrough.[4][9] Gloves must be inspected before each use and changed immediately upon contamination.
Skin & Body Protection Fully-buttoned, flame-resistant lab coat.Chemical-resistant apron (neoprene or butyl rubber) worn over the lab coat when handling >50 mL of solution or during transfers.Long pants and closed-toe shoes. This multi-layered approach protects against skin contact, which can cause severe burns and potential systemic toxicity.[4][5] The apron provides an additional impervious barrier during tasks with a higher risk of spills.
Respiratory Protection All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. The compound's phenolic and carboxylic acid nature suggests it may be harmful if inhaled.[7][8] A fume hood is the most critical engineering control to prevent the generation of airborne dust or vapors, protecting the user's respiratory system.[5][10]

Operational & Disposal Plan: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. The following plan details the essential steps for handling, storage, and disposal.

Engineering Controls & Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.[4]

  • Prepare Spill Kit: A spill kit containing neutralizing agents (such as sodium bicarbonate for acids) and absorbent materials (vermiculite or chemical pads) must be readily accessible.[5]

  • Assemble all PPE: Don all required PPE as detailed in Section 2 before approaching the chemical storage area.

Workflow: Weighing Solid & Preparing a Stock Solution

The following diagram and protocol outline the mandatory workflow for handling the compound.

G cluster_0 Preparation Phase (Inside Fume Hood) cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Storage Phase A 1. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B 2. Prepare Work Area (Place absorbent liner, zero balance) A->B C 3. Retrieve Compound (Keep container closed) B->C D 4. Weigh Solid (Use anti-static weigh boat, minimize dust) C->D E 5. Add Solvent (Slowly, to prevent splashing) D->E F 6. Dissolve Compound (Cap vial, use gentle agitation) E->F G 7. Decontaminate (Wipe down balance & surfaces) F->G H 8. Segregate Waste (Solid waste vs. Liquid waste) G->H I 9. Store Solution (Label clearly, store securely) H->I J 10. Doff PPE (Remove gloves last, wash hands) I->J

Caption: Safe Handling Workflow for 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.

Detailed Protocol:

  • Preparation: Conduct all work on a plastic-backed absorbent liner within the fume hood to contain any potential spills.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula to gently transfer the powder, minimizing any dust generation.

  • Dissolution: Place the weighed solid into an appropriate vessel. Slowly add the desired solvent, directing the stream to the side of the container to avoid splashing.

  • Post-Handling: Tightly cap the prepared solution. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6] Ensure the container is clearly labeled with the chemical name, concentration, date, and hazard symbols.

Spill Management & Emergency Procedures
  • Minor Spill (<5g or <50mL in fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with absorbent material or an appropriate neutralizer (sodium bicarbonate for acidic solutions).

    • Collect the residue using non-sparking tools, place it in a sealed container, and label it as hazardous waste.[4]

    • Clean the spill area thoroughly with soap and water.

  • Major Spill or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent entry into the contaminated area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing while under a safety shower. Wash the affected area with copious amounts of water for at least 15 minutes.[5][11] If your institution's first aid protocol for phenol exposure includes it, apply PEG 300 or PEG 400.[5] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[11][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain. The phenolic component is harmful to aquatic life and may interfere with wastewater treatment processes.[5]

  • Solid Waste: All contaminated solid materials (e.g., pipette tips, weigh boats, gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][10]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[13]

  • Disposal Request: When the waste container is 90% full, submit a hazardous waste pickup request through your institution's EHS department. All waste must be disposed of via a licensed chemical incinerator.[1][14]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Test for Phenolic Group. BYJU'S. [Link]

  • Personal Protective Equipment (PPE) - Glove Comparison. University of Tennessee Knoxville EHS. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Special Disposal. National University of Singapore, Department of Chemistry. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Cyclopropane Safety Data Sheet. Airgas. [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency. [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. Assay Genie. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid Product Page. Appchem. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center. [Link]

  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid Hazard Data. PubChem. [Link]

  • Cyclopropane carboxylic acid. Wikipedia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.